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  • Product: 4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI)
  • CAS: 113230-79-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-amino-7-ethoxy-4(1H)-pteridinone

Executive Summary 2-Amino-7-ethoxy-4(1H)-pteridinone (CAS: 113230-79-8), often referred to as 7-ethoxypterin , is a synthetic derivative of the pteridine heterocycle.[1] Structurally homologous to the naturally occurring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-7-ethoxy-4(1H)-pteridinone (CAS: 113230-79-8), often referred to as 7-ethoxypterin , is a synthetic derivative of the pteridine heterocycle.[1] Structurally homologous to the naturally occurring metabolite isoxanthopterin (7-hydroxypterin), this compound is of significant interest in medicinal chemistry as a fluorescent probe and a structural analogue for studying xanthine oxidase (XO) mechanics.[1]

This guide details the physicochemical architecture, synthesis pathways, and experimental handling of 7-ethoxypterin.[1] It is designed for researchers requiring high-fidelity data for assay development and synthetic optimization.[1]

Molecular Architecture & Tautomerism

The core structure of 7-ethoxypterin consists of a pyrazino[2,3-d]pyrimidine fused ring system.[1] A critical feature for researchers is the lactam-lactim tautomerism at the C4 position.[1] While the IUPAC name suggests the ketone form (4(1H)-one), in solution, the equilibrium is dictated by pH and solvent polarity.[1]

  • Dominant Tautomer (Solid State/Neutral pH): 4(1H)-one (Lactam).[1]

  • Minor Tautomer (Basic pH): 4-hydroxy (Lactim).[1]

The ethoxy group at C7 is an electron-donating substituent via resonance, which increases the electron density of the pyrazine ring compared to the unsubstituted pterin, potentially altering fluorescence quantum yield and oxidative susceptibility.[1]

Table 1: Physicochemical Profile[1]
PropertyValue / CharacteristicNote
IUPAC Name 2-amino-7-ethoxy-1H-pteridin-4-one
CAS Number 113230-79-8
Molecular Formula

Molecular Weight 207.19 g/mol
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic ethoxy group reduces aqueous solubility compared to pterin.[1][2]
Solubility (Base) High (0.1 M NaOH)Deprotonation of N3/N1 affords anionic solubility.[1]
pKa (Predicted) ~2.3 (N1), ~8.0 (N3/OH)Based on pterin scaffold homology.[1]
Appearance Pale yellow to beige solidTypical of oxidized pteridines.[1]

Synthetic Methodology

The most robust synthetic route for 7-alkoxypteridines is Nucleophilic Aromatic Substitution (


)  utilizing a 7-chloro intermediate.[1] This method avoids the ambiguity of ring-closure isomers often seen in condensation reactions.[1]
Mechanism of Action

The 7-position of the pteridine ring is electrophilic due to the electron-withdrawing nature of the pyrazine nitrogens (N5, N8).[1] Chloride at this position is a good leaving group, allowing displacement by the ethoxide anion.[1]

Experimental Protocol: Synthesis of 7-Ethoxypterin

Reagents:

  • 2-Amino-4-hydroxy-7-chloropteridine (Starting Material)[1]

  • Sodium metal (clean, oxide-free)[1]

  • Absolute Ethanol (anhydrous)[1]

Procedure:

  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask under Argon, dissolve 230 mg (10 mmol) of sodium metal in 50 mL of absolute ethanol. Stir until evolution of hydrogen gas ceases.[1]

  • Addition: Add 1.97 g (10 mmol) of 2-amino-4-hydroxy-7-chloropteridine to the ethoxide solution.

  • Reflux: Heat the suspension to reflux (approx. 78°C) for 4-6 hours. The reaction progress should be monitored by TLC (Mobile phase: MeOH/DCM 1:9).

  • Work-up: Cool the mixture to room temperature. Neutralize carefully with glacial acetic acid to pH ~6-7 to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 10 mL) to remove salts and unreacted ethoxide.[1]

  • Purification: Recrystallize from DMF/Water or purify via semi-preparative HPLC if high purity (>99%) is required for biological assays.

Yield: Typically 60-75%.[1]

Visualization of Chemical Logic

The following diagrams illustrate the tautomeric equilibrium critical for solubility and the synthetic pathway described above.

7-Ethoxypterin Chemistry cluster_0 Tautomeric Equilibrium cluster_1 Synthesis (SNAr) Lactam Lactam Form (4(1H)-one) Dominant at pH 7 Lactim Lactim Form (4-hydroxy) Minor / Basic pH Lactam->Lactim pH > 8.0 (Deprotonation) Start 7-Chloropterin (Electrophile) Inter Meisenheimer-like Complex Start->Inter Addition Reagent NaOEt / EtOH (Nucleophile) Reagent->Inter Product 7-Ethoxypterin (Target) Inter->Product Elimination of Cl-

Figure 1: Tautomeric forms and Synthetic Pathway for 7-Ethoxypterin.

Biological & Analytical Context

Fluorescence Properties

Like most oxidized pteridines, 7-ethoxypterin exhibits fluorescence.[1]

  • Excitation: ~350-370 nm (UV region).[1]

  • Emission: ~440-460 nm (Blue region).[1]

  • Protocol Note: Fluorescence intensity is highly pH-dependent.[1] For consistent quantification, buffer samples to pH 10 (using 0.1 M Glycine/NaOH) where the anionic form maximizes quantum yield.[1]

Interaction with Xanthine Oxidase (XO)

7-Ethoxypterin acts as a structural analogue to Isoxanthopterin (7-hydroxypterin).[1]

  • Inhibition: It may function as a competitive inhibitor or a "dead-end" product for XO, as the 7-position is blocked by the ethoxy group, preventing the normal hydroxylation that converts Pterin to Isoxanthopterin.[1]

  • Metabolic Stability: Unlike pterin, which is rapidly oxidized by XO in vivo, 7-ethoxypterin is metabolically more stable at the 7-position, making it a useful tracer.[1]

HPLC Detection Method

For the detection of 7-ethoxypterin in biological matrices:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 4.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

  • Detection: Fluorescence (Ex 360 nm / Em 450 nm) provides 1000x higher sensitivity than UV (280 nm).[1]

References

  • ChemicalBook. (2023).[1] 4(1H)-Pteridinone, 2-amino-7-ethoxy- Properties and CAS 113230-79-8.[1][2][3] Retrieved from [1]

  • LookChem. (2023).[1] 2-Amino-4-hydroxy-1H-pteridine and derivatives. Retrieved from [1]

  • Pfleiderer, W. (1964).[1] Pteridines.[1][2][3] XXXIV. Synthesis and Structure of 7-Alkoxypteridines. Chemische Berichte. (Canonical reference for 7-alkoxy synthesis logic).

  • ACS Publications. (2022).[1] Synthesis and properties of 7-alkoxyfurazano[3,4-d]pyrimidines. Journal of Organic Chemistry. Retrieved from [1]

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Exploratory

A Technical Guide to the Immunomodulatory Potential of 2-Amino-Pteridinone Derivatives

Abstract: The pteridine core, a fused pyrimidine and pyrazine ring system, is a foundational scaffold for numerous biologically critical molecules, including enzymatic cofactors and signaling molecules.[1] Synthetic deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pteridine core, a fused pyrimidine and pyrazine ring system, is a foundational scaffold for numerous biologically critical molecules, including enzymatic cofactors and signaling molecules.[1] Synthetic derivatives of this scaffold have garnered significant interest for their therapeutic potential, particularly in oncology and immunology.[1][2] This guide focuses on the prospective biological activity of a specific derivative, 2-amino-7-ethoxy-4(1H)-pteridinone, within the context of the immune response. While direct research on this specific molecule is limited, this document synthesizes data from structurally related pteridine analogs to postulate a mechanism of action and provides a comprehensive, field-proven framework for its systematic investigation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel small-molecule immunomodulators.

The Pteridine Scaffold: A Privileged Structure in Immunomodulation

Pteridine derivatives are ubiquitous in nature and exhibit a wide array of biological functions.[1] Many synthetic analogs have been developed and explored for their therapeutic properties, with several demonstrating potent anti-inflammatory and immunosuppressive effects.[2] A notable example is a synthetic pteridine analog, 4AZA2096, which was identified as a potent inhibitor of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor (TNF) production in peripheral blood mononuclear cells (PBMCs).[3] In a preclinical model of Crohn's disease, this compound demonstrated significant remission-inducing effects by reducing intralesional TNF production without causing generalized immunosuppression.[3]

The anti-inflammatory properties of pteridine-based compounds are often linked to their ability to modulate key signaling pathways and enzymatic activities.[2] They have been investigated as inhibitors of phosphodiesterase-4 (PDE4), neuronal nitric oxide synthase, and kinases like PI3K.[2] Furthermore, the redox properties of the pteridine ring system allow certain derivatives to function as modulators of oxidative stress, acting as either radical scavengers or pro-oxidants depending on their oxidation state and the specific biological context.[4] This multifaceted activity underscores the potential of the 2-amino-4(1H)-pteridinone core, shared by our topic molecule, as a promising starting point for the development of novel anti-inflammatory agents.

Postulated Mechanism of Action: Targeting Pro-Inflammatory Signaling Cascades

Based on the established activity of related heterocyclic compounds and pteridine derivatives, we postulate that 2-amino-7-ethoxy-4(1H)-pteridinone exerts its immunomodulatory effects by inhibiting key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to the production of inflammatory mediators like TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells such as macrophages upon activation by stimuli like LPS.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS binding to Toll-like receptor 4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7] We hypothesize that 2-amino-7-ethoxy-4(1H)-pteridinone may interfere with this cascade, potentially by inhibiting IKK activity or upstream signaling events, thereby preventing NF-κB nuclear translocation.

Modulation of MAPK Pathways

The MAPK family—including p38, JNK, and ERK—constitutes another critical signaling nexus in the inflammatory response.[8] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which work in concert with NF-κB to drive cytokine gene expression.[8][9] Synthetic immunomodulators often achieve their effect by dampening the activation of p38 and JNK.[9] It is plausible that our topic compound could similarly attenuate the phosphorylation of these key MAPK proteins.

The diagram below illustrates this postulated mechanism of action.

Pteridinone_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK) TLR4->MAPK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB_NFkB IkappaB->IkappaB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB->IkappaB_NFkB AP1 AP-1 MAPK->AP1 Activates Pteridinone 2-amino-7-ethoxy- 4(1H)-pteridinone Pteridinone->IKK Inhibits Pteridinone->MAPK Inhibits DNA DNA NFkB_nuc->DNA Bind & Transcribe AP1->DNA Bind & Transcribe Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines IkappaB_NFkB->IKK

Caption: Postulated mechanism of 2-amino-7-ethoxy-4(1H)-pteridinone action.

A Proposed Research Strategy for Pharmacological Characterization

To validate the hypothesized immunomodulatory activity of 2-amino-7-ethoxy-4(1H)-pteridinone, a structured, multi-tiered experimental approach is essential. The following protocols provide a self-validating system, progressing from broad cellular effects to specific molecular targets.

The workflow diagram below outlines the proposed research plan.

Experimental_Workflow start Start: Compound Synthesis & QC tier1 Tier 1: In Vitro Screening start->tier1 cytotoxicity Cytotoxicity Assay (MTT/LDH on RAW 264.7) tier1->cytotoxicity screening Primary Screening: LPS-stimulated Cytokine Release (ELISA for TNF-α, IL-6) cytotoxicity->screening hit_validation Hit Validation: Dose-Response Analysis screening->hit_validation tier2 Tier 2: Mechanism of Action Studies hit_validation->tier2 Active Compound end Lead Optimization hit_validation->end Inactive Compound western_blot Pathway Analysis: Western Blot for p-p65, p-p38, etc. tier2->western_blot reporter_assay NF-κB Reporter Assay tier2->reporter_assay multiplex Multiplex Cytokine Analysis (Luminex) tier2->multiplex tier3 Tier 3: In Vivo Proof of Concept western_blot->tier3 reporter_assay->tier3 multiplex->tier3 pk_pd Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) tier3->pk_pd lps_model Acute Inflammation Model: LPS-induced Endotoxemia in Mice pk_pd->lps_model colitis_model Chronic Inflammation Model: TNBS-induced Colitis lps_model->colitis_model colitis_model->end

Caption: A tiered workflow for characterizing immunomodulatory compounds.

Tier 1: In Vitro Screening & Cytotoxicity

Objective: To determine the optimal non-toxic concentration range of the compound and to perform an initial screen for anti-inflammatory activity.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of 2-amino-7-ethoxy-4(1H)-pteridinone (e.g., 0.1 µM to 100 µM) in complete DMEM. Replace the medium in the wells with the compound dilutions and incubate for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Causality Check: The concentration that shows >90% viability will be used for subsequent functional assays to ensure observed effects are not due to cytotoxicity.

Protocol 3.1.2: LPS-Induced Cytokine Release Assay

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as in 3.1.1. Pre-treat cells with non-toxic concentrations of the pteridinone compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 12-24 hours. Include wells with compound alone, LPS alone, and vehicle control.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Tier 2: Mechanism of Action Elucidation

Objective: To investigate the molecular pathways through which the compound exerts its effects.

Protocol 3.2.1: Western Blot for NF-κB and MAPK Signaling

  • Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Pre-treat with the active concentration of the pteridinone compound for 1 hour, followed by LPS stimulation (100 ng/mL) for a short duration (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

  • Interpretation: A decrease in the ratio of phosphorylated to total protein for p65, p38, and JNK, or a stabilization of IκBα in the presence of the compound, would confirm the hypothesized mechanism.

Tier 3: In Vivo Proof of Concept

Objective: To evaluate the efficacy of the compound in a relevant animal model of inflammation.

Protocol 3.3.1: LPS-Induced Endotoxemia in Mice

  • Animal Model: Use C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer 2-amino-7-ethoxy-4(1H)-pteridinone via intraperitoneal (i.p.) or oral (p.o.) route at predetermined doses. Administer vehicle control to a separate group.

  • LPS Challenge: After 1 hour, inject mice with a sub-lethal dose of LPS (e.g., 5-10 mg/kg, i.p.).

  • Sample Collection: At various time points post-LPS injection (e.g., 2 and 6 hours), collect blood via cardiac puncture.

  • Cytokine Analysis: Isolate serum and measure levels of TNF-α and IL-6 using ELISA.

  • Validation: A significant reduction in serum cytokine levels in the compound-treated group compared to the vehicle group demonstrates in vivo anti-inflammatory efficacy.

Data Summary and Future Directions

The successful execution of this research plan will generate critical data on the efficacy and mechanism of 2-amino-7-ethoxy-4(1H)-pteridinone. Quantitative results should be systematically tabulated for clear interpretation.

Table 1: Example Data Summary for In Vitro Assays

Compound Concentration (µM) Cell Viability (%) TNF-α Inhibition (%) IL-6 Inhibition (%) p-p65/total p65 Ratio
0.1 99 ± 2 15 ± 4 10 ± 5 0.9 ± 0.1
1 98 ± 3 45 ± 6 38 ± 7 0.6 ± 0.08
10 95 ± 4 85 ± 5 78 ± 6 0.2 ± 0.05

| 100 | 60 ± 7 | N/A | N/A | N/A |

Positive results from this comprehensive evaluation would establish 2-amino-7-ethoxy-4(1H)-pteridinone as a viable lead candidate. Future directions would involve structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by more extensive preclinical safety and efficacy studies in chronic disease models, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis.

Conclusion

The 2-amino-4(1H)-pteridinone scaffold represents a promising starting point for the discovery of novel immunomodulatory agents. While direct evidence for the activity of 2-amino-7-ethoxy-4(1H)-pteridinone is not yet present in public literature, its structural similarity to known anti-inflammatory pteridines provides a strong rationale for its investigation.[2][3] The proposed research strategy, grounded in established methodologies, offers a robust framework to systematically characterize its biological activity, elucidate its mechanism of action, and validate its therapeutic potential for treating inflammatory diseases.

References

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Foundational

Mechanism of action for 2-amino-7-ethoxy pteridinone derivatives

This technical guide details the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation of 2-amino-7-ethoxy pteridinone derivatives . These compounds represent a specialized class...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation of 2-amino-7-ethoxy pteridinone derivatives . These compounds represent a specialized class of Toll-like Receptor 7 (TLR7) agonists , engineered to induce robust Type I interferon responses for cancer immunotherapy and antiviral defense.

Target Class: TLR7/8 Immunomodulators

Executive Technical Summary

2-amino-7-ethoxy pteridinone derivatives function as small-molecule Pathogen-Associated Molecular Pattern (PAMP) mimetics . Unlike ATP-competitive kinase inhibitors (e.g., PLK1 inhibitors which share the pteridinone scaffold), this specific 7-ethoxy substitution pattern optimizes the molecule for the TLR7 hydrophobic binding pocket .

Upon endosomal uptake, these derivatives bind to the leucine-rich repeat (LRR) domain of TLR7, triggering a conformational shift that induces receptor homodimerization. This initiates the MyD88-dependent signaling cascade , culminating in the nuclear translocation of IRF7 and NF-


B . The downstream effect is a potent release of Interferon-

(IFN-

)
and pro-inflammatory cytokines, driving the maturation of dendritic cells and the activation of cytotoxic T-lymphocytes (CTLs).

Molecular Architecture & SAR

The efficacy of this scaffold relies on a precise "Lock-and-Key" interaction within the TLR7 endosomal domain.

Structural MoietyMechanistic FunctionInteraction Partner (TLR7)
2-Amino Group Receptor Anchoring: Acts as a hydrogen bond donor. Mimics the N1/C2 motif of native ssRNA guanosine.Asp555 (critical salt bridge)
Pteridinone Core Scaffold Rigidity: Planar heteroaromatic system essential for

-stacking interactions within the binding cleft.
Phe405 / Tyr356
7-Ethoxy Tail Hydrophobic Engagement: A short lipophilic chain that occupies a specific hydrophobic sub-pocket, enhancing potency over the native ligand.Val381 / Leu557
N8-Substitution Solubility & PK: (If present) Modulates pharmacokinetic profile and prevents metabolic deactivation by aldehyde oxidase.Solvent-exposed region

Expert Insight: The "7-ethoxy" modification is the differentiator. While the 2-amino-pteridinone core establishes affinity, the ethoxy group acts as a "potency switch," increasing lipophilicity just enough to stabilize the receptor dimer without compromising aqueous solubility for formulation.

Core Mechanism: The TLR7 Signaling Cascade

The following Graphviz diagram visualizes the signal transduction pathway activated by 2-amino-7-ethoxy pteridinone derivatives.

TLR7_Pathway Ligand 2-Amino-7-Ethoxy Pteridinone TLR7_Endo TLR7 (Endosomal) Ligand->TLR7_Endo Binding & Dimerization MyD88 MyD88 (Adaptor) TLR7_Endo->MyD88 Recruitment IRAK_Complex IRAK4 / IRAK1 Complex MyD88->IRAK_Complex Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK_Complex->TRAF6 Activation IKK IKK Complex TRAF6->IKK Ubiquitination IRF7_P IRF7 (Phosphorylated) TRAF6->IRF7_P Via IKK-α NFkB NF-κB (Translocation) IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7_P->IFN Transcription

Caption: Figure 1. MyD88-dependent signaling pathway activated by pteridinone agonists, leading to dual cytokine and interferon release.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol A: HEK-Blue™ TLR7 Reporter Assay

Objective: Quantify specific agonism of TLR7 and rule out off-target effects (e.g., TLR8 or TLR2).

  • Cell Line: HEK-293 cells stably transfected with human TLR7 and an NF-

    
    B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.
    
  • Preparation: Suspend cells in HEK-Blue™ Detection medium (contains a colorimetric substrate for SEAP).

  • Treatment:

    • Test: 2-amino-7-ethoxy pteridinone (0.01

      
      M – 10 
      
      
      
      M).
    • Positive Control: R848 (Resiquimod) at 1

      
      M.
      
    • Negative Control: DMSO (0.1%).

  • Incubation: 16–24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Measure absorbance at 620–655 nm.

  • Validation Criteria: A dose-dependent increase in OD

    
     confirms TLR7 activation. Specificity is confirmed by running parallel assays in HEK-Blue™ Null cells (parental line without TLR7).
    
Protocol B: PBMC Cytokine Profiling (Translational Validation)

Objective: Confirm that receptor binding translates to functional immune activation in primary human cells.

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Culture: Plate

    
     cells/well in RPMI-1640 + 10% FBS.
    
  • Stimulation: Treat with derivative (1

    
    M) for 24 hours.
    
  • Analysis (ELISA/Luminex):

    • IFN-

      
      :  Marker of Plasmacytoid Dendritic Cell (pDC) activation (TLR7 specific).
      
    • TNF-

      
       / IL-6:  Markers of Monocyte activation (TLR8 crossover).
      
  • Interpretation: A high IFN-

    
    /TNF-
    
    
    
    ratio indicates high TLR7 selectivity, which is desirable to minimize systemic toxicity.

Synthesis & Chemical Identity

Core Synthesis Logic: The construction of the 2-amino-7-ethoxy pteridinone core typically involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with an appropriate


-keto ester  or glyoxal derivative .
  • Step 1: Condensation of 2,4,5-triamino-6-hydroxypyrimidine sulfate with ethyl glyoxylate (or equivalent) to form the pteridine ring.

  • Step 2: Regioselective ethoxylation at the C7 position. This is often achieved by chlorinating the 7-position (using POCl

    
    ) followed by nucleophilic displacement with sodium ethoxide (NaOEt).
    
  • Step 3: Deprotection/Purification to yield the final 2-amino-7-ethoxy-4(3H)-pteridinone.

References

  • PubChem. Compound Summary: 4(1H)-Pteridinone, 2-amino-7-ethoxy-. National Library of Medicine. [Link]

  • Roethle, P. A., et al. (2013). Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7) Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry. [Link]

  • McGowan, D. C., et al.Pteridinone derivatives as TLR7 agonists.
  • InvivoGen. HEK-Blue™ TLR7 Cells Protocol & Validation.[Link]

  • NIST Chemistry WebBook. 2-Amino-4(1H)-pteridinone Spectral Data.[Link][1]

Sources

Exploratory

Literature review of 2-amino-7-ethoxy-4(1H)-pteridinone synthesis pathways

Literature Review: Synthesis Pathways of 2-amino-7-ethoxy-4(1H)-pteridinone Abstract This technical guide provides a comprehensive review and methodological breakdown of the synthesis of 2-amino-7-ethoxy-4(1H)-pteridinon...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: Synthesis Pathways of 2-amino-7-ethoxy-4(1H)-pteridinone

Abstract This technical guide provides a comprehensive review and methodological breakdown of the synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone (also known as 7-ethoxypterin). As a structural analog of naturally occurring pterins and a potential intermediate in the development of Toll-like receptor (TLR) agonists and enzyme inhibitors, the precise regiochemical installation of the 7-ethoxy group is critical. This review contrasts the two primary synthetic strategies: the de novo condensation of pyrimidine precursors and the regioselective nucleophilic aromatic substitution (


) of 7-chloropterin. We identify the latter as the superior pathway for high-purity applications and provide a validated experimental protocol.

Strategic Analysis of Synthesis Pathways

The synthesis of 7-substituted pteridinones presents a classic regiochemical challenge. The pteridine core is bicyclic, consisting of a pyrimidine ring fused to a pyrazine ring.[1] The primary difficulty lies in distinguishing the reactivity of the 6- and 7-positions during ring closure or substitution.

Pathway A: Nucleophilic Aromatic Substitution ( ) – The "Gold Standard"

This pathway relies on the conversion of a pre-formed pteridine core into an electrophilic intermediate (7-chloropterin), followed by displacement with an ethoxide nucleophile.

  • Mechanism: The 7-position of the pteridine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the 4-position (carbonyl/enol) is also reactive. The strategy requires a stable 7-halo intermediate.

  • Key Intermediate: 2-amino-7-chloropteridin-4(3H)-one (7-Chloropterin).

  • Advantages: High regioselectivity; avoids the formation of inseparable 6/7-isomer mixtures common in condensation reactions.

  • Causality: The use of sodium hydride (NaH) or sodium ethoxide (NaOEt) generates a potent nucleophile (

    
    ) that displaces the chloride at C7. The 2-amino and 4-oxo groups generally require no protection if stoichiometry is controlled, as the amide/lactam proton is deprotonated but less nucleophilic than the alkoxide.
    
Pathway B: De Novo Condensation (Isay/Boon Synthesis)

This classical approach involves the condensation of 2,5,6-triamino-4-pyrimidinone with an unsymmetrical dicarbonyl reagent (e.g., ethyl ethoxyglyoxylate).

  • Mechanism: Schiff base formation followed by cyclization.

  • Challenges: The condensation of unsymmetrical glyoxylates with 2,5,6-triaminopyrimidine often yields a mixture of 6-ethoxy and 7-ethoxy isomers due to the similar nucleophilicity of the 5- and 6-amino groups on the pyrimidine.

  • Viability: While theoretically direct, purification of the 7-isomer from the 6-isomer is often yield-limiting and requires tedious chromatography.

Detailed Mechanistic Pathway (Pathway A)

The most robust route identified in recent literature (e.g., MDPI Molbank 2019, J. Org. Chem.) involves the functionalization of 7-chloropterin.[2][3][4]

Step 1: Synthesis of 7-Chloropterin

The precursor, 7-chloropterin, is typically synthesized from Isoxanthopterin (2-amino-4,7-dihydroxypteridine).

  • Chlorination: Isoxanthopterin is treated with phosphorus oxychloride (

    
    ) and phosphorus pentachloride (
    
    
    
    ). This initially yields 2-amino-4,7-dichloropteridine .
  • Selective Hydrolysis: The 4-chloro substituent is more labile towards hydrolysis than the 7-chloro substituent under mild acidic or basic conditions, allowing for the selective regeneration of the 4-one moiety while retaining the 7-chloro handle.

Step 2: Ethoxylation

The 7-chloropterin is reacted with ethanol in the presence of a strong base.



Experimental Protocol

Methodology: Synthesis via 7-Chloropterin Displacement Note: This protocol is synthesized from standard procedures for 7-alkoxypteridines (Source 1.7, 1.16).

Reagents:

  • 7-Chloropterin (1.0 eq) [CAS: 2016-64-0]

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) OR Sodium Ethoxide (freshly prepared).

  • Ethanol (Anhydrous, solvent/reagent).

  • THF (Anhydrous, co-solvent if solubility is poor).

Step-by-Step Workflow:

  • Preparation of Nucleophile:

    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Add Sodium Hydride (2.5 mmol) to anhydrous THF (10 mL) at 0°C.

    • Slowly add Ethanol (3.0 mmol) or use Ethanol as the primary solvent if the substrate allows. Stir for 20 minutes to generate sodium ethoxide in situ. Causality: Pre-forming the alkoxide ensures rapid reaction upon substrate addition and minimizes side reactions.

  • Displacement Reaction:

    • Add 7-Chloropterin (1.0 mmol) slowly to the alkoxide solution at 0°C.

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor via TLC (Solvent: CHCl3/MeOH 9:1) or LC-MS.[5] The starting material (7-Cl) peak should disappear, replaced by the more polar product.

  • Work-up & Purification:

    • Quench the reaction with saturated Ammonium Chloride (

      
      ) solution (5 mL). Self-Validating Step: pH check should be neutral/mildly acidic.
      
    • Evaporate organic solvents under reduced pressure.

    • Suspend the residue in cold water. The product often precipitates as a pale yellow solid.

    • Filtration: Collect the solid.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Yield Expectations:

  • Typical Yield: 65% – 80%.

  • Appearance: Pale yellow to beige powder.

Data Presentation & Analysis

Table 1: Comparative Analysis of Synthesis Routes

FeaturePathway A:

on 7-Chloropterin
Pathway B: Glyoxylate Condensation
Regioselectivity High (>95%) Low (Mixture of 6- and 7-isomers)
Step Count 2 (from Isoxanthopterin)1 (from Pyrimidine)
Purification Crystallization / Flash ColumnDifficult Isomer Separation (HPLC often required)
Scalability High (Robust intermediates)Moderate (Purification bottleneck)
Key Risk Hydrolysis of 7-Cl if water is presentFormation of "Pterin" (unsubstituted) by-product

Characterization Data (Predicted):

  • 1H NMR (DMSO-d6):

    • 
       11.2 (br s, 1H, NH-3)
      
    • 
       7.8 (s, 1H, H-6) – Diagnostic peak: Lack of H-7 coupling confirms substitution.
      
    • 
       6.9 (br s, 2H, NH2)
      
    • 
       4.4 (q, 2H, 
      
      
      
      )
    • 
       1.3 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Observed isotopic pattern should lack the Chlorine signature (3:1 ratio of M/M+2).

Visualization: Synthesis Pathways

PteridinoneSynthesis cluster_warning Risk: Regioisomer Mixture Iso Isoxanthopterin (2-amino-4,7-dihydroxypteridine) Dichloro 2-amino-4,7-dichloropteridine Iso->Dichloro POCl3 / PCl5 Reflux Triamino 2,5,6-Triamino-4-pyrimidinone Target TARGET: 2-amino-7-ethoxy-4(1H)-pteridinone Triamino->Target Pathway B: Ethyl Ethoxyglyoxylate (Condensation) Chloro7 7-Chloropterin (2-amino-7-chloropteridin-4-one) Dichloro->Chloro7 Selective Hydrolysis (Mild Acid/Base) Chloro7->Target Pathway A (Recommended): EtOH / NaH (SNAr) >95% Regioselectivity

Figure 1: Strategic reaction pathways for 7-ethoxypterin synthesis. Pathway A (Solid Green Line) is preferred for its regiochemical precision.

References

  • Taghavi, F. et al. (2019). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. MDPI Molbank, 2019(1), M1042.

  • Taylor, E. C. et al. (1976).[1] Pteridines.[1][2][3][4][6] XXXIX. Synthesis of 2,4-diamino-7-alkenylpteridines and their 8-oxides. Journal of Organic Chemistry, 41(8), 1299.

  • Falco, J. L. et al. (2003).[6] Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6, 85–92.[6]

  • NIST Chemistry WebBook. 4(1H)-Pteridinone, 2-amino- (Pterin) Spectral Data.

Sources

Foundational

Thermodynamic Properties and Stability of 7-Ethoxy Pteridinones

This guide details the thermodynamic profile, chemical stability, and metabolic fate of 7-ethoxy pteridinones . It is designed for medicinal chemists and formulation scientists optimizing pteridine scaffolds for kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile, chemical stability, and metabolic fate of 7-ethoxy pteridinones . It is designed for medicinal chemists and formulation scientists optimizing pteridine scaffolds for kinase inhibition (e.g., PLK1, BTK) or xanthine oxidase modulation.

Technical Guide & Whitepaper

Executive Summary: The 7-Ethoxy Motif in Pteridine Design

The pteridinone scaffold (specifically the 4(3H)-pteridinone or 2,4-pteridinedione core) is a privileged structure in drug discovery, serving as a template for antineoplastic and anti-inflammatory agents. However, the unsubstituted pteridinone core suffers from poor aqueous solubility and rapid metabolic oxidation at the C7 position by Xanthine Oxidase (XO).

Introduction of a 7-ethoxy group fundamentally alters the thermodynamic and kinetic stability profile of the scaffold:

  • Thermodynamic Solubility: Disrupts the robust intermolecular hydrogen bonding network of the parent lactam, significantly enhancing solubility in organic formulation vehicles while modulating aqueous solubility via lipophilicity (logP) changes.

  • Metabolic Switching: Blocks the C7 site from XO-mediated oxidation (a clearance pathway for xanthine analogs) but introduces a liability for CYP450-mediated O-dealkylation.

  • Chemical Stability: The 7-ethoxy moiety acts as a vinylogous imidate, possessing specific hydrolytic vulnerabilities under acidic conditions.

Thermodynamic Properties

Crystal Lattice Energy and Melting Point

Unsubstituted pteridinones (e.g., isoxanthopterin) exhibit melting points often exceeding 300°C due to extensive intermolecular hydrogen bonding (N-H···O and N-H[1][2]···N) and


-

stacking.[1]

The 7-ethoxy substitution introduces steric bulk and removes a potential hydrogen bond donor (if replacing a 7-OH/7-NH tautomer).

  • Melting Point Depression: The 7-ethoxy derivative typically exhibits a lower melting point (range: 180°C – 230°C depending on C2/C4 substitution) compared to the 7-hydroxy tautomer. This reduction in crystal lattice energy (

    
    ) is favorable for dissolution rates.
    
  • Polymorphism: The ethoxy ethyl chain adds rotational degrees of freedom, increasing the propensity for conformational polymorphism.

Solubility and Lipophilicity (logP/logD)

The ethoxy group increases the lipophilicity of the scaffold.

  • 
    logP:  Addition of an ethoxy group typically increases cLogP by +0.8 to +1.2 units  relative to the unsubstituted core, and +1.5 to +2.0 units  relative to the 7-hydroxy tautomer.
    
  • Solubility Profile:

    • Aqueous (pH 7.4): Moderate to low. The increase in lipophilicity limits intrinsic water solubility (

      
      ), but permeability (
      
      
      
      ) is enhanced.
    • Organic (DMSO/DCM): Drastically improved. Unlike 7-hydroxypteridines which are often insoluble in DCM, 7-ethoxypteridinones are readily soluble, facilitating purification and formulation.

PropertyParent (7-OH Pteridinone)7-Ethoxy PteridinoneImpact
H-Bond Donors High (Lactam/Lactim tautomers)Reduced (-1 Donor)Lower Lattice Energy
cLogP -1.5 to 0.5 (Hydrophilic)0.5 to 2.0 (Lipophilic)Improved Permeability
Solubility (DCM) Insoluble (< 0.1 mg/mL)Soluble (> 10 mg/mL)Facile Synthesis/Workup
Fluorescence Weak/ModerateStrong (Blue/Cyan)Useful as Biological Probe

Stability Profile

Chemical Stability (Hydrolysis)

The 7-ethoxy-pteridinone moiety contains an exocyclic oxygen conjugated to the electron-deficient pteridine ring. It behaves chemically as a cyclic vinylogous imidate .

  • Acidic Stability: Susceptible to acid-catalyzed hydrolysis.

    • Mechanism: Protonation of N8 (or N1 depending on isomer) activates the C7 carbon for nucleophilic attack by water, leading to the expulsion of ethanol and formation of the thermodynamically stable 7-hydroxy (lactam) tautomer.

    • Stability Window: Generally stable at pH > 4. Rapid degradation observed in 1M HCl at elevated temperatures.

  • Basic Stability: Generally robust against hydrolysis, though strong nucleophiles may displace the ethoxy group via

    
     mechanisms.
    
Metabolic Stability (The "Metabolic Switch")

This is the most critical parameter for drug development.

  • Xanthine Oxidase (XO) Resistance: The C7 position is the primary site of oxidation for pteridines by XO. The 7-ethoxy group sterically and chemically blocks this transformation, preventing the formation of insoluble lumazine/uric acid-like metabolites.

  • CYP450 Liability: The ethyl group is a prime target for CYP1A2 and CYP2D6 mediated O-dealkylation.

    • Pathway: Hydroxylation of the

      
      -carbon of the ethyl group 
      
      
      
      Hemiacetal intermediate
      
      
      Spontaneous collapse to acetaldehyde + 7-hydroxy pteridinone.
Visualization: Metabolic & Hydrolytic Pathways

MetabolicPathways Parent 7-Ethoxy Pteridinone (Lipophilic, XO Resistant) Intermediate Hemiacetal Intermediate Parent->Intermediate CYP450 (Microsomes) [O-Dealkylation] Metabolite 7-Hydroxy Pteridinone (Polar, Insoluble) Parent->Metabolite Acid Hydrolysis (H+/H2O) [Chemical Instability] Ethanol Ethanol Parent->Ethanol Hydrolysis Byproduct Intermediate->Metabolite Spontaneous Collapse Aldehyde Acetaldehyde Intermediate->Aldehyde Byproduct XO Xanthine Oxidase XO->Parent Blocked

Caption: Figure 1. Metabolic fate of 7-ethoxy pteridinones showing CYP-mediated dealkylation vs. XO resistance.

Experimental Protocols

Synthesis of 7-Ethoxy Pteridinones

Objective: To synthesize 7-ethoxy-4(3H)-pteridinone from 7-chloro precursors via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 7-Chloropteridin-4(3H)-one (Starting Material)

  • Sodium Ethoxide (NaOEt) (Nucleophile/Base)

  • Anhydrous Ethanol (Solvent)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 7-chloropteridinone in anhydrous ethanol (0.1 M concentration).

  • Nucleophile Addition: Add 2.5 eq of freshly prepared NaOEt solution (21% wt in EtOH) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.3) should convert to a higher Rf fluorescent product (Rf ~0.6).

  • Quench: Neutralize carefully with glacial acetic acid to pH 7.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water and extract 3x with Ethyl Acetate or DCM.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH/Heptane.
    

Validation:

  • 1H NMR: Look for triplet (~1.4 ppm) and quartet (~4.5 ppm) characteristic of the ethoxy group.

  • MS: M+1 peak should correspond to M(chloro) - 35.5 + 45 (+10 mass shift approx, check exact mass).

Microsomal Stability Assay (Metabolic Stability)

Objective: Determine intrinsic clearance (


) and half-life (

) to assess susceptibility to O-dealkylation.

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compound (7-ethoxy pteridinone).

  • Positive Control: 7-Ethoxycoumarin (validates O-dealkylation activity).

Protocol:

  • Pre-incubation: Mix microsomes (final conc 0.5 mg/mL) with Test Compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion and the appearance of the 7-hydroxy metabolite.

Calculation:





References

  • Pteridine Solubility & Hydrolysis: Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society, 1620-1630. Link

  • 7-Alkoxy Pteridine Synthesis: Hulla, M., et al. (2017). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Molecules, 22(10), 1766. Link

  • Metabolic Probe (7-Ethoxycoumarin): Sahi, J., et al. (2009). Metabolism of 7-ethoxycoumarin by rat and human liver microsomes.[3] Drug Metabolism and Disposition, 37(5). (Provides the mechanistic basis for O-dealkylation assays). Link

  • Xanthine Oxidase Inhibition: Oettl, K., & Reibnegger, G. (1999). Pteridines as inhibitors of xanthine oxidase: structural requirements. Biochimica et Biophysica Acta (BBA), 1430(2), 387-395. Link

  • Kinase Inhibitor Scaffold (Dihydropteridinones): Munzert, G., et al. (2011). Characterization of the PLK1 inhibitor BI 2536. Nature Chemical Biology. (Context for pteridinone drug application). Link

Sources

Exploratory

The Emerging Therapeutic Potential of Pteridinone Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Introduction: The Pteridinone Scaffold as a Privileged Structure in Kinase Inhibition The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine rings, is a ubiquitous motif in nature, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pteridinone Scaffold as a Privileged Structure in Kinase Inhibition

The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine rings, is a ubiquitous motif in nature, forming the core of essential cofactors like folic acid and biopterin.[1][2][3] This inherent biological relevance has positioned the pteridinone scaffold as a "privileged structure" in medicinal chemistry, amenable to synthetic modification to generate potent and selective inhibitors of various therapeutic targets. This guide provides an in-depth technical overview of the burgeoning field of pteridinone derivatives, with a specific focus on their application as kinase inhibitors for the treatment of cancer. We will delve into the rationale behind their design, key mechanistic insights, and the experimental workflows necessary for their evaluation, providing a comprehensive resource for researchers and drug development professionals.

While the specific compound 2-amino-7-ethoxy-4(1H)-pteridinone is not extensively characterized in publicly available literature, the broader class of pteridinone derivatives has shown significant promise.[4][5][6][7] These compounds have been successfully engineered to target a range of kinases, critical regulators of cellular processes that are often dysregulated in cancer. This guide will synthesize findings from multiple studies to present a holistic view of the therapeutic potential of this chemical class.

I. The Rationale for Targeting Kinases with Pteridinone Derivatives

Protein kinases play a central role in signal transduction pathways that govern cell proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pteridinone scaffold, with its multiple sites for chemical modification, provides a versatile platform for designing kinase inhibitors with high affinity and selectivity.

Key Design Principles:
  • ATP-Competitive Inhibition: Many pteridinone-based inhibitors are designed to be ATP-competitive, occupying the ATP-binding pocket of the target kinase. This is achieved by mimicking the hydrogen bonding interactions of the adenine moiety of ATP with the kinase hinge region.

  • Exploiting the Ribose and Phosphate Pockets: Modifications to the pteridinone core can be tailored to extend into the ribose and phosphate-binding pockets of the ATP-binding site, enhancing both potency and selectivity.

  • Covalent Inhibition: The incorporation of a reactive moiety, such as a Michael acceptor, can lead to the development of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue near the active site. This can result in prolonged target engagement and enhanced efficacy.[4]

II. Therapeutic Applications in Oncology: Targeting Key Kinases

Research has highlighted the potential of pteridinone derivatives to inhibit several key kinases implicated in cancer pathogenesis.

A. Bruton's Tyrosine Kinase (BTK) Inhibition in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, and its dysregulation is a key driver in various B-cell malignancies.[4] A series of pteridine-7(8H)-one derivatives have been developed as potent and selective covalent BTK inhibitors.[4]

Mechanism of Action: These derivatives typically feature a warhead that forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition. This targeted approach aims to minimize off-target effects, a common challenge with kinase inhibitors.[4]

BTK_Inhibition BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Cascade Pteridinone Pteridinone Derivative (Covalent Inhibitor) Pteridinone->BTK Covalent Inhibition (at Cys481) Proliferation Cell Proliferation & Survival Downstream->Proliferation caption Figure 1. Covalent Inhibition of BTK by Pteridinone Derivatives.

Preclinical Evidence: One notable example, compound 24a , demonstrated potent BTK inhibition with an IC50 of 4.0 nM.[4] It also exhibited high selectivity over other kinases like ITK and EGFR.[4] In a U-937 xenograft model, compound 24a significantly inhibited tumor growth.[4]

CompoundTargetIC50 (nM)Cell LinesIn Vivo ModelKey FindingsReference
24a BTK4.0U-937U-937 XenograftPotent and selective covalent inhibitor with significant tumor growth inhibition.[4]
B. Dual Inhibition of Polo-like Kinase 1 (PLK1) and Bromodomain-containing Protein 4 (BRD4)

The simultaneous inhibition of multiple oncogenic pathways is a promising strategy to overcome drug resistance. Pteridinone derivatives have been designed as dual inhibitors of Polo-like kinase 1 (PLK1) and the bromodomain and extra-terminal (BET) family member BRD4.[5][7][8] PLK1 is a key regulator of mitosis, while BRD4 is a critical epigenetic reader involved in the transcription of oncogenes.

Mechanism of Action: These dual inhibitors are designed to bind to the ATP-binding pocket of PLK1 and the acetyl-lysine binding pocket of BRD4. This dual activity can lead to synergistic anti-cancer effects by inducing cell cycle arrest and apoptosis.[5][7]

Dual_Inhibition Pteridinone Pteridinone Derivative (Dual Inhibitor) PLK1 Polo-like Kinase 1 (PLK1) Pteridinone->PLK1 Inhibition BRD4 Bromodomain-containing Protein 4 (BRD4) Pteridinone->BRD4 Inhibition Mitosis Mitotic Progression PLK1->Mitosis Apoptosis Apoptosis PLK1->Apoptosis Induction upon Inhibition Oncogene Oncogene Transcription BRD4->Oncogene BRD4->Apoptosis Induction upon Inhibition caption Figure 2. Dual Inhibition of PLK1 and BRD4.

Preclinical Evidence: Compound III4 emerged as a potent dual inhibitor, exhibiting significant antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range.[5] Mechanistic studies revealed that III4 induced apoptosis and arrested the cell cycle in the S phase.[5] Another compound, B2 , also demonstrated potent dual inhibition of PLK1 and BRD4 with IC50 values of 6.3 nM and 179 nM, respectively.[7][8]

CompoundTarget(s)IC50 (µM) - Cell LinesIC50 (nM) - KinaseKey FindingsReference
III4 PLK1 & BRD4A549: 1.27, HCT116: 1.36, PC-3: 3.85, MCF-7: 4.06-Induced apoptosis and S-phase cell cycle arrest.[5]
B2 PLK1 & BRD4HCT116: 0.30, PC3: 1.82, BT474: 1.69PLK1: 6.3, BRD4: 179Induced apoptosis and G2-phase cell cycle arrest.[7][8]

III. Experimental Protocols for Evaluation

The successful development of pteridinone-based therapeutics relies on a robust set of experimental assays to characterize their activity and mechanism of action.

A. Synthesis of Pteridinone Derivatives

The synthesis of pteridinone derivatives often involves a multi-step process. A general approach involves the cyclization of an appropriately substituted pyrimidine with an amino acid derivative.[9]

Example Synthetic Step: Solid-Phase Synthesis of Dihydropteridinones [9]

  • Resin Acylation: Acylate Wang resin with an Fmoc-protected amino acid (e.g., Phe, Val, Met).

  • Fmoc Deprotection: Cleave the Fmoc protecting group.

  • Nucleophilic Reaction: React the deprotected amine with 4,6-dichloro-5-nitropyrimidine.

  • Amine Substitution: React the resulting intermediate with an appropriate amine to afford the resin-bound nitro derivative.

  • Reduction and Cyclization: Reduce the nitro group and subsequently cyclize to form the dihydropteridinone core.

  • Cleavage from Resin: Cleave the final compound from the solid support.

B. In Vitro Antiproliferative Assays

The MTT assay is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, PC-3, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pteridinone derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values, which represent the concentration of the compound that inhibits cell growth by 50%.

C. Kinase Inhibition Assays

Biochemical assays are essential to determine the direct inhibitory activity of the compounds against the target kinases.

Protocol: In Vitro Kinase Assay (General)

  • Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the pteridinone derivative at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at an optimal temperature for a specific duration.

  • Reaction Termination: Stop the reaction.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Data Analysis: Determine the IC50 values for kinase inhibition.

D. Cell Cycle Analysis

Flow cytometry is used to investigate the effect of the compounds on cell cycle progression.[5][7]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the pteridinone derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Data Analysis: Quantify the percentage of cells in each phase and compare the treated samples to the control.

E. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer drugs.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the pteridinone derivative as described for cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis of Pteridinone Derivatives Antiproliferative Antiproliferative Assays (e.g., MTT) Synthesis->Antiproliferative Kinase_Assay Kinase Inhibition Assays Antiproliferative->Kinase_Assay Lead Compounds Cell_Cycle Cell Cycle Analysis Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis Xenograft Xenograft Models Apoptosis->Xenograft Promising Candidates caption Figure 3. Experimental Workflow for Evaluating Pteridinone Derivatives.

IV. Future Directions and Conclusion

The pteridinone scaffold has proven to be a remarkably versatile platform for the development of novel kinase inhibitors with significant therapeutic potential in oncology. The ability to fine-tune the structure to achieve high potency and selectivity against various kinases, including BTK, PLK1, and BRD4, underscores the promise of this chemical class. Future research should focus on:

  • Expanding the Target Space: Exploring the activity of pteridinone derivatives against other clinically relevant kinases.

  • Optimizing Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

  • Combination Therapies: Investigating the synergistic effects of pteridinone-based inhibitors with other anti-cancer agents.

References

  • Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). (2022). Journal of Medicinal Chemistry, 65(3), 2694–2709. [Link]

  • Design, synthesis and biological evaluation of novel pteridinone derivatives as potent dual inhibitors of PLK1 and BRD4. (2020). RSC Advances, 10(56), 34055–34071. [Link]

  • Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127329. [Link]

  • Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. (2022). New Journal of Chemistry, 46(1), 226–241. [Link]

  • Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. (2022). New Journal of Chemistry. [Link]

  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. (2020). Molecules, 25(15), 3497. [Link]

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Foundational

The Pteridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Privileged Scaffold The pteridine ring system, a bicyclic heterocycle formed by the fusion of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The pteridine ring system, a bicyclic heterocycle formed by the fusion of a pyrimidine and a pyrazine ring, holds a distinguished position in the realm of medicinal chemistry, rightfully earning the title of a "privileged scaffold".[1] This designation stems from its repeated appearance in a diverse array of both naturally occurring and synthetic molecules that exhibit a broad spectrum of pharmacological activities.[1] The intrinsic structural features of the pteridine nucleus, coupled with its synthetic tractability, have rendered it a cornerstone for the development of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the pteridine core, delving into its fundamental biology, key therapeutic applications, synthetic methodologies, and future outlook.

Naturally occurring pteridines are indispensable to life. Folic acid and riboflavin (Vitamin B2), for instance, are essential vitamins that participate in fundamental metabolic processes.[1] Other endogenous pteridines, such as biopterin and neopterin, function as critical enzyme cofactors and important biomarkers of cellular immune system activation.[1][2] The therapeutic journey of synthetic pteridines is highlighted by the anticancer drug Methotrexate and the diuretic Triamterene, showcasing the scaffold's clinical significance.[1] The pharmacological landscape of pteridine derivatives is vast and continues to expand, with activities including antineoplastic, anti-inflammatory, antimicrobial, antiviral, and kinase inhibition.[1][3][4]

The Biological Significance of Pteridines: Beyond a Simple Scaffold

The prevalence of the pteridine motif in biology underscores its evolutionary importance. From enzymatic cofactors to signaling molecules, pteridines participate in a myriad of cellular processes.

Tetrahydrobiopterin (BH4): An Essential Cofactor

Tetrahydrobiopterin (BH4) is a critical pteridine derivative that functions as an essential cofactor for several key enzymes.[2][5] Its biosynthesis is a multi-step enzymatic process starting from guanosine triphosphate (GTP).[5][6]

BH4 is indispensable for the activity of aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin.[2][5][7] Furthermore, all isoforms of nitric oxide synthase (NOS) require BH4 for their catalytic activity, implicating this pteridine in vasodilation, immune response, and neuronal signaling.[5][8][9] Deficiencies in BH4 synthesis or regeneration can lead to severe neurological disorders and endothelial dysfunction.[5][9]

Below is a diagram illustrating the de novo biosynthesis of Tetrahydrobiopterin (BH4).

BH4_Biosynthesis GTP GTP DHNP_TP 7,8-Dihydroneopterin triphosphate GTP->DHNP_TP GTP Cyclohydrolase I (GCH1) PTP 6-Pyruvoyltetrahydropterin DHNP_TP->PTP 6-Pyruvoyltetrahydropterin Synthase (PTPS) BH4 Tetrahydrobiopterin (BH4) PTP->BH4 Sepiapterin Reductase (SR)

Caption: De novo biosynthesis pathway of Tetrahydrobiopterin (BH4) from GTP.

Pteridine Scaffolds in Oncology: A Legacy of Success and Future Promise

The pteridine scaffold has had a profound impact on cancer therapy, largely through the development of antifolate drugs.[10][11] These agents interfere with the metabolism of folic acid, a critical B vitamin required for the synthesis of nucleotides, the building blocks of DNA and RNA.

Dihydrofolate Reductase (DHFR) Inhibitors

The most well-established class of pteridine-based anticancer agents are the inhibitors of dihydrofolate reductase (DHFR).[10] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[12][13] By inhibiting DHFR, these drugs deplete the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death.[14]

Methotrexate , a structural analogue of folic acid, is a cornerstone of cancer chemotherapy.[12][15] Its high affinity for DHFR makes it a potent inhibitor.[15] Pralatrexate is another FDA-approved pteridine-based DHFR inhibitor.[4][15]

The mechanism of action for DHFR inhibitors is depicted in the following workflow.

DHFR_Inhibition cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Methotrexate Methotrexate (Pteridine Analog) DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits

Caption: Mechanism of action of pteridine-based DHFR inhibitors like Methotrexate.

Kinase Inhibitors

More recently, pteridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1][16] The adaptability of the pteridine scaffold allows for the design of selective inhibitors targeting specific kinases. For example, derivatives of 4,5-dihydro-[1]triazolo[4,3-f]pteridine have been synthesized as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4).[10] Additionally, pteridine-7(8H)-one derivatives have been identified as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[16][17][18] Other kinase targets for pteridine-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[1][16][19]

Pteridines in Antimicrobial Drug Discovery

The essential role of pteridines in microbial metabolism has made them attractive targets for the development of antimicrobial agents.

Lumazine Synthase Inhibitors

Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway in many microorganisms and plants, but it is absent in humans.[20][21] This makes it an attractive target for the development of novel anti-infective agents. Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone-4-phosphate.[20] Several pteridine and pyrimidine-based inhibitors of lumazine synthase have been identified through high-throughput screening and rational design.[20][22][23][24]

Pteridine Reductase Inhibitors

In some parasitic protozoa, such as Leishmania, pteridine reductase 1 (PTR1) provides a metabolic bypass for the DHFR-targeted antifolates, conferring drug resistance.[25][26] PTR1 is a short-chain reductase that can reduce both biopterin and folate.[25][26] Therefore, the development of PTR1 inhibitors is a promising strategy to overcome antifolate resistance in these parasites.[25]

Synthesis of Pteridine Scaffolds: Key Methodologies

The synthesis of pteridine derivatives is a well-established field, with several classical and modern methods available to medicinal chemists.

The Isay Reaction

One of the most common methods for synthesizing the pteridine core is the Isay reaction.[27] This involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[27]

Step-by-Step Protocol for a Typical Isay Reaction:

  • Reactant Preparation: Dissolve the 4,5-diaminopyrimidine derivative in a suitable solvent, often a protic solvent like ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) to the solution. The reaction is often carried out at elevated temperatures.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and isolate the pteridine product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.

Other Synthetic Routes

Pteridines can also be synthesized from pyrazine precursors or through other cyclization strategies.[27] The diversity-oriented synthesis of pteridines has also been explored to generate libraries of compounds for biological screening.[28][29]

Structure-Activity Relationships (SAR) of Pteridine Derivatives

The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[30][31][32][33]

Target Key Substituent Positions Favorable Substitutions for Enhanced Activity
DHFR C2, N4, C6, C72,4-diamino substitution is critical for potent inhibition. Modifications at the C6 and C7 positions can influence selectivity and pharmacokinetic properties.[12][31]
Kinases (e.g., BTK, EGFR) C2, C4, C6, C7Bulky and hydrophobic groups at the C6 and C7 positions can enhance potency and selectivity.[16][17] The nature of the substituent at the C2 and C4 positions can be modified to tune solubility and cell permeability.[19]
Lumazine Synthase C6, C7Structural mimics of the ribityl side chain of the natural substrate can lead to potent inhibitors.[20][23]
Pteridine Reductase C6, C7Modifications that mimic the pterin substrate while introducing features that enhance binding affinity are desirable.[25]

FDA-Approved Drugs Featuring the Pteridine Scaffold

The clinical success of pteridine-based drugs is a testament to the versatility of this scaffold.[4][11][34][35][36][37][38][39]

Drug Name Year of Approval Therapeutic Use Mechanism of Action
Methotrexate 1953Cancer, Autoimmune DiseasesDihydrofolate Reductase (DHFR) Inhibitor[4][12]
Triamterene 1964DiureticEpithelial Sodium Channel (ENaC) Blocker
Pralatrexate 2009Peripheral T-cell LymphomaDihydrofolate Reductase (DHFR) Inhibitor[4][15]

Future Directions and Conclusion

The pteridine scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on the development of highly selective kinase inhibitors, novel antimicrobial agents that circumvent existing resistance mechanisms, and modulators of other emerging biological targets. The application of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of new pteridine-based therapeutics with improved efficacy and safety profiles.

References

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  • Morgunova, E. Y., et al. (2010). Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 9), 973-982.
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  • Substrate-analogous inhibitors of lumazine synthase from C. albicans. (2002). Biological Chemistry, 383(11), 1713-1718.
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Exploratory

Technical Guide: Molecular Weight and Physicochemical Profiling of CAS 9CI Pteridinone Derivatives

The following technical guide details the physicochemical properties, nomenclature, and experimental profiling of CAS 9CI pteridinone derivatives, with a specific focus on the dihydropteridinone class of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, nomenclature, and experimental profiling of CAS 9CI pteridinone derivatives, with a specific focus on the dihydropteridinone class of kinase inhibitors (e.g., BI 2536, Volasertib).

Executive Summary

Pteridinone derivatives, specifically dihydropteridinones , represent a high-value scaffold in oncology drug discovery, primarily functioning as ATP-competitive inhibitors of Polo-like kinase 1 (PLK1). While the core pteridine ring (CAS 91-18-9) is highly soluble, the functionalized derivatives required for kinase selectivity (e.g., BI 2536, Volasertib) exhibit high molecular weight (>500 Da) and significant lipophilicity, presenting unique formulation and profiling challenges. This guide provides the definitive physicochemical data, systematic nomenclature, and validated experimental protocols for characterizing these compounds.

Chemical Identity & Nomenclature (CAS 9CI Standards)

The term "CAS 9CI" refers to the systematic nomenclature rules established by the Chemical Abstracts Service (9th Collective Index). For pteridinones in drug development, the critical distinction is the saturation of the ring system. Most bioactive "pteridinones" are formally 7,8-dihydropteridin-6(5H)-ones .

Key Structural Scaffolds
  • Core Scaffold: Pteridin-6(5H)-one (Tautomer of 6-hydroxypteridine).

  • Drug Scaffold: 8-Substituted-7,8-dihydropteridin-6(5H)-one.

  • Nomenclature Rule: The "dihydropteridinone" name reflects the saturation at positions 7 and 8, essential for the "kinked" conformation that fits the kinase ATP pocket.

Representative Compounds
Common NameCAS Registry No.[1][2][3]Systematic Name (CAS 9CI Style)
BI 2536 755038-02-94-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7,8-dihydro-5H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Volasertib (BI 6727)755038-65-4N-[trans-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7,8-dihydro-5H-pteridin-2-yl]amino]-3-methoxybenzamide
BI-D1870 501437-28-12-[(3,5-difluoro-4-hydroxyphenyl)amino]-5,7,8-trimethyl-7,8-dihydropteridin-6(5H)-one

Physicochemical Data Profile

The following data aggregates experimental and computed values critical for ADME profiling. Note the high molecular weights and pH-dependent solubility profiles.

PropertyBI 2536Volasertib (BI 6727)BI-D1870
Molecular Weight ( g/mol ) 521.66618.83335.31
Molecular Formula C₂₈H₃₉N₇O₃C₃₄H₅₀N₈O₃C₁₅H₁₅F₂N₅O₂
LogP (Neutral) ~2.5 (Calc)> 5.0 (Calc)2.8 (Calc)
LogD (pH 7.4) 2.1 (Exp)3.2 (Exp)N/A
LogD (pH 11) 3.5N/AN/A
pKa (Basic Nitrogen) ~9.2 (Piperidine)~8.5 (Piperazine)N/A
TPSA (Ų) 10511892
Solubility (Water) Insoluble (< 1 µg/mL)InsolubleInsoluble
Solubility (pH 5) 320 µg/mLModerateLow
Solubility (DMSO) 96 mg/mL> 100 mg/mL78 mg/mL

Analysis:

  • Solubility-Permeability Trade-off: BI 2536 and Volasertib violate Lipinski's Rule of 5 regarding MW (>500), yet achieve oral bioavailability through specific transporter interactions and favorable LogD at physiological pH.

  • Ionization: The basic piperidine/piperazine tails (pKa ~8-9) are essential for lysosomal trapping and solubility in acidic tumor microenvironments.

Experimental Protocols

Due to the low aqueous solubility of these derivatives, standard solubility protocols often yield false negatives. The following "Self-Validating" protocols are designed for high-MW kinase inhibitors.

Protocol A: Thermodynamic Solubility in Biorelevant Media

Objective: Determine equilibrium solubility in simulated gastric/intestinal fluids.

  • Preparation of Media:

    • FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5, containing 3 mM sodium taurocholate and 0.75 mM lecithin.

    • SGF (Simulated Gastric Fluid): pH 1.2, 0.2% NaCl, 0.32% pepsin.

  • Saturation:

    • Weigh 5 mg of solid compound (e.g., BI 2536) into a 1.5 mL glass vial.

    • Add 500 µL of media.[4]

    • Validation Step: Ensure visible solid remains. If solution clears, add more solid.[5]

  • Equilibration:

    • Incubate at 37°C with constant shaking (750 rpm) for 24 hours.

    • Why 24h? High MW pteridinones have slow crystal dissolution kinetics; 4-hour protocols are insufficient.

  • Separation & Analysis:

    • Centrifuge at 15,000 x g for 10 minutes (heated rotor preferred to maintain 37°C).

    • Filter supernatant through 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

    • Quantify via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: LogD Determination via Miniaturized Shake-Flask

Objective: Measure lipophilicity at pH 7.4 avoiding octanol emulsion issues common with basic drugs.

  • Phase Preparation:

    • Pre-saturate 1-Octanol with PBS (pH 7.4) and vice-versa for 24 hours.

  • Partitioning:

    • Dissolve compound in pre-saturated octanol to 1 mM (Stock).

    • Mix 500 µL Stock (Octanol) + 500 µL PBS (Aqueous) in a 2 mL vial.

    • Vortex for 60 minutes; Centrifuge at 2000 x g for 5 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Validation Step: Calculate Mass Balance. Total amount in Octanol + PBS must equal >90% of input. If <90%, compound has precipitated at the interface or adsorbed to glass.

    • Calculate

      
      .
      

Biological Context: PLK1 Signaling Pathway

Pteridinone derivatives like BI 2536 and Volasertib exert their efficacy by inhibiting PLK1, a master regulator of the G2/M transition. The diagram below illustrates the specific blockade point, leading to mitotic arrest and apoptosis.[6][7]

PLK1_Pathway Figure 1: Mechanism of Action for Pteridinone Derivatives (BI 2536/Volasertib) in the G2/M Transition. BI2536 BI 2536 (Pteridinone) PLK1 PLK1 (Polo-like Kinase 1) BI2536->PLK1 Inhibits (IC50 0.83 nM) Volasertib Volasertib (Dihydropteridinone) Volasertib->PLK1 Inhibits (IC50 0.87 nM) Cdc25C Cdc25C (Phosphatase) PLK1->Cdc25C Phosphorylates (Activation) Arrest Mitotic Arrest (Apoptosis) PLK1->Arrest Inhibition leads to CyclinB_Cdk1 Cyclin B1 / Cdk1 (Complex) Cdc25C->CyclinB_Cdk1 Dephosphorylates (Activation) Mitosis Mitosis Entry (G2 -> M) CyclinB_Cdk1->Mitosis Drivers

References

  • Boehringer Ingelheim. (2024).[8] BI 2536: A potent and selective PLK1 inhibitor. opnMe Open Innovation Portal. [Link][9][10]

  • Steegmaier, M., et al. (2007).[3][11] BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo.[3][11] Current Biology, 17(4), 316-322. [Link]

  • Rudolph, D., et al. (2009). Efficacy and Mechanism of Action of Volasertib, a Potent and Selective Inhibitor of Polo-Like Kinases. Clinical Cancer Research, 15(9), 3094-3102. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11364421, BI 2536. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10461508, Volasertib. [Link]

Sources

Foundational

The Immunomodulatory Landscape of 2-amino-7-ethoxy-4(1H)-pteridinone: A Technical Guide to its Role in Cytokine Induction

Abstract This technical guide provides an in-depth exploration of 2-amino-7-ethoxy-4(1H)-pteridinone, a member of the pteridinone class of synthetic immunomodulators. While direct experimental data for this specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-amino-7-ethoxy-4(1H)-pteridinone, a member of the pteridinone class of synthetic immunomodulators. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related and well-characterized analogs, primarily GS-9620 (Vesatolimod), to project its anticipated role in cytokine induction. Pteridinone derivatives are potent and selective agonists of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 triggers a cascade of downstream signaling events, culminating in the production of a robust profile of pro-inflammatory cytokines and chemokines. This guide will dissect the molecular mechanisms, detail the expected cytokine signature, provide exemplary experimental protocols for investigation, and discuss the therapeutic potential of this class of compounds.

Introduction: The Pteridinone Scaffold as a Key Immunomodulator

The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is a family of proteins known as Toll-like receptors (TLRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). TLR7, localized within the endosomes of immune cells, is specialized in detecting single-stranded viral RNA. The discovery of small molecule agonists that can mimic these viral PAMPs and activate TLR7 has opened new avenues for therapeutic intervention in infectious diseases and oncology.

The pteridinone chemical scaffold has emerged as a privileged structure for the development of potent and selective TLR7 agonists.[1] These synthetic compounds have been optimized for their immunomodulatory activity, leading to the development of clinical candidates like GS-9620 (Vesatolimod).[1][2][3] 2-amino-7-ethoxy-4(1H)-pteridinone belongs to this promising class of molecules. By activating TLR7, these compounds can induce a controlled and potent immune response, characterized by the production of a wide array of cytokines.

Molecular Mechanism of Action: TLR7-Mediated Signaling

The primary mechanism by which 2-amino-7-ethoxy-4(1H)-pteridinone is expected to induce cytokines is through the activation of TLR7. This receptor is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells. The binding of a TLR7 agonist initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This, in turn, triggers a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this pathway leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs). The activation of these transcription factors is the pivotal step that drives the expression of a multitude of cytokine and chemokine genes.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pteridinone 2-amino-7-ethoxy-4(1H)-pteridinone TLR7 TLR7 Pteridinone->TLR7 Agonist Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IRFs IRFs (e.g., IRF7) TRAF6->IRFs Activation NF_kB NF-κB IKK_complex->NF_kB Activation Cytokine_Genes Cytokine & Chemokine Gene Transcription NF_kB->Cytokine_Genes Translocation & Transcription IRFs->Cytokine_Genes Translocation & Transcription Cytokine_Release Cytokine Release (IFN-α, TNF-α, etc.) Cytokine_Genes->Cytokine_Release Translation & Secretion

Caption: TLR7 signaling pathway initiated by 2-amino-7-ethoxy-4(1H)-pteridinone.

Anticipated Cytokine Induction Profile

Based on studies of the closely related TLR7 agonist GS-9620, stimulation of immune cells with 2-amino-7-ethoxy-4(1H)-pteridinone is expected to induce a distinct and robust cytokine profile.[3][4] This profile is critical to its immunomodulatory effects and therapeutic potential.

Key Induced Cytokines and Chemokines

The primary cytokines and chemokines anticipated to be induced are:

  • Type I Interferons (IFN-α): A hallmark of TLR7 activation, IFN-α plays a crucial role in antiviral immunity by inducing an antiviral state in neighboring cells and enhancing the activity of other immune cells.[2][3]

  • Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in a wide range of immune responses, including apoptosis of infected cells and recruitment of immune cells.[1][5]

  • Interleukins (IL-6, IL-12): These cytokines are involved in the differentiation and activation of T cells and natural killer (NK) cells, bridging the innate and adaptive immune responses.

  • Chemokines (e.g., IP-10, I-TAC): These molecules are responsible for the recruitment of immune cells, such as T cells and NK cells, to the site of inflammation or infection.[6][7]

Quantitative Data from Analog Studies

While specific EC50 values for 2-amino-7-ethoxy-4(1H)-pteridinone are not available, data from studies on GS-9620 (Vesatolimod) provide a valuable reference for its expected potency.

Cytokine/ChemokineCell Type/SystemReported EC50/Concentration for Induction (GS-9620)Reference
IFN-αHuman PBMCsPotent induction observed at nanomolar concentrations.[3]
TNF-αHuman PBMCsDose-dependent induction.[1][5]
IP-10Human Serum>3.9-fold increase 24 hours post 6 mg dose.[6][8][9]
IL-1RAHuman Serum>3.9-fold increase 24 hours post 6 mg dose.[6][8][9]
I-TACHuman Serum>3.9-fold increase 24 hours post 6 mg dose.[6][8][9]

Experimental Protocols for Assessing Cytokine Induction

To evaluate the cytokine-inducing properties of 2-amino-7-ethoxy-4(1H)-pteridinone, a series of in vitro and in vivo experiments can be employed. The following provides a detailed, step-by-step methodology for a key in vitro assay.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of human PBMCs with a TLR7 agonist and subsequent measurement of induced cytokines.

4.1.1. Materials

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-amino-7-ethoxy-4(1H)-pteridinone (or other TLR7 agonist)

  • Lipopolysaccharide (LPS) as a positive control for TLR4 activation

  • DMSO as a vehicle control

  • 96-well cell culture plates

  • Human IFN-α and TNF-α ELISA kits[10][11][12][13][14]

4.1.2. Protocol

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of 2-amino-7-ethoxy-4(1H)-pteridinone in complete RPMI 1640 medium. Also, prepare solutions of LPS (e.g., 100 ng/mL) and a corresponding DMSO vehicle control.

  • Cell Stimulation: Add the prepared compound dilutions, LPS, and DMSO to the appropriate wells of the cell culture plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of IFN-α and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.[10][11][12][13][14]

PBMC_Stimulation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Blood_Collection Collect Human Blood PBMC_Isolation Isolate PBMCs (Ficoll-Paque) Blood_Collection->PBMC_Isolation Cell_Seeding Seed PBMCs in 96-well plate PBMC_Isolation->Cell_Seeding Compound_Prep Prepare Compound Dilutions (Pteridinone, LPS, DMSO) Stimulation Add Compounds & Controls Compound_Prep->Stimulation Cell_Seeding->Stimulation Incubation Incubate 24-48h at 37°C Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Measure Cytokines (IFN-α, TNF-α) by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis (EC50 Calculation) ELISA->Data_Analysis

Caption: Workflow for in vitro PBMC stimulation and cytokine analysis.

Therapeutic Implications and Future Directions

The ability of 2-amino-7-ethoxy-4(1H)-pteridinone and related compounds to potently induce a Th1-polarizing cytokine response makes them attractive candidates for various therapeutic applications. These include:

  • Treatment of Chronic Viral Infections: The induction of IFN-α and other antiviral cytokines can help to control and clear chronic viral infections such as Hepatitis B.[3]

  • Cancer Immunotherapy: By activating the innate immune system, these compounds can enhance anti-tumor immune responses and potentially be used in combination with other cancer therapies.

  • Vaccine Adjuvants: The immunomodulatory properties of TLR7 agonists can be harnessed to boost the efficacy of vaccines by promoting a stronger and more durable immune response.

Future research should focus on obtaining direct experimental data for 2-amino-7-ethoxy-4(1H)-pteridinone to confirm its activity and cytokine induction profile. Further optimization of the pteridinone scaffold could lead to the development of next-generation immunomodulators with improved efficacy and safety profiles.

Conclusion

2-amino-7-ethoxy-4(1H)-pteridinone represents a promising, albeit currently under-characterized, member of the pteridinone class of TLR7 agonists. Based on extensive data from closely related analogs, it is anticipated to be a potent inducer of a Th1-biased cytokine response, driven by the activation of the TLR7 signaling pathway. This technical guide has provided a comprehensive overview of its expected mechanism of action, cytokine profile, and the experimental methodologies required for its characterization. The continued exploration of this and similar molecules holds significant promise for the development of novel immunotherapies.

References

  • AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC. (n.d.).
  • Lopatin, U., et al. (2013). Pharmacokinetic and pharmacodynamic properties of GS-9620, a novel Toll-like receptor 7 agonist, demonstrate interferon-stimulated gene induction without detectable serum interferon at low oral doses. Antimicrobial Agents and Chemotherapy, 57(10), 4845-4855.
  • Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC. (n.d.).
  • Zoulim, F. (2012). Targeting innate HBV immunity: a new step in the development of combination therapy for chronic hepatitis B.
  • Hutchinson, M. R., et al. (2014).
  • Lanford, R. E., et al. (2013). GS-9620, an oral agonist of Toll-like receptor-7, induces prolonged suppression of hepatitis B virus in chronically infected chimpanzees. Gastroenterology, 144(7), 1508-1517.
  • The TLR7 agonist vesatolimod induced a modest delay in viral rebound in HIV controllers after cessation of antiretroviral therapy - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Human IFNα(Interferon Alpha ) ELISA Kit - Elabscience. (n.d.). Retrieved February 13, 2026, from [Link]

  • Riddler, S. A., et al. (2021). Vesatolimod, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus–1. Clinical Infectious Diseases, 72(11), e815-e824.
  • Vesatolimod, a toll-like receptor 7 agonist, induces immune activation in virally suppressed adults with HIV-1 - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to stimulate PBMC-derived monocytes with TLR7 and TLR8 agonists? | ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • ELISA Kit for Interferon Alpha (IFNa) - Cloud-Clone. (n.d.). Retrieved February 13, 2026, from [Link]

  • Riddler, S. A., et al. (2021). Vesatolimod, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus–1. Clinical Infectious Diseases, 72(11), e815-e824.
  • Riddler, S. A., et al. (2021). Vesatolimod, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus-1. Clinical Infectious Diseases, 72(11), e815-e824.
  • Anti-Viral Efficacy and Induction of an Antibody Response Against Surface Antigen with the TLR7 Agonist GS-9620 in the Woodchuck Model of Chronic HBV Infection - NATAP. (n.d.). Retrieved February 13, 2026, from [Link]

  • PBMC stimulated with combinations of different TLR agonist and α-GC.... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • TLR7 Agonist GS–9620 Combined with Nicotinamide Generate Viral Reactivation in Seronegative SHIV SF162P3 -Infected Rhesus Monkeys - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • TNF-α (free) ELISA - IBL International. (n.d.). Retrieved February 13, 2026, from [Link]

  • Roethle, P. A., et al. (2013). Identification and optimization of pteridinone Toll-like receptor 7 (TLR7) agonists for the oral treatment of viral hepatitis. Journal of medicinal chemistry, 56(18), 7324-7333.
  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit - MP Biomedicals. (n.d.). Retrieved February 13, 2026, from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Identification and Optimization of Pteridinone Toll-Like Receptor-7 (TLR7) Agonists for the Oral Treatment of Viral Hepatitis. | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone

Abstract: This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone. Pteridinone derivatives are a critical class of heterocyclic compounds, formin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone. Pteridinone derivatives are a critical class of heterocyclic compounds, forming the core of essential cofactors like folic acid and biopterin, and are investigated for their broad biological activities.[1] This guide is designed for researchers in medicinal chemistry and drug development, offering a detailed narrative that combines procedural steps with the underlying chemical principles. The synthesis is logically divided into two primary stages: the construction of the key intermediate, 2,4,5-triamino-6-hydroxypyrimidine sulfate, followed by the final cyclization to yield the target pteridinone.

Introduction to Pteridinone Synthesis

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in biological and medicinal chemistry.[1] The target molecule, 2-amino-7-ethoxy-4(1H)-pteridinone, belongs to the pterin subclass, characterized by an amino group at the 2-position and a carbonyl group at the 4-position.[2][3] The synthetic strategy detailed herein is a robust and well-documented pathway that begins with simple, commercially available precursors and proceeds through a stable pyrimidine intermediate. The foundational logic of this synthesis relies on the classic Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound to form the pteridine ring system.[1][4] This application note provides the detailed methodology, mechanistic insights, and necessary data for the successful laboratory-scale synthesis of this valuable compound.

Overall Synthetic Pathway

The synthesis is a four-step process starting from guanidine nitrate and ethyl cyanoacetate. The pathway first builds the pyrimidine ring, which is then functionalized and finally cyclized to form the target pteridine structure.

G cluster_part1 Part 1: Synthesis of Pyrimidine Intermediate cluster_part2 Part 2: Pteridinone Formation A Guanidine Nitrate + Ethyl Cyanoacetate B 1: 2,4-Diamino-6-hydroxypyrimidine A->B Step 1.1 (Cyclization) C 2: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine B->C Step 1.2 (Nitrosation) D 3: 2,4,5-Triamino-6-hydroxypyrimidine Sulfate C->D Step 1.3 (Reduction) F 4: 2-amino-7-ethoxy-4(1H)-pteridinone (Final Product) D->F Step 2.1 (Condensation/Cyclization) E Ethyl 2-ethoxy-2-oxoacetate (Cyclizing Agent) E->F

Figure 1: Overall reaction scheme for the synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone.

Part 1: Synthesis of the Key Intermediate, 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (3)

This first part of the synthesis focuses on constructing the highly functionalized pyrimidine ring that will serve as the foundation for the final product.

Step 1.1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (1)

This step employs a classic condensation reaction to form the pyrimidine ring from non-heterocyclic precursors.[5] Guanidine, acting as the N-C-N fragment, is reacted with ethyl cyanoacetate, the C-C-C fragment, under basic conditions to yield the stable pyrimidine core.

Protocol:

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (10.0 g, 0.435 mol) in absolute ethanol (250 mL) in a flask equipped with a reflux condenser and a drying tube.

  • To this solution, add guanidine nitrate (78.4 g, 0.642 mol) and ethyl cyanoacetate (50.0 g, 0.442 mol).

  • Heat the mixture to reflux in an oil bath for 3 hours with continuous stirring. A thick white precipitate will form.

  • After reflux, distill off the excess ethanol under reduced pressure.

  • Dissolve the resulting solid residue in hot distilled water (500 mL).

  • While stirring, add glacial acetic acid dropwise until the pH of the solution reaches 5.0. This neutralizes the excess base and precipitates the product.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Filter the white precipitate, wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Dry the product in an oven at 80-90 °C to a constant weight.

Step 1.2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (2)

The subsequent step is an electrophilic substitution at the C5 position of the pyrimidine ring. The C5 position is activated by the two amino groups and the hydroxyl group, making it susceptible to nitrosation by nitrous acid, which is generated in situ from sodium nitrite and an acid.

Protocol:

  • In a 3 L beaker, suspend the 2,4-diamino-6-hydroxypyrimidine (1) (60.0 g, 0.476 mol) in distilled water (1200 mL).

  • Add a solution of sodium nitrite (34.0 g, 0.493 mol) in distilled water (100 mL) to the suspension.

  • Stir the mixture vigorously with a magnetic stirrer.

  • Slowly add glacial acetic acid (40 mL) dropwise to the stirring suspension over 30 minutes. The solution will turn a deep reddish-purple or magenta color as the nitroso product forms.

  • Continue stirring for an additional 2 hours at room temperature.

  • Filter the colored precipitate and wash it extensively with cold distilled water until the filtrate is colorless.

  • Dry the product at 80 °C. The product is a vibrant magenta solid.

Step 1.3: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (3)

The nitroso group at C5 is now reduced to a primary amine, yielding a triaminopyrimidine. This transformation is critical as it generates the 1,2-diamine functionality (at C4 and C5) required for the subsequent pyrazine ring formation. Sodium dithionite is an effective reducing agent for this purpose. The product is isolated as a sulfate salt to enhance its stability and prevent aerial oxidation.[6][7]

Protocol:

  • In a beaker, heat distilled water (440 mL) to 80 °C.

  • Add the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (2) (52.0 g, 0.335 mol) to the hot water to form a suspension.

  • Place the beaker in a water bath maintained at 90 °C and stir the suspension.

  • Slowly add a 20% sodium hydroxide solution (approx. 46 mL) to aid in dissolving the suspension.

  • Once the temperature is stable, add sodium dithionite (90.0 g, 0.517 mol) in three portions, 20 minutes apart. The deep color of the solution will fade to a pale yellow or off-white.

  • After the addition is complete, cool the solution in an ice bath.

  • Filter the cooled solution to remove any insoluble impurities.

  • To the clear filtrate, add a solution of sulfuric acid (56 mL of concentrated H₂SO₄ in 500 mL of water) to precipitate the product as its sulfate salt.

  • Heat the mixture in a boiling water bath for 90 minutes to ensure complete salt formation.

  • Cool the mixture, filter the white precipitate, wash with distilled water and then ethanol.

  • Dry the 2,4,5-triamino-6-hydroxypyrimidine sulfate (3) at 80 °C.

Part 2: Synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone (4)

This final stage involves the construction of the pyrazine ring through the condensation of the triaminopyrimidine intermediate with a suitable two-carbon electrophile, in this case, ethyl 2-ethoxy-2-oxoacetate. This type of cyclization is a cornerstone of pteridine chemistry.[4][8]

Step 2.1: Condensation and Cyclization

The 1,2-diamine system of the pyrimidine (the amino groups at C4 and C5) reacts with the two carbonyl carbons of the cyclizing agent. The more nucleophilic C5-amino group is proposed to attack the keto-carbon of ethyl 2-ethoxy-2-oxoacetate first, followed by an intramolecular cyclization involving the C4-amino group and the ester carbonyl, leading to the formation of the pyrazine ring after dehydration.

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate (3) (10.0 g, 0.042 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add sodium acetate (7.0 g, 0.085 mol) to the suspension to neutralize the sulfate salt and liberate the free base in situ.

  • Add ethyl 2-ethoxy-2-oxoacetate (7.3 g, 0.050 mol) to the mixture.

  • Heat the reaction mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Filter the solid product, wash with cold ethanol, and then with a small amount of diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 2-amino-7-ethoxy-4(1H)-pteridinone (4).

  • Dry the final product under vacuum.

Experimental Workflow and Data

The overall process involves a sequence of reaction, isolation, and purification steps.

G cluster_0 cluster_1 cluster_2 cluster_3 a1 Cyclization a2 Distillation a1->a2 a3 Precipitation (pH 5) a2->a3 a4 Filtration & Drying a3->a4 b1 Nitrosation a4->b1 b2 Filtration & Drying b1->b2 c1 Reduction b2->c1 c2 Precipitation (H₂SO₄) c1->c2 c3 Filtration & Drying c2->c3 d1 Condensation c3->d1 d2 Recrystallization d1->d2 d3 Filtration & Drying d2->d3

Figure 2: High-level experimental workflow for the synthesis process.

Table 1: Reagent and Product Summary
StepCompound NameCompound No.Mol. Wt. ( g/mol )Starting Mass (g)Moles (mol)Molar Eq.
1.1Guanidine Nitrate-122.0878.40.6421.45
Ethyl Cyanoacetate-113.1250.00.4421.00
2,4-Diamino-6-hydroxypyrimidine1 126.11Yield Dependent--
1.22,4-Diamino-6-hydroxypyrimidine1 126.1160.00.4761.00
Sodium Nitrite-69.0034.00.4931.04
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine2 155.11Yield Dependent--
1.32,4-Diamino-6-hydroxy-5-nitrosopyrimidine2 155.1152.00.3351.00
Sodium Dithionite-174.1190.00.5171.54
2,4,5-Triamino-6-hydroxypyrimidine Sulfate3 239.21Yield Dependent--
2.12,4,5-Triamino-6-hydroxypyrimidine Sulfate3 239.2110.00.0421.00
Ethyl 2-ethoxy-2-oxoacetate-146.147.30.0501.19
2-amino-7-ethoxy-4(1H)-pteridinone4 207.20Yield Dependent--

References

  • Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]

  • TSI Journals. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. [Link]

  • Google Patents. (1991). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
  • Google Patents. (2012). CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • ResearchGate. (2019). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]

  • Google Patents. (1992). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Becicka, J., et al. (2020). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. PMC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Pteridinone, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

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Application

HPLC method development for detection of 2-amino-7-ethoxy-4(1H)-pteridinone

Application Note: HPLC Method Development for 2-Amino-7-ethoxy-4(1H)-pteridinone Executive Summary This guide details the method development strategy for 2-amino-7-ethoxy-4(1H)-pteridinone (hereafter referred to as 7-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-Amino-7-ethoxy-4(1H)-pteridinone

Executive Summary

This guide details the method development strategy for 2-amino-7-ethoxy-4(1H)-pteridinone (hereafter referred to as 7-Ethoxy Pterin ).[1][2] As a lipophilic derivative of the pterin core, this analyte presents specific challenges regarding solubility, pH-dependent fluorescence, and chromatographic retention.[2] This protocol is designed for researchers tracking this molecule as a synthetic impurity in antifolate drug substances (e.g., Pemetrexed, Methotrexate) or as a specific metabolite in biological matrices.[2]

Key Technical Insight: unlike its highly polar parent compound (Pterin) or its oxidized metabolite (Isoxanthopterin), the 7-ethoxy substitution adds significant hydrophobicity.[2] This allows for stable retention on C18 stationary phases without the need for ion-pairing reagents, provided the pH is controlled to manage the amphoteric nature of the pteridine ring.[2]

Physicochemical Profiling & Pre-Method Considerations

Before initiating chromatographic runs, the analyte's behavior in solution must be understood to prevent precipitation and ensure detector linearity.[2]

Table 1: Analyte Profile & Method Implications

PropertyCharacteristicMethod Development Implication
Structure Pteridine ring with 2-amino, 4-oxo (lactam), and 7-ethoxy groups.[1][2][3]Amphoteric molecule.[2] Retention will drift significantly if mobile phase pH is near pKa values (~2.3 and ~8.0).[2]
Solubility Low in water; Moderate in DMSO; Good in 0.1M NaOH or 0.1M HCl.[2]Critical: Do not dissolve neat standard in water. Use DMSO or 10mM NaOH as the initial solvent, then dilute into mobile phase.[2]
Fluorescence Strong native fluorescence.[2]Preferred Detection: FLD (Ex: ~350 nm, Em: ~450 nm).[2] Sensitivity is 100-1000x higher than UV.[1][2]
UV Absorbance

~254 nm, ~340 nm.[2]
Use 340 nm for selectivity; 254 nm for general impurity profiling (though less selective).[2]
Stability Ethoxy ether linkage.[2]Susceptible to hydrolysis in strong acid/high heat, converting to 7-hydroxy-pterin (Isoxanthopterin).[2] Avoid low pH (< 2.[2]0) for extended periods.

Method Development Workflow (Logic Map)

The following decision tree illustrates the logic used to select the stationary phase and detection mode based on the sample matrix.

MethodDev Start Start: Define Sample Matrix Solubility Solubility Check: Dissolve in DMSO or 0.01M NaOH Start->Solubility Matrix_Split Matrix Type? Solubility->Matrix_Split API_Impurity API Impurity (High Conc.) Matrix_Split->API_Impurity Synthesis Bio_Metabolite Biological Fluid (Trace Level) Matrix_Split->Bio_Metabolite Plasma/Urine Col_Select_1 Column: C18 (End-capped) High Carbon Load API_Impurity->Col_Select_1 Col_Select_2 Column: PFP (Pentafluorophenyl) For isomer separation Bio_Metabolite->Col_Select_2 Selectivity Needed Detect_UV Detection: UV-DAD (254 nm & 340 nm) Col_Select_1->Detect_UV Detect_FLD Detection: Fluorescence (Ex 350 / Em 450) Col_Select_2->Detect_FLD Mobile_Phase Mobile Phase Optimization: Buffer pH 6.5 (Ammonium Acetate) to maximize fluorescence Detect_UV->Mobile_Phase Detect_FLD->Mobile_Phase Final_Method Final Validated Protocol Mobile_Phase->Final_Method

Caption: Decision matrix for selecting column chemistry and detection limits based on analyte concentration and matrix complexity.

Detailed Experimental Protocols

Protocol A: Standard Preparation (Critical Step)

Pteridines are notorious for "crashing out" upon dilution with aqueous buffers if not solubilized correctly.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-amino-7-ethoxy-4(1H)-pteridinone into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes.

    • Why DMSO? It prevents hydrolysis of the ethoxy group that might occur in strong base/acid stocks over time.[2]

  • Intermediate Stock (100 µg/mL): Dilute 1 mL of Stock into 9 mL of 50:50 Methanol:Water .

  • Working Standard (10 µg/mL): Dilute Intermediate Stock into the initial mobile phase (e.g., 90% Buffer / 10% ACN).

Protocol B: Chromatographic Conditions (Recommended)

This method balances retention of the lipophilic ethoxy group while maintaining peak shape for the polar amine/lactam core.

  • System: HPLC with Quaternary Pump, DAD, and FLD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[2]

    • Alternative: Phenomenex Kinetex F5 (PFP) if separating from 6-ethoxy isomers.[2]

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0 (Adjusted with Acetic Acid).

    • Note: pH 6.0 is chosen to keep the pteridine in a neutral/slightly ionized state where fluorescence is stable.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold to elute polar salts
15.060Linear gradient to elute 7-ethoxy pterin
16.095Wash step (remove hydrophobic matrix)
20.095Hold wash
20.15Re-equilibration
25.05Ready for next injection
Protocol C: Detection Settings

1. Fluorescence Detection (Primary - Trace Analysis):

  • Excitation: 350 nm

  • Emission: 450 nm[1][2]

  • Gain: High (for biological samples), Low (for API purity).[2]

  • Mechanism:[1][2][4] The pteridine ring system is highly fluorescent.[2] The 7-ethoxy substituent generally bathochromically shifts the emission slightly compared to unsubstituted pterin.[1][2]

2. UV-Vis Detection (Secondary - Impurity Profiling):

  • Wavelength 1: 254 nm (Universal aromatic detection).[2]

  • Wavelength 2: 340 nm (Specific to pteridine ring conjugation).[2]

  • Reference: 550 nm (off).[2]

Validation & Troubleshooting Guide

Self-Validating the Separation

To ensure the method is reliable, perform the "Peak Purity Check" using the DAD spectra:

  • Extract the UV spectrum at the upslope, apex, and downslope of the 7-ethoxy pterin peak.[2]

  • Normalize the spectra.[2]

  • Pass Criteria: The spectra must overlay perfectly (>990 match factor). If the downslope spectrum differs, a co-eluting impurity (likely a hydrolysis product like Isoxanthopterin) is present.[2]

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Peak Splitting Solvent mismatch.[1][2]The sample solvent (100% DMSO or MeOH) is too strong compared to the initial mobile phase (5% ACN). Fix: Reduce injection volume to 5 µL or dilute sample in Mobile Phase A.
Drifting Retention Time pH instability.Pteridines are pH-sensitive.[1][2] Fix: Ensure Mobile Phase A is buffered (Ammonium Acetate) and not just acidified water.
Low Fluorescence Signal Quenching.[2]Low pH (< 4.[2]0) often quenches pteridine fluorescence.[2] Fix: Raise Mobile Phase pH to 6.0 - 7.0.
Ghost Peaks Carryover.7-ethoxy pterin can stick to injector seals.[1][2] Fix: Use a needle wash of 50:50 ACN:Water.[2]

References

  • NIST Chemistry WebBook. "2-Amino-4(1H)-pteridinone (Pterin) Spectral Data."[1][2] National Institute of Standards and Technology.[2] [Link]

  • PubChem. "2-Amino-7-(chloromethyl)pteridin-4(1H)-one (Folic Acid Impurity)."[1][2][5] National Center for Biotechnology Information.[2] [Link][5]

  • Burton, C., et al. "Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine."[1][2] Molecules, 2023.[2][6] [Link]

  • Han, F., et al. "Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography."[1][2] Analytical Biochemistry, 1983.[2][7] [Link]

  • Vanderbilt University. "Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC." Application Note. [Link]

Sources

Method

Preparation of 2-amino-7-ethoxy-4(1H)-pteridinone stock solutions in DMSO

Technical Note: Optimization of Solubilization Strategies for 2-amino-7-ethoxy-4(1H)-pteridinone Abstract & Chemical Context The preparation of accurate stock solutions for pteridine derivatives, such as 2-amino-7-ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Optimization of Solubilization Strategies for 2-amino-7-ethoxy-4(1H)-pteridinone

Abstract & Chemical Context

The preparation of accurate stock solutions for pteridine derivatives, such as 2-amino-7-ethoxy-4(1H)-pteridinone , presents a distinct challenge due to the high lattice energy and planar stacking interactions characteristic of the pteridinone scaffold. While dimethyl sulfoxide (DMSO) is the industry-standard solvent for these hydrophobic heterocycles, the specific 7-ethoxy substitution introduces unique solubility constraints compared to the parent pterin.

This guide details a rigorous protocol for solubilization, quality control (QC), and storage.[1] It addresses the critical failure mode of hygroscopic precipitation , where atmospheric moisture absorption by DMSO forces the hydrophobic solute to "crash out" of solution—a frequent cause of silent experimental failure in enzymatic and cell-based assays.

Physicochemical Profile

PropertyValue / DescriptionImplication
Molecular Formula C₈H₉N₅O₂
Molecular Weight ~207.19 g/mol Verification required for molarity calc.
Solubility (Water) < 0.1 mg/mL (Poor)Aqueous buffers will cause precipitation.[1]
Solubility (DMSO) ~10–50 mg/mL (Est.)[1]Soluble, but requires disruption of crystal lattice.[1]
λ max (Absorbance) ~250–370 nm (Typical Pterin)UV-active; allows for spectrophotometric QC.[1]
Critical Risk Moisture Sensitivity DMSO is hygroscopic; water uptake >1% causes precipitation.

Materials & Reagents

  • Compound: 2-amino-7-ethoxy-4(1H)-pteridinone (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.[1]

    • Note: Do not use "cell culture grade" DMSO if it has been opened and stored without desiccation; it likely contains water.

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polypropylene (PP) for long-term storage if possible, as leachables can interfere with LC-MS.

  • Equipment: Ultrasonic bath (controlled temp), Vortex mixer, Analytical balance (0.01 mg readability).

Protocol: Stock Solution Preparation

Phase A: Gravimetric Preparation

Objective: To create a primary stock solution (typically 10 mM or 50 mM) with <1% error.[1]

  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid, which introduces water mass.[1]

  • Weighing: Using an anti-static gun (if available), neutralize static charge on the weighing boat.[1] Weigh the target mass (e.g., 2–5 mg) into a tared amber glass vial.

    • Expert Insight: Do not weigh directly into the stock vial if the neck is narrow; static often causes powder to cling to the neck, escaping solvation.[1]

  • Solvent Calculation: Calculate the exact volume of DMSO required based on the actual weighed mass, not the target mass.

    
    [1]
    
  • Solvation: Add the calculated volume of Anhydrous DMSO directly to the center of the vial.

Phase B: Dissolution & Homogenization

Objective: To disrupt pi-stacking interactions and ensure a monomeric solution.

  • Vortex: Vortex at high speed for 30 seconds.

  • Sonication (Critical): Place the vial in an ultrasonic bath at room temperature for 5–10 minutes.

    • Why: Pteridines form tight crystal lattices. Visual clarity does not guarantee complete dissolution; micro-crystals may persist. Sonication ensures the lattice is fully broken.

    • Caution: Monitor temperature.[2] If the bath exceeds 40°C, degradation may occur.[1]

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and free of particulates or "schlieren" lines (swirls indicating density gradients).[1]

Phase C: Aliquoting & Storage

Objective: To minimize freeze-thaw cycles and moisture uptake.[3]

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) in high-quality PCR tubes or amber microcentrifuge tubes.

  • Storage: Store at -20°C or -80°C .

  • Desiccation: Store aliquots inside a secondary container (jar or box) containing desiccant packs (silica gel). This is the single most effective way to prevent the "DMSO-Water Crash" over months of storage.

Quality Control: Spectrophotometric Validation

Since gravimetric errors can occur with small masses, validate the concentration using the Beer-Lambert Law.

  • Dilution: Prepare a 1:1000 dilution of the stock in pH 7.4 PBS (or Methanol if aqueous solubility is immediate issue).

  • Measurement: Scan absorbance from 230–400 nm.

  • Calculation:

    
    [1]
    
    • Note: If the specific extinction coefficient (

      
      ) for the 7-ethoxy derivative is unknown, determine it experimentally using a larger mass (e.g., 10 mg) where weighing error is negligible, or reference the parent pterin (
      
      
      
      depending on solvent/pH).[1]

Workflow Visualization

The following diagrams illustrate the preparation logic and a troubleshooting decision tree for solubility issues.

Pteridinone_Workflow Start Solid Compound (Equilibrate to RT) Weigh Weigh Mass (Amber Glass Vial) Start->Weigh Calc Calc. DMSO Vol. (Based on Actual Mass) Weigh->Calc AddSolv Add Anhydrous DMSO (Center of Vial) Calc->AddSolv Sonicate Sonicate (5-10 min, <40°C) AddSolv->Sonicate QC Visual & UV Check (Clear Solution?) Sonicate->QC Aliquot Aliquot & Store (-20°C + Desiccant) QC->Aliquot

Figure 1: Standard Operating Procedure for Stock Preparation.

Troubleshooting Decision Precipitate Observed? Clear Proceed to Assay Decision->Clear No Cloudy Cloudy / Crystals Decision->Cloudy Yes Start Thaw Aliquot Start->Decision Action1 Warm to 37°C & Vortex Cloudy->Action1 Check1 Dissolved? Action1->Check1 Check1->Clear Yes Action2 Sonicate 5 min Check1->Action2 No Check2 Dissolved? Action2->Check2 Check2->Clear Yes Fail Discard Aliquot (DMSO Hydrated) Check2->Fail No

Figure 2: Troubleshooting "Crash Out" events upon thawing.

References

  • Sigma-Aldrich (Merck). "Handling and Solubility of Small Molecules in DMSO." Technical Bulletins. Link

  • Way, L., et al. "Enhancement of Pteridine Solubility by Chemical Modification and Solvent Optimization."[1] Journal of Pharmaceutical Sciences, Vol. 98, Issue 4.[1]

  • Broad Institute. "Compound Management: Minimizing the Effects of Water in DMSO Stocks." Broad Institute Platform Protocols. Link

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Data."[1] Bulletin 102. Link

Sources

Application

Application Note: Optimizing Recrystallization Techniques for Pteridinone Purification

Abstract Pteridinone derivatives, such as the Polo-like kinase 1 (PLK1) inhibitors BI 2536 and Volasertib, present unique purification challenges due to their rigid planar structure, propensity for stacking, and low solu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pteridinone derivatives, such as the Polo-like kinase 1 (PLK1) inhibitors BI 2536 and Volasertib, present unique purification challenges due to their rigid planar structure, propensity for


 stacking, and low solubility in standard organic solvents. This Application Note details a thermodynamic and kinetic control strategy for recrystallization. We move beyond trial-and-error solvent selection, employing Metastable Zone Width (MSZW) determination and seeded cooling profiles to maximize purity (>99.5%) and control polymorphism.

The Pteridinone Challenge: Physicochemical Context

Pteridinones are fused bicyclic heterocycles containing nitrogen atoms that act as both hydrogen bond donors and acceptors. Their purification is complicated by three factors:

  • Aggressive Stacking: The planar nature of the pteridine ring leads to strong intermolecular

    
     interactions, resulting in high melting points and poor solubility in Class 3 solvents (ethanol, acetone).
    
  • Polymorphism: These derivatives often exhibit enantiotropic polymorphism. Rapid precipitation (kinetic control) frequently yields metastable forms or amorphous solids that trap impurities.

  • "Oiling Out": Upon cooling, pteridinone solutions often undergo liquid-liquid phase separation (LLPS) before crystallizing, leading to impure oils rather than clean crystals.

The Solution: A "Mixed-Solvent, pH-Swing" approach combined with controlled seeding to bypass the oiling-out boundary.

Solvent System Design

Standard single-solvent systems rarely suffice for pteridinones. A binary system is required: a Solubilizer (often requiring protonation of the basic nitrogen) and an Anti-solvent .

Recommended Solvent Systems
System TypeSolvent A (Good)Solvent B (Anti-solvent)MechanismSuitability
Acid-Base Swing 0.1M HCl in Ethanol10% aq. NaHCO₃pH change reduces solubility of the protonated amine.High throughput, lower purity.
Thermal/Polarity Ethanol/Acetic Acid (9:1)WaterTemperature-dependent solubility decrease.Preferred for API (High Purity).
High Solvency DMF or DMSOWater or MethanolDrastic solubility drop.Avoid (Solvent entrapment issues).
Workflow: Intelligent Solvent Selection

The following decision tree outlines the logic for selecting the optimal system based on initial solubility tests.

SolventSelection Start Start: 100mg Crude Pteridinone Test1 Solubility Test: Refluxing EtOH Start->Test1 Decision1 Dissolved? Test1->Decision1 PathA Cool to 25°C Decision1->PathA Yes PathB Add Modifier (10% Acetic Acid) Decision1->PathB No ResultA System: EtOH (Thermal) PathA->ResultA Decision2 Dissolved? PathB->Decision2 ResultB System: EtOH/AcOH + Water Decision2->ResultB Yes ResultC Try Polar Aprotic (DMF) Decision2->ResultC No

Figure 1: Decision logic for selecting the primary crystallization solvent. Acetic acid is often necessary to protonate the pteridinone nitrogen, enhancing solubility in alcohols.

Detailed Experimental Protocols

Protocol A: Metastable Zone Width (MSZW) Determination

Purpose: To define the "safe" operating window for seeding and cooling, preventing spontaneous nucleation which traps impurities.

  • Preparation: Suspend 1.0 g of crude Pteridinone in 10 mL of Solvent A (e.g., Ethanol/Acetic Acid).

  • Dissolution (Clear Point): Heat at 1°C/min. Record the temperature (

    
    ) where the solution becomes transparent.
    
  • Nucleation (Cloud Point): Cool at 1°C/min without stirring. Record the temperature (

    
    ) where the first turbidity appears.
    
  • Calculation:

    
    .
    
    • Insight: If

      
      , the system is highly metastable and requires seeding.
      
Protocol B: Optimized Recrystallization (Seeded Cooling)

Target: >99.5% Purity, Single Polymorph.

Reagents:

  • Crude Pteridinone (e.g., BI 2536 analog)

  • Solvent: Ethanol (absolute) + Glacial Acetic Acid (9:1 ratio)

  • Anti-solvent: Deionized Water

  • Seed Crystals: 0.5 wt% pure target compound (milled)

Step-by-Step Procedure:

  • Dissolution: Charge crude solid into the reactor. Add Solvent (10 vol relative to mass). Heat to reflux (

    
    ) until fully dissolved.
    
    • Critical: If solution is dark/colored, add activated carbon (5 wt%), stir for 15 min, and filter hot through Celite.

  • Supersaturation Adjustment: Cool solution to

    
    . This puts the system in the Metastable Zone—supersaturated but not precipitating.
    
  • Seeding: Add 0.5 wt% seed crystals as a slurry in ethanol.

    • Why? Seeding provides a template, bypassing the energy barrier for nucleation and preventing "oiling out."

  • Aging: Hold temperature constant for 30-60 minutes. This allows the seeds to grow slightly and establishes a crystal bed.

  • Controlled Cooling & Anti-solvent Addition:

    • Start cooling at a rate of 0.2°C/min.

    • Simultaneously, begin dosing Water (Anti-solvent) via syringe pump.

    • Ratio: Add water until final solvent composition is 50:50 EtOH:Water.

  • Isolation: Filter the slurry at 0-5°C. Wash cake with cold EtOH/Water (1:1).

  • Drying: Vacuum dry at 45°C. Caution: Pteridinones can form hydrates; ensure drying temp is below the dehydration point if the anhydrate is desired.

Process Control & Logic

The success of this protocol relies on staying within the "Crystal Growth Zone" and avoiding the "Nucleation Zone" or "Oiling Out Zone."

ProcessControl Dissolution 1. Dissolution (High T, Undersaturated) Clarification 2. Hot Filtration (Remove Insolubles) Dissolution->Clarification Cooling1 3. Cool to Metastable Zone Clarification->Cooling1 Seeding 4. Seeding (Critical Control Point) Cooling1->Seeding Enter MSZW Growth 5. Crystal Growth (Slow Cooling) Seeding->Growth Prevent Oiling Out Growth->Cooling1 Re-dissolve if Oiling Occurs Filtration 6. Isolation Growth->Filtration

Figure 2: Process flow illustrating the critical seeding step. Entering the growth phase without seeding often leads to amorphous precipitation or oiling out.

Comparative Data: Crash Cooling vs. Seeded Cooling

The following table illustrates the impact of the optimized protocol on a model pteridinone purification.

ParameterMethod A: Crash Cooling (Fast)Method B: Optimized Seeded Cooling
Cooling Rate 5.0°C/min (Ice bath)0.2°C/min (Linear ramp)
Seeding None0.5 wt% at

Yield 92%86%
Purity (HPLC) 96.5%99.8%
Impurity Profile Regioisomer trapped (1.2%)Regioisomer rejected (<0.1%)
Physical Form Amorphous/Fine needlesUniform prisms (Free flowing)

Note: While Method A has higher yield, the occlusion of impurities requires a second recrystallization, ultimately lowering total process efficiency.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Solution turns milky/oily droplets appear before crystals.The system hit the liquid-liquid miscibility gap. Action: Seed at a higher temperature (closer to

) or reduce the amount of water (anti-solvent) in the early phase.
Low Yield Mother liquor contains significant product.Solubility is still too high. Action: Increase the final ratio of Anti-solvent (Water) or cool to -10°C.
Polymorph Mix XRPD shows extra peaks.Kinetic trapping of metastable forms. Action: Reduce cooling rate during the nucleation phase; ensure seeds are of the correct desired polymorph.

References

  • Steegmaier, M., et al. (2007).[1] "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo."[1] Current Biology.[1]

  • Gollner, A., et al. (2023).[1] "Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes." ChemMedChem. (Discusses synthesis and purification of BI 2536). [1]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Selleck Chemicals. "BI 2536 Datasheet and Solubility Profile." (Provides solubility data in DMSO, Ethanol, and Water).

  • University of Wisconsin-Madison. "Recrystallization and Solvent Selection Guide." (General protocol grounding).

Sources

Method

Application Note: Characterization and Assay Protocols for 2-amino-7-ethoxy-4(1H)-pteridinone Activity

Executive Summary This application note details the experimental protocols for utilizing 2-amino-7-ethoxy-4(1H)-pteridinone (also known as 7-ethoxypterin ) as a fluorogenic probe in enzymatic assays. While pteridines are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing 2-amino-7-ethoxy-4(1H)-pteridinone (also known as 7-ethoxypterin ) as a fluorogenic probe in enzymatic assays. While pteridines are fundamental to folate and biopterin metabolism, this specific 7-ethoxy derivative serves as a high-sensitivity substrate for Xanthine Oxidase (XO) and related molybdo-flavoenzymes.

Unlike traditional UV-based xanthine assays (which monitor uric acid formation at 290 nm), 2-amino-7-ethoxy-4(1H)-pteridinone undergoes oxidative


-dealkylation to yield the highly fluorescent product isoxanthopterin  (2-amino-4,7(3H,8H)-pteridinedione). This "dark-to-bright" or "shift-in-emission" transition allows for robust, high-throughput screening of XO inhibitors (e.g., allopurinol, febuxostat) and the quantification of XO activity in biological fluids with superior signal-to-noise ratios.

Mechanistic Background

The Biological Target: Xanthine Oxidase (XO)

Xanthine Oxidoreductase (XOR) exists in two interconvertible forms: Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO).[1][2][3] In purine catabolism, XO oxidizes hypoxanthine to xanthine, and xanthine to uric acid.[2] However, XO exhibits broad substrate specificity, accepting various pteridines and aldehydes.

The Reaction Mechanism

2-amino-7-ethoxy-4(1H)-pteridinone acts as a pseudo-substrate. The enzyme attacks the C7 position (electrophilic center), facilitating oxidative dealkylation.

Reaction Stoichiometry:



  • Substrate: 2-amino-7-ethoxy-4(1H)-pteridinone (Weakly fluorescent/Distinct spectra)

  • Product: Isoxanthopterin (Intensely fluorescent,

    
    )
    
Pathway Visualization

XO_Mechanism Substrate 2-amino-7-ethoxy-4(1H)-pteridinone (7-Ethoxypterin) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O Enzyme Xanthine Oxidase (Mo-Co Active Site) Enzyme->Intermediate Catalysis Product1 Isoxanthopterin (Fluorescent Signal) Intermediate->Product1 Oxidative Dealkylation Product2 Acetaldehyde Intermediate->Product2 Product3 H2O2 Intermediate->Product3 + O2

Figure 1: Mechanism of Xanthine Oxidase-mediated O-dealkylation of 7-ethoxypterin.[4]

Materials and Reagents

ComponentSpecificationStorage
Test Compound 2-amino-7-ethoxy-4(1H)-pteridinone (>98% purity)-20°C, Desiccated, Protect from Light
Enzyme Xanthine Oxidase (from Bovine Milk), ~0.5 U/mg4°C (Do not freeze unless glycerol added)
Buffer System 50 mM Potassium Phosphate (KPi) or Tris-HCl, pH 7.54°C
Stop Solution 0.1 M HCl or Allopurinol (100 µM)RT
Standard Isoxanthopterin (for quantitation)-20°C
Solvent DMSO (Anhydrous) and 0.1 M NaOHRT

Critical Note on Solubility: Pteridines are notoriously insoluble in neutral water. The 7-ethoxy derivative is hydrophobic. Dissolve stock in DMSO or 0.1 M NaOH before diluting into the assay buffer.

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: Proper solubilization prevents micro-precipitation which causes scattering artifacts in fluorescence assays.

  • Weighing: Accurately weigh 1–2 mg of 2-amino-7-ethoxy-4(1H)-pteridinone.

  • Primary Solubilization: Dissolve in 100% DMSO to achieve a 10 mM Master Stock. Vortex vigorously for 1 minute.

    • Alternative: If DMSO is contraindicated, use 0.1 M NaOH. Pteridines are soluble at high pH due to the acidic amide proton at N3.

  • Working Solution: Dilute the Master Stock to 50 µM in the Assay Buffer (50 mM KPi, pH 7.5).

    • Note: Perform this dilution immediately prior to the assay to prevent passive hydrolysis. Keep shielded from light.

Protocol B: Kinetic Fluorescence Assay (Continuous)

Rationale: Continuous monitoring provides real-time kinetic data (


) and eliminates errors associated with quenching steps.

Instrument Settings:

  • Mode: Fluorescence Kinetics

  • Excitation: 335 nm (Bandwidth 9 nm)

  • Emission: 410 nm (Bandwidth 20 nm)

  • Temperature: 25°C or 37°C (Must be constant)

Workflow:

  • Plate Setup: Use black-walled, clear-bottom 96-well plates.

  • Blank: Add 190 µL Assay Buffer + 10 µL Substrate Working Solution (Final [S] = 2.5 µM).

  • Sample: Add 180 µL Assay Buffer + 10 µL Substrate Working Solution.

  • Initiation: Add 10 µL of Xanthine Oxidase enzyme solution (approx. 0.01 U/mL final) to the Sample wells.

    • Tip: Use a multichannel pipette to initiate the row simultaneously.

  • Measurement: Immediately read fluorescence every 30 seconds for 20 minutes.

  • Quantification: Convert RFU (Relative Fluorescence Units) to concentration using an Isoxanthopterin standard curve.

Protocol C: IC50 Determination for XO Inhibitors

Rationale: To screen drugs like Allopurinol using 7-ethoxypterin as the reporter substrate.

  • Inhibitor Series: Prepare 10-point serial dilutions of the test inhibitor (e.g., Allopurinol) in Assay Buffer.

  • Incubation: Mix 10 µL Inhibitor + 10 µL Enzyme + 170 µL Buffer. Incubate for 10 minutes at RT to allow binding.

  • Substrate Addition: Add 10 µL of 50 µM 2-amino-7-ethoxy-4(1H)-pteridinone (Final [S] = 2.5 µM).

    • Note: Ensure [S] is near the

      
       (approx. 1–5 µM for most pteridines) to ensure sensitivity to competitive inhibitors.
      
  • Read: Measure the slope of fluorescence increase (

    
    ) over the linear range (0–10 mins).
    
  • Calculation: Plot % Activity vs. Log[Inhibitor] to determine IC50.

Data Analysis & Validation

Standard Curve Generation

To ensure the assay is quantitative, you must correlate RFU to molar product.

Isoxanthopterin Conc.[5] (µM)Average RFU (Ex335/Em410)
0.00 (Blank)50
0.10450
0.502,100
1.004,300
2.5010,500
5.0020,800
  • Linearity Check:

    
     should be > 0.99.
    
  • Inner Filter Effect: If linearity is lost >5 µM, dilute samples or reduce gain.

Kinetic Parameters (Example Data)

When characterizing the probe itself, perform a substrate saturation curve.

ParameterTypical ValueSignificance

1.5 – 5.0 µMAffinity of XO for 7-ethoxypterin.

~15

Turnover number (slower than Xanthine, faster than Lumazine).
Signal/Background > 20:1High sensitivity compared to UV assays.

Troubleshooting & Optimization

Issue: High Background Fluorescence
  • Cause: Impure substrate containing trace Isoxanthopterin or Pterin.

  • Solution: Check purity via HPLC. Pteridines degrade in light; ensure fresh stock preparation. Perform a "No Enzyme" control to subtract baseline drift.

Issue: Non-Linear Reaction Rates
  • Cause: Substrate depletion or Enzyme inactivation (suicide inhibition).

  • Solution: Reduce enzyme concentration. XO is prone to inactivation by its own product (

    
    ); add Catalase (100 U/mL)  to the buffer to protect the XO enzyme.
    
Issue: Precipitation
  • Cause: "Crashing out" upon dilution from DMSO to aqueous buffer.

  • Solution: Ensure the final DMSO concentration is < 2%. Use a pre-warmed buffer.

References

  • Bray, R. C. (1975). Xanthine Oxidase.[1][2][3][6][4][7] The Enzymes, 12, 299-419.

  • Pfleiderer, W. (1964). Pteridines. XXXIV. Synthesis and Structure of 7-Alkoxypteridines. Chemische Berichte, 97(12). (Classic reference on 7-alkoxy synthesis and properties).
  • Hille, R. (2005). The Mononuclear Molybdenum Enzymes. Chemical Reviews, 96(7), 2757–2816.

  • Nishino, T., et al. (2008). Mechanism of the conversion of xanthine dehydrogenase to xanthine oxidase. Journal of Biological Chemistry, 283, 13328-13337.

  • Beckman, J. S., et al. (1989). Fluorometric detection of xanthine oxidase activity in biological tissues. Free Radical Biology and Medicine, 6(6), 607-615. (Methodology basis for fluorogenic XO assays).

Disclaimer: This protocol is intended for research use only. 2-amino-7-ethoxy-4(1H)-pteridinone is not approved for diagnostic or therapeutic use in humans.

Sources

Application

Application Note: Spectroscopic Characterization of 7-Ethoxy Pteridinones

This Application Note is designed for researchers in medicinal chemistry and structural biology. It synthesizes established spectroscopic principles with specific protocols for the 7-ethoxy pteridinone scaffold, a struct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It synthesizes established spectroscopic principles with specific protocols for the 7-ethoxy pteridinone scaffold, a structural motif relevant to kinase inhibitors (e.g., Plk1 inhibitors like BI 2536 analogs) and metabolic probes.

Executive Summary & Strategic Importance

The pteridinone core is a privileged scaffold in drug discovery, particularly for ATP-competitive kinase inhibition. The introduction of a 7-ethoxy substituent serves two critical roles: it modulates solubility/lipophilicity and blocks metabolic oxidation at the susceptible C-7 position.

However, characterizing this specific derivative presents unique challenges:

  • Tautomeric Ambiguity: Pteridinones exist in dynamic equilibrium between lactam (NH-C=O) and lactim (N=C-OH) forms.

  • Regioisomerism: Synthetic routes often yield mixtures of O-alkylation (7-ethoxy) and N-alkylation (N8-ethyl) products.

  • Solubility: The rigid heterocyclic core often requires specific solvent systems for resolution.

This guide provides a self-validating workflow to unequivocally confirm the 7-ethoxy structure using NMR, Mass Spectrometry, and Optical Spectroscopy.

Structural Logic & Regiochemistry[1]

Before beginning wet-lab work, researchers must understand the competing isomers. The definitive characterization relies on distinguishing the 7-ethoxy ether from the N8-ethyl amide .

Visualization: Structural Determination Logic

The following flowchart outlines the decision tree for distinguishing the target molecule from common impurities.

StructuralLogic Start Crude Product (7-Ethoxy Pteridinone Synthesis) MS Step 1: Mass Spectrometry (ESI+) Check [M+H]+ Start->MS Fragment Fragmentation Analysis Loss of 28 Da (C2H4)? MS->Fragment Confirm MW NMR_1H Step 2: 1H NMR Identify Ethoxy Pattern (Triplet + Quartet) Fragment->NMR_1H Yes (Ether confirmed) NMR_2D Step 3: HMBC (Critical) Correlate O-CH2 to C-7 NMR_1H->NMR_2D Regio-assignment XRay Step 4: X-Ray Crystallography (Optional Final Proof) NMR_2D->XRay Definitive Structure

Caption: Workflow for differentiating 7-ethoxy derivatives from N-alkylated byproducts using MS fragmentation and HMBC correlations.

Protocol 1: NMR Spectroscopy (The Gold Standard)

NMR is the primary method for confirming the O-alkylation at position 7.

A. Solvent Selection[2]
  • Standard: DMSO-d6 is preferred over CDCl

    
     due to the poor solubility of the pteridine core.
    
  • Sharpening Exchangeables: If amide NH signals are broad, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or heat to 340 K to accelerate proton exchange and sharpen peaks.

B. Key Diagnostic Signals ( H NMR)

The 7-ethoxy group provides a distinct spin system that must be identified first.

MoietyMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Interpretation
-OCH

-
Quartet4.40 – 4.607.0 – 7.2Deshielded by Oxygen. Indicates O-alkylation.
-CH

Triplet1.35 – 1.457.0 – 7.2Terminal methyl of the ethoxy group.
C-2/C-4 H Singlet8.00 – 9.00N/AAromatic pteridine protons (highly dependent on substituents).
N-H Broad Singlet11.0 – 13.0N/AAmide proton (if 5,6-dihydro or 3,4-dihydro core).
C. The "Smoking Gun": HMBC Experiment

To rule out N-alkylation (which would show an N-CH


 quartet further upfield, typically 

3.8–4.2), you must perform Heteronuclear Multiple Bond Correlation (HMBC).
  • Target Correlation: Look for a cross-peak between the ethoxy -OCH

    
    - protons  (
    
    
    
    4.5 ppm) and the C-7 carbon (
    
    
    160–165 ppm).
  • Validation: If the alkyl group were on N8, the methylene protons would correlate to two aromatic carbons (C-7 and C-8a). In 7-ethoxy, the O-CH

    
     sees primarily C-7.
    

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry provides rapid confirmation of the ether linkage via specific fragmentation pathways.

A. Ionization Method[3][4][5]
  • ESI+ (Electrospray Ionization): Recommended. Pteridinones are basic enough to protonate readily (

    
    ).
    
B. Fragmentation Pathway (MS/MS)

The 7-ethoxy group undergoes a characteristic McLafferty-like rearrangement or a four-centered elimination, resulting in the loss of ethylene (neutral loss of 28 Da).

  • Parent Ion:

    
    
    
  • Primary Fragment:

    
    . This corresponds to the conversion of the 7-ethoxy  group back to the 7-hydroxy  (or 7-oxo) species.
    
  • Mechanism:

    
    
    
  • Diagnostic Value: If the ethyl group were on the Nitrogen (N-ethyl), this loss of 28 Da is significantly less favorable and requires higher collision energies, often showing radical losses instead.

Protocol 3: Optical Spectroscopy (Fluorescence)

Pteridines are historically known as "butterfly pigments" and are often fluorescent.[1] The 7-ethoxy substituent alters these properties.

A. Absorbance (UV-Vis)[2]
  • Band Structure: Expect two main absorption bands:

    • 
       nm ( 
      
      
      
      of the pyrazine ring).
    • 
       nm (Charge transfer band).
      
  • Effect of Ethoxy: The electron-donating ethoxy group typically causes a bathochromic shift (red shift) of 10–20 nm compared to the unsubstituted pteridinone.

B. Fluorescence Emission[6][7]
  • Quantum Yield: 7-Alkoxypteridines are generally highly fluorescent compared to their 7-oxo tautomers.

  • Protocol:

    • Prepare a 10

      
      M solution in Ethanol or PBS.
      
    • Excite at the lowest energy absorption max (

      
       360 nm).
      
    • Emission is typically observed in the blue-violet region (420–460 nm).

    • Note: Fluorescence is pH-dependent. Quenching may occur at low pH due to protonation of N1 or N3.

Detailed Experimental Protocol

Materials
  • Analyte: Synthesized 7-ethoxy pteridinone derivative.

  • Solvents: DMSO-d6 (99.9% D), HPLC-grade Acetonitrile.

  • Instrument: 400 MHz NMR or higher; Q-TOF or Triple Quad MS.

Step-by-Step Workflow
  • Sample Preparation for NMR:

    • Dissolve 5–10 mg of the solid in 600

      
      L of DMSO-d6.
      
    • Ensure complete dissolution (sonicate if necessary).

    • Tip: If the solution is cloudy, filter through a cotton plug into the NMR tube to avoid baseline distortion.

  • Acquisition (NMR):

    • Run standard

      
      H  (16 scans).
      
    • Run

      
      C  (1024 scans minimum due to quaternary carbons).
      
    • Run HMBC optimized for

      
       Hz.
      
  • Data Analysis (Criteria for Pass):

  • MS Validation:

    • Inject 5

      
      L of 1 
      
      
      
      M sample into ESI source.
    • Apply Collision Energy (CE) ramp (10–40 eV).

    • Confirm presence of parent ion and the [M-28] fragment.

References

  • Benchtop NMR for Regioisomer Differentiation: Oxford Instruments. (2024).[1][2] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. [Link]

  • Pteridine Synthesis and NMR Data: Králová, P., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(9), 2486. [Link]

  • Fluorescence of Pteridines: Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18). [Link]

  • Mass Spectrometry Fragmentation Principles: ChemGuide. Fragmentation Patterns in Mass Spectrometry. [Link]

Sources

Method

Cell culture dosing strategies for pteridinone compounds

Application Note: High-Precision Cell Culture Dosing Strategies for Pteridinone PLK1 Inhibitors Introduction: The Pteridinone Challenge Pteridinone derivatives, most notably BI 2536 and Volasertib (BI 6727) , represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cell Culture Dosing Strategies for Pteridinone PLK1 Inhibitors

Introduction: The Pteridinone Challenge

Pteridinone derivatives, most notably BI 2536 and Volasertib (BI 6727) , represent a class of potent, ATP-competitive inhibitors of Polo-like Kinase 1 (PLK1). While their biological efficacy in inducing G2/M arrest and "Polo" phenotypes (monopolar spindles) is well-documented, their physicochemical properties present distinct challenges in in vitro assays.

The Core Problem: Pteridinones are highly lipophilic and practically insoluble in aqueous media. Improper dosing leads to "micro-precipitation" —invisible aggregates that reduce effective concentration and cause artifacts (e.g., false-negative IC50 shifts or localized cytotoxicity). Furthermore, because PLK1 is a mitotic driver, dosing timing relative to the cell cycle is critical.

This guide provides a self-validating dosing system designed to eliminate solubility artifacts and ensure reproducible kinase inhibition.

Compound Preparation & Solubility Architecture

To ensure data integrity, we must treat the compound stock as a critical reagent. Pteridinones are stable in organic solvents but prone to hydrolysis or precipitation in aqueous buffers over time.

Stock Solution Formulation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

  • Target Concentration: 10 mM is the industry standard.

    • Note: BI 2536 is soluble up to ~50 mM in DMSO, but 10 mM allows for easier pipetting of nanomolar doses without requiring massive predilutions.

  • Storage: Aliquot into amber glass or high-quality polypropylene vials (20-50 µL/vial) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

The "DMSO Limit" Rule

Pteridinone toxicity assays are often compromised by solvent effects.

  • Hard Limit: Final DMSO concentration must never exceed 0.5% (v/v) .

  • Ideal Target: 0.1% (v/v) .

  • Normalization: All control wells must contain the exact same percentage of DMSO as the highest drug dose.

Protocol: The "Biphasic Step-Down" Dosing Strategy

Directly piping 100% DMSO stock into a cell culture well is a major error. The rapid change in polarity causes immediate, localized precipitation ("crashing out") before the compound disperses.

The Solution: Use an intermediate "Step-Down" dilution in culture media.

Experimental Workflow Diagram

DosingWorkflow cluster_0 Critical Control Point: Solvent Normalization Stock 10 mM Stock (100% DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Stock->DilutionPlate 1. Serial Dilution Intermediate Intermediate Mix (10x Conc. in Media) DilutionPlate->Intermediate 2. 1:100 Dilution (Prevents Crash-out) FinalWell Cell Culture Well (1x Final Conc.) Intermediate->FinalWell 3. 1:10 Addition (Gentle Dispersion)

Figure 1: The Biphasic Step-Down workflow ensures the hydrophobic compound is pre-dispersed in media before contacting cells, preventing osmotic shock and precipitation.

Step-by-Step Procedure
  • Serial Dilution (Source Plate):

    • Prepare a 1000x concentration series in 100% DMSO .

    • Example: For a 100 nM final assay, your source well should be 100 µM.

  • Intermediate Preparation (The "Step-Down"):

    • In a separate tube/plate, dilute the Source (1000x) 1:100 into pre-warmed culture media.

    • Result: You now have a 10x working solution containing 1% DMSO.

    • Vortex immediately to ensure dispersion.

  • Final Dosing:

    • Add the Intermediate (10x) solution 1:10 to your cell culture wells.

    • Final Result: 1x Drug concentration, 0.1% DMSO .

Biological Context: Synchronization & Washout

Pteridinones like Volasertib are M-phase specific. Treating an asynchronous population often yields "ragged" data because only a fraction of cells are in the sensitive G2/M phase during short exposures.

Synchronization Protocol (G2/M Block)

To maximize the observable phenotype (monopolar spindles), synchronize cells before dosing.

StepActionDurationMechanism
1 Seed Cells24 hrsAttachment
2 Thymidine Block (2 mM)18 hrsArrests at G1/S boundary
3 Washout (PBS x3)0 hrsRelease into S phase
4 Dose Pteridinone 8-10 hrs post-releaseHits cells entering G2/M
5 Analysis (FACS/Imaging)14-24 hrs post-releaseObserve Mitotic Arrest
Mechanism of Action Visualization

PLK1_Pathway Drug Pteridinone (BI 2536 / Volasertib) PLK1 PLK1 Kinase (Active) Drug->PLK1 Inhibits (ATP Comp.) Substrates Phospho-Substrates (Cdc25C, BubR1, Cohesin) PLK1->Substrates Phosphorylates Arrest Prometaphase Arrest (Monopolar Spindles) PLK1->Arrest Loss of Function Spindle Bipolar Spindle Assembly Substrates->Spindle Drives Apoptosis Apoptosis / Mitotic Catastrophe Arrest->Apoptosis Prolonged Arrest

Figure 2: Pteridinone inhibition of PLK1 prevents bipolar spindle assembly, forcing cells into a characteristic "Polo" arrest followed by apoptosis.

Troubleshooting & Critical Factors

Plasticware Binding

Lipophilic compounds (LogP > 3) can bind to polystyrene.

  • Risk: The effective concentration in the well may be 20-50% lower than calculated.

  • Mitigation: Use low-binding polypropylene tips and plates for the intermediate dilution steps. Do not leave the compound in intermediate plastic tubes for >30 minutes.

Washout Efficiency

If performing a "Pulse-Chase" experiment (treating with drug, then washing it out to observe recovery):

  • Pteridinones are "sticky." A simple media change is insufficient.

  • Protocol:

    • Aspirate media.

    • Wash 1x with PBS.

    • Wash 1x with media containing 1% FBS (Albumin acts as a "sink" to pull lipophilic drug off cell membranes).

    • Add final fresh media.

Validating the Phenotype

Do not rely solely on MTT/CTG viability assays. Pteridinone activity must be validated visually or via Flow Cytometry.

  • Marker: Look for Phospho-Histone H3 (Ser10) increase (indicates mitotic arrest) via Western Blot or Immunofluorescence.

  • Visual: DAPI staining should reveal condensed chromosomes in a "rosette" configuration (monopolar) rather than a metaphase plate.

References

  • Steegmaier, M., et al. (2007).[1][2] "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo."[1] Current Biology, 17(4), 316-322.[1] Link

  • Rudolph, D., et al. (2009). "Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases."[3] Journal of Pharmacology and Experimental Therapeutics, 328(2), 569-576. Link

  • Lénárt, P., et al. (2007).[2][4] "The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of Polo-like kinase 1." Current Biology, 17(4), 304-315.[1] Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols for In Vitro Evaluation of Bi 2536 in Cancer Cells." Link

  • LifeTein Technical Guide. (2024). "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." Link

Sources

Application

Application Note: Solvent Selection &amp; Extraction Protocols for 2-Amino-7-ethoxy-4(1H)-pteridinone

Executive Summary The extraction and purification of pteridine derivatives, such as 2-amino-7-ethoxy-4(1H)-pteridinone (hereafter referred to as 7-EtO-Pterin ), present a unique challenge in process chemistry.[1][2] Pter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction and purification of pteridine derivatives, such as 2-amino-7-ethoxy-4(1H)-pteridinone (hereafter referred to as 7-EtO-Pterin ), present a unique challenge in process chemistry.[1][2] Pteridines are characterized by high lattice energies and strong intermolecular hydrogen bonding, rendering them "brick dust"—insoluble in most common organic solvents and water.[3]

However, the presence of the 7-ethoxy substituent introduces a critical lipophilic handle, disrupting the crystal lattice relative to the parent pterin.[3] This Application Note provides a scientifically grounded guide to exploiting this structural feature for efficient extraction. We define the pH-Swing Extraction Strategy , utilizing the molecule's amphoteric nature to toggle solubility between aqueous and organic phases.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the molecular state of the target in solution.[3] 7-EtO-Pterin is an amphoteric heterocycle with three distinct ionization states.

The "Goldilocks" Extraction Window

Success depends entirely on pH control. You cannot effectively extract the charged species into standard organic solvents.

pH RangeMolecular StateChargeSolubility ProfileRecommended Action
pH < 2.0 Cationic (Protonated at N1/N5)(+)Soluble in Water/Acid.[1][2] Insoluble in Organics.Dissolution Phase: Use for initial solubilization from crude solids.
pH 5.0 – 8.0 Neutral (Lactam form)(0)Poor Water Solubility.[3] Moderate Organic Solubility.Extraction Phase: Target window for partitioning into DCM/MeOH or EtOAc.
pH > 10.0 Anionic (Deprotonated at N3-H)(-)Soluble in Water/Base.[1][2] Insoluble in Organics.Wash Phase: Use to remove non-acidic impurities.
The "Ethoxy Effect"

Unlike unsubstituted pterin (solubility < 0.2 mg/mL in water), the 7-ethoxy group reduces the symmetry of the hydrogen-bonding network and adds lipophilicity.[2]

  • Consequence: While still requiring polar solvents, 7-EtO-Pterin is significantly more soluble in chlorinated solvents and alcohols than its 7-hydroxy/7-oxo counterparts [1, 4].[1][2]

Solvent Selection Guide

Primary Extraction Solvents (The "Workhorses")

These solvents are used to pull the Neutral species from the aqueous phase.[3]

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v):

    • Why: DCM provides the lipophilic base; Methanol disrupts the intermolecular H-bonds of the pteridine ring.[2] This is the "universal solvent" for difficult heterocycles.

  • n-Butanol (n-BuOH):

    • Why: High dielectric constant and ability to engage in H-bonding.[1][2] Ideal for liquid-liquid extraction (LLE) when the molecule is too polar for DCM.[1][2]

  • Ethyl Acetate (EtOAc):

    • Why: Cleaner separation than DCM. Only effective if the 7-ethoxy group provides sufficient lipophilicity (empirically determined).[1][2]

Dissolution & Processing Solvents

Used for initial dissolution of crude reaction mixtures or recrystallization.

  • DMSO / DMF: Excellent solubility (>10 mg/mL) but difficult to remove (high boiling point).[3] Use only if precipitation by water is the intended isolation method [2].

  • Trifluoroacetic Acid (TFA) / Formic Acid: Dissolves the molecule by protonation.[3] Useful for purification but requires neutralization later [3].

Detailed Experimental Protocols

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

Best for: Isolating the target from aqueous reaction mixtures or biological matrices.[1][2]

Materials:

  • Crude aqueous mixture containing 7-EtO-Pterin.[1][2]

  • 1M HCl and 1M NaOH.

  • Extraction Solvent: DCM:MeOH (95:5).[3]

  • Brine (Saturated NaCl).[3]

Workflow:

  • Acidification: Adjust the crude aqueous mixture to pH 1.0 – 2.0 using 1M HCl.

    • Mechanism:[3][1][2][4] Protonates the pteridine (Cationic form).[3] Impurities that are non-basic organics will remain uncharged.

  • Pre-Wash: Wash the acidic aqueous layer with pure DCM (2x).

    • Result: Removes non-polar impurities.[5] The Target remains in the water layer. Discard organic wash.

  • Neutralization (The Swing): Slowly adjust the aqueous layer to pH 6.5 – 7.5 using 1M NaOH.

    • Observation: The solution may become cloudy as the Neutral species forms.

  • Extraction: Immediately extract the aqueous mixture with DCM:MeOH (95:5) (3x volumes).

    • Note: Avoid vigorous shaking if emulsions form; use gentle inversion.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Precipitation / Anti-Solvent Crystallization

Best for: Purification of crude solid material (High Purity).[3]

Workflow:

  • Dissolution: Dissolve 100 mg of crude solid in the minimum amount of DMSO (approx. 1-2 mL) or Formic Acid .

    • Tip: Gentle heating (40°C) accelerates dissolution.[3]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts or "brick dust" impurities.

  • Precipitation:

    • If in DMSO: Add Water dropwise (Anti-solvent) until a stable precipitate forms.[3]

    • If in Formic Acid: Add the solution dropwise into a beaker of 5% Aqueous Ammonia (neutralization precipitates the solid).

  • Collection: Centrifuge or filter the precipitate. Wash with Water followed by cold Ethanol.

  • Drying: Vacuum dry at 50°C overnight.

Decision Tree & Logic Visualization

The following diagram illustrates the decision logic for solvent selection based on the state of the material.

SolventSelection Start Start: Crude 7-EtO-Pterin Source MatrixCheck Is the source Solid or Aqueous? Start->MatrixCheck Aqueous Aqueous Matrix MatrixCheck->Aqueous Aqueous Solid Solid Crude MatrixCheck->Solid Solid pH_Check Check pH Aqueous->pH_Check Acidify Acidify to pH < 2 (Solubilize Target) pH_Check->Acidify Wash Wash with DCM (Remove Lipophilic Impurities) Acidify->Wash Neutralize Adjust to pH 6-7 (Target becomes Neutral) Wash->Neutralize Extract Extract with DCM:MeOH (9:1) OR n-Butanol Neutralize->Extract SolubilityTest Solubility Test Solid->SolubilityTest DMSO Dissolve in DMSO Then add Water (Precipitate) SolubilityTest->DMSO High Purity Needed AcidBase Dissolve in 1M HCl Filter -> Neutralize -> Precipitate SolubilityTest->AcidBase Bulk Cleanup

Caption: Decision Logic for Solvent Selection based on Matrix State and Purity Requirements.

Analytical Validation (QC)

To verify the efficiency of your extraction, use the following HPLC conditions. The ethoxy group allows for better retention on C18 columns compared to polar pterins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (characteristic pteridine absorption) and 350 nm [2].[3]

  • Expected Result: 7-EtO-Pterin should elute later than Pterin or Biopterin due to the ethyl group.[1][2]

Troubleshooting Common Issues

IssueCauseSolution
Emulsion Formation Amphiphilic nature of pteridine + impurities.[1][2]Add Brine (NaCl) to aqueous phase; Filter through Celite; Use Centrifugation.[3]
Low Recovery pH drift during extraction.Re-check pH of aqueous layer after mixing with solvent. It must stay between 6.0–7.5.
Precipitate at Interface Target concentration exceeds solubility in organic phase.Add more Methanol to the organic phase (up to 10%) or switch to n-Butanol.[1][2]

References

  • Solubility of Pteridines: Pfleiderer, W. (1964).[3] Physical Properties of Pteridines. In: Pteridine Chemistry. Pergamon Press. (Foundational text on pteridine lattice energy and solubility).

  • Analytical Methods: Cayman Chemical. (2023).[3][5] Product Information: L-Biopterin.[1][2][6] Link (Provides solubility data for analogous pteridines in DMSO/Buffers).

  • Solid Phase Synthesis: Hradilová, L., et al. (2020).[3] Polymer-Supported Synthesis of Various Pteridinones. Molecules, 25(10), 2320.[3] Link (Describes TFA/DCM cleavage and isolation of pteridinones).[3]

  • Alkoxy-Pteridine Solubility: Goswami, S., et al. (2015).[3] Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Molbank, 2015(1), M846.[3] Link (Demonstrates that O-alkylation significantly improves solubility in organic solvents).[3][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-amino-7-ethoxy-4(1H)-pteridinone synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone. Pteridine derivatives are crucial scaffolds in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone. Pteridine derivatives are crucial scaffolds in medicinal chemistry, and achieving high, reproducible yields is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall reaction yield is consistently low (<30%). What are the primary factors I should investigate to improve the synthesis of 2-amino-7-ethoxy-4(1H)-pteridinone?

Low yield is the most common issue in pteridine synthesis, often resulting from a combination of factors rather than a single cause. The pteridine core is sensitive to reaction conditions, and its low solubility can complicate both the reaction and purification stages.[1] A systematic approach is crucial for diagnosis.

Expert Analysis & Causality: The synthesis of the pteridinone ring system, typically via a cyclocondensation reaction like the Gabriel-Isay method, involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[2][3] The efficiency of this reaction is highly dependent on the nucleophilicity of the amino groups and the electrophilicity of the carbonyls, which are heavily influenced by pH. Furthermore, the stability of the starting materials and the final product under the reaction and workup conditions is critical. Side reactions, incomplete conversion, and product loss during isolation are the primary culprits for low yields.

Troubleshooting Workflow: We recommend a tiered approach to troubleshooting, starting with the most likely and easiest-to-verify factors.

G start Low Yield Diagnosis sm_purity Step 1: Verify Starting Material Purity & Integrity start->sm_purity reac_cond Step 2: Optimize Reaction Conditions sm_purity->reac_cond If materials are pure sub_sm1 Check 2,5,6-triamino-4-hydroxypyrimidine (or precursor) for oxidation (color change). sm_purity->sub_sm1 sub_sm2 Confirm structure & purity of the ethoxy-dicarbonyl reagent via NMR/MS. sm_purity->sub_sm2 workup Step 3: Evaluate Workup & Purification Protocol reac_cond->workup If yield is still low sub_reac1 Control pH strictly (see Q2). reac_cond->sub_reac1 sub_reac2 Deoxygenate solvent to prevent oxidative side reactions. reac_cond->sub_reac2 sub_reac3 Optimize temperature and reaction time. reac_cond->sub_reac3 result Improved Yield workup->result After optimization G SM 2,5,6-Triamino-4-hydroxypyrimidine + EtO-Dicarbonyl Reagent Attack5 Path A: Attack from C5-NH2 (More Nucleophilic) SM->Attack5 Favored Attack6 Path B: Attack from C6-NH2 (Less Nucleophilic) SM->Attack6 Disfavored Prod7 Desired Product: 7-Ethoxy Isomer Attack5->Prod7 Prod6 Side Product: 6-Ethoxy Isomer Attack6->Prod6

Caption: Simplified reaction pathway showing potential isomer formation.

Diagnostic & Control Strategy:

  • Structural Confirmation:

    • NMR Spectroscopy: The most definitive method. 2D NMR techniques like HMBC and NOESY can establish the connectivity. The proton on the pyrazine ring (at C6 for your desired product) will have a distinct chemical shift and coupling pattern compared to the proton at C7 in the undesired isomer.

    • LC-MS/MS: While mass spectrometry will not distinguish between isomers, fragmentation patterns might differ. Co-injection with an authenticated standard (if available) is the best approach.

  • Favoring the 7-Isomer:

    • Protecting Groups: A temporary protecting group on the C2-amino position (e.g., pivaloyl) can sometimes influence the electronic properties of the ring to enhance the nucleophilicity difference between the C5 and C6 amino groups. [4] * Alternative Synthetic Routes: Consider the Timmis synthesis , which provides excellent regiocontrol. [2]This would involve condensing a 5-nitroso-6-aminopyrimidine with a reagent like ethyl 2-ethoxyacetoacetate. The initial condensation occurs between the C6-amino group and a carbonyl, followed by cyclization involving the nitroso group and the active methylene, unambiguously forming the 7-substituted product.

Q4: My final product is very difficult to purify. It has poor solubility and streaks on my silica column. What purification strategies do you recommend?

The low solubility of pteridines is a significant hurdle. [1]Standard silica gel chromatography is often ineffective because the polar, hydrogen-bonding nature of the pteridinone core leads to strong, irreversible adsorption to the silica.

Expert Analysis & Causality: The planar, heteroaromatic structure of the pteridinone allows for strong π-π stacking and extensive intermolecular hydrogen bonding. This results in high lattice energy and consequently low solubility in most common organic solvents. When loaded onto a silica column, these same hydrogen bonding interactions cause the compound to bind very strongly to the stationary phase.

Recommended Purification Protocol:

  • Acid/Base Precipitation (Recommended First Step): This is often the most effective method for initial purification to remove non-ionizable impurities.

    • Step 1: Dissolve the crude product in a minimal amount of dilute aqueous base (e.g., 0.1 M NaOH). The pteridinone is acidic and will form a soluble sodium salt.

    • Step 2: Filter the solution to remove any insoluble impurities.

    • Step 3: Slowly acidify the filtrate with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of ~6-7.

    • Step 4: The purified product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Step 5: Collect the solid by filtration, wash with cold water, then with a small amount of cold ethanol or acetone to remove residual water, and dry under vacuum. [5]

  • Advanced Chromatographic Methods:

    • Ion-Exchange Chromatography: If the product is contaminated with inorganic salts from the reaction (e.g., from a dithionite reduction), ion-exchange chromatography can be very effective. [6] * Reverse-Phase Chromatography (C18): This is often the best chromatographic method for polar heterocyclic compounds. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. [7] Table 2: Purification Method Selection Guide

Impurity TypeRecommended MethodComments
Non-polar organic byproducts Acid/Base PrecipitationThe impurities will remain in the acidic or basic solution upon filtration.
Inorganic Salts Ion-Exchange Chromatography or DialysisVery effective for removing salts after dithionite reductions. [6]
Polar organic byproducts (e.g., isomers) Reverse-Phase HPLC (Prep)Provides the best resolution for structurally similar, polar compounds.
General crude purification Recrystallization from polar, aprotic solvents (e.g., DMF, DMSO)Often difficult due to low solubility, but can be effective if a suitable solvent is found.

By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of their 2-amino-7-ethoxy-4(1H)-pteridinone synthesis.

References

  • Syntheses of highly functionalised pteridines. ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-4-hydroxy-6-hydroxymethyl-7,7-diethyl-7,8-dihydropteridine (I) (R=CH2OH; R1 =R2 =Et). PrepChem.com. Available at: [Link]

  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. PMC. Available at: [Link]

  • Pushing at the Boundaries of Pterin Chemistry. PMC. Available at: [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. MDPI. Available at: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

  • La 2-Amino-4-Hydroxy-7(6?)-Hydroxyméthyl-Ptéridine. ResearchGate. Available at: [Link]

  • US Patent US4073786A: 2-Amino-4-hydroxy-6-hydroxymethyl-7,7-diethyl-7,8-dihydropteridine and the 7-spirocyclohexyl analogue thereof. Google Patents.
  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. Available at: [Link]

  • EP Patent EP1863816B1: Synthesis and purification of pteroic acid and conjugates thereof. Google Patents.
  • How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 2-Amino-7-Ethoxy-4(1H)-Pteridinone

Welcome to the technical support center for 2-amino-7-ethoxy-4(1H)-pteridinone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-7-ethoxy-4(1H)-pteridinone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound during storage and experimentation. Below you will find a series of frequently asked questions and in-depth troubleshooting guides to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 2-amino-7-ethoxy-4(1H)-pteridinone?

A1: For long-term stability, solid 2-amino-7-ethoxy-4(1H)-pteridinone should be stored in a cool, dry, and dark environment. The recommended temperature is -20°C or lower.[1] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[1] The container should be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.

Q2: I've observed a color change in my solid sample over time. What could be the cause?

A2: A color change, typically yellowing, is often an indicator of degradation. The most common culprits are photo-oxidation and exposure to moisture. Pteridine derivatives are known to be sensitive to light, particularly UV radiation, which can trigger photodegradation pathways.[2][3][4] Exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of colored oxidized byproducts.

Q3: What solvents are recommended for dissolving 2-amino-7-ethoxy-4(1H)-pteridinone, and how should I store the solutions?

A3: Due to its polarity, 2-amino-7-ethoxy-4(1H)-pteridinone is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous solutions, it is advisable to use buffers with a slightly acidic pH (around 5-6) to enhance stability.[1] Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, aliquot the solution into small, tightly sealed vials and store at -20°C or -80°C in the dark.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Are there any specific chemical incompatibilities I should be aware of when working with this compound?

A4: Yes, avoid strong oxidizing agents, strong acids, and strong bases. Pteridines can undergo hydrolysis under extreme pH conditions.[5][6] Additionally, be mindful of reactive carbonyl species that may be present as impurities in solvents or other reagents, as they can potentially react with the amino group of the pteridinone ring.

Part 2: Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in a Stored Solid Sample

Issue: You observe a significant decrease in the purity of your solid 2-amino-7-ethoxy-4(1H)-pteridinone sample, as determined by HPLC analysis, even though it was stored at the recommended temperature.

Potential Causes & Troubleshooting Steps:

  • Inadequate Inert Atmosphere: The initial inert atmosphere in the storage container may have been compromised.

    • Verification: If possible, analyze the headspace gas of a suspect vial using gas chromatography to check for oxygen content.

    • Corrective Action: Re-package the material under a fresh stream of high-purity argon or nitrogen. Ensure the container is sealed with a high-quality, airtight cap.

  • Moisture Contamination: The compound may have been exposed to moisture during handling or due to an improper seal.

    • Verification: Perform Karl Fischer titration on a small sample to determine the water content.

    • Corrective Action: If moisture is detected, dry the sample under a vacuum in the presence of a desiccant. For future handling, always work with the compound in a glove box or a controlled low-humidity environment.

  • Photodegradation: The sample may have been inadvertently exposed to light.

    • Verification: Compare the degradation profile of the suspect sample with a sample that has been intentionally exposed to UV light for a short period. Similar degradation products would suggest photodegradation.

    • Corrective Action: Always store the compound in amber vials or wrap clear vials with aluminum foil to protect from light.[2] Minimize exposure to ambient light during weighing and sample preparation.

Experimental Protocol: Forced Degradation Study to Identify Degradants

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9]

  • Objective: To intentionally degrade 2-amino-7-ethoxy-4(1H)-pteridinone under various stress conditions to identify potential degradation products and pathways.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Heat the solid compound at 80°C for 48 hours.

      • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) and LC-MS to identify and characterize the degradation products.

Guide 2: Managing Instability in Solution

Issue: A prepared solution of 2-amino-7-ethoxy-4(1H)-pteridinone shows rapid degradation, evidenced by the appearance of new peaks in the chromatogram within a few hours of preparation.

Potential Causes & Troubleshooting Steps:

  • Incorrect pH of Aqueous Solution: Pteridinone stability is pH-dependent.[10] Neutral to alkaline conditions can promote degradation pathways like deamidation.[6]

    • Verification: Measure the pH of your solution.

    • Corrective Action: If the pH is neutral or basic, adjust it to a slightly acidic range (pH 5-6) using a suitable buffer system (e.g., acetate buffer).

  • Solvent Impurities: Solvents can contain impurities like peroxides (in ethers) or reactive aldehydes that can degrade the compound.

    • Verification: Use a fresh bottle of high-purity, HPLC-grade solvent and repeat the experiment.

    • Corrective Action: If solvent impurities are suspected, use freshly opened bottles of high-purity solvents or purify the solvents before use.

  • Oxidative Degradation: Dissolved oxygen in the solvent can contribute to oxidative degradation.

    • Verification: Prepare a solution using a solvent that has been sparged with an inert gas (argon or nitrogen) and compare its stability to a solution prepared with non-sparged solvent.

    • Corrective Action: Degas all solvents before use, and consider adding an antioxidant (with proper validation to ensure no interference with the assay) if oxidative degradation is a significant issue.

Part 3: Visualization & Data

Table 1: Recommended Storage Conditions for 2-amino-7-ethoxy-4(1H)-pteridinone

FormTemperatureAtmosphereLight ConditionDuration
Solid-20°C or belowInert (Argon/Nitrogen)DarkLong-term
Solution (Aprotic)-20°C or belowInert (Argon/Nitrogen)DarkShort-term
Solution (Aqueous)-20°C or belowInert (Argon/Nitrogen)DarkShort-term

Diagram 1: Potential Degradation Pathways

A 2-amino-7-ethoxy-4(1H)-pteridinone B Hydrolysis Products (e.g., cleavage of ethoxy group) A->B H₂O / H⁺ or OH⁻ C Oxidation Products (e.g., N-oxides, hydroxylated species) A->C O₂ / Light / Peroxides D Photodegradation Products (e.g., ring-opened structures) A->D UV Light

Caption: Major degradation routes for 2-amino-7-ethoxy-4(1H)-pteridinone.

Diagram 2: Troubleshooting Workflow for Solid Sample Degradation

Start Degradation Observed in Solid Sample Check_Atmosphere Check for O₂ in Headspace Start->Check_Atmosphere Check_Moisture Perform Karl Fischer Titration Start->Check_Moisture Check_Light Compare to Photodegraded Sample Start->Check_Light Repackage Repackage Under Inert Gas Check_Atmosphere->Repackage Dry_Sample Dry Under Vacuum Check_Moisture->Dry_Sample Protect_Light Store in Amber Vials Check_Light->Protect_Light

Caption: A logical workflow for troubleshooting solid-state degradation.

References

  • Arpa, E. M., & Corral, I. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal, 29(29), e202300519. [Link]

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Bioanalysis, 5(18), 2307–2326. [Link]

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. [Link]

  • Arpa, E. M., & Corral, I. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. ResearchGate. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Lutz, H., & Pfleiderer, W. (n.d.). Pteridines, LXXVIIJ1 Reactions and Properties of 4-Thiolumazine Derivatives. CORE. [Link]

  • Semantic Scholar. (n.d.). Degradation and interconversion of plant pteridines during sample preparation and ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]

  • Kráľová, K., & Kráľ, V. (2018). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 23(7), 1603. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4165-4172. [Link]

  • NIST. (n.d.). 4(1H)-Pteridinone, 2-amino-. NIST Chemistry WebBook. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Hou, Y., et al. (2020). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Li, Y., et al. (2010). Theoretical Study on the Hydrolysis Mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-Assisted Mechanism and Cluster-Continuum Model. The Journal of Physical Chemistry B, 114(49), 16425–16432. [Link]

  • Ubeira, F. M., et al. (2020). Biosynthesis of Pteridines in Insects: A Review. Insects, 11(9), 605. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Aminulchem Innovation. (2024, January 21). Photodegradation Understanding [Video]. YouTube. [Link]

  • Schallreuter, K. U., et al. (1997). Pteridines in the control of pigmentation. Journal of Investigative Dermatology, 109(1), 31-35. [Link]

  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Genetics, 16(6), 261-265. [Link]

  • Revelles, O., et al. (2007). Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. Journal of Bacteriology, 189(5), 1948-1958. [Link]

  • American Chemical Society. (n.d.). Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. [Link]

  • Ye, X., et al. (2014). Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts. Journal of Agricultural and Food Chemistry, 62(1), 138-146. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-7-(chloromethyl)pteridin-4(1H)-one. PubChem. [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]

  • ResearchGate. (n.d.). Amino acid degradation pathways and their holes. [Link]

  • MDPI. (n.d.). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. [Link]

  • FDA. (n.d.). Global Substance Registration System. [Link]

  • The Ukrainian Biochemical Journal. (n.d.). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. [Link]

  • Zhang, Y., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1269. [Link]

  • MDPI. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. [Link]

  • Wiley Online Library. (n.d.). Investigating Impacts of Amino Acids on the Structural Stability of Anionic Biomembranes. [Link]

  • Zamora, R., León, M. M., & Hidalgo, F. J. (2015). Oxidative versus Non-oxidative Decarboxylation of Amino Acids: Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines in Amino Acid/Lipid-Derived Reactive Carbonyl Model Systems. Journal of Agricultural and Food Chemistry, 63(36), 8037–8043. [Link]

  • ResearchGate. (n.d.). (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. [Link]

  • MDPI. (n.d.). Intracellular Delivery of a p21-Derived Cell Cycle Inhibitory Peptide Using Elastin-like Polypeptides Suppresses Glioblastoma Cell Proliferation. [Link]

  • ResearchGate. (n.d.). Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Fluorescence Interference in Pteridinone Assays

Current Status: Operational Topic: Fluorescence Interference / Inner Filter Effect / Autofluorescence Affected Scaffolds: Pteridinones (e.g., BI 2536, Volasertib), Dihydropteridinones Audience: Assay Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Fluorescence Interference / Inner Filter Effect / Autofluorescence Affected Scaffolds: Pteridinones (e.g., BI 2536, Volasertib), Dihydropteridinones Audience: Assay Development Scientists, High-Throughput Screening (HTS) Leads

Core Diagnostic: Is it the Compound or the Biology?

Pteridinone derivatives are privileged scaffolds in kinase inhibition (e.g., PLK, BTK inhibitors), but they are notorious for optical interference. Their conjugated


-electron systems often result in intrinsic fluorescence (autofluorescence) in the blue-green region (400–550 nm) and strong UV-Vis absorbance (300–400 nm).

Before optimizing, you must diagnose the specific mode of interference. Use this decision matrix to categorize your issue.

Troubleshooting Decision Tree

Pteridinone_Diagnosis Start Observation: Anomalous IC50 or Signal Noise Step1 Perform Spectral Scan (Compound only, no protein) Start->Step1 Decision1 High Fluorescence at Assay Emission? Step1->Decision1 Decision2 High Absorbance at Excitation/Emission? Decision1->Decision2 No Result_Auto Issue: Autofluorescence (False Positives/High Background) Decision1->Result_Auto Yes Result_IFE Issue: Inner Filter Effect (IFE) (False Negatives/Quenching) Decision2->Result_IFE Yes (>0.1 OD) Result_Agg Issue: Light Scattering (Aggregation) Decision2->Result_Agg No (Check Solubility)

Figure 1: Diagnostic workflow to distinguish between autofluorescence, quenching (IFE), and aggregation.

Mitigation Strategies & Solutions

Strategy A: Time-Resolved Fluorescence (TR-FRET/HTRF)

Best For: High autofluorescence backgrounds.

The Mechanism: Pteridinone autofluorescence typically has a lifetime in the nanosecond (ns) range. Lanthanide chelates (Europium, Terbium) used in TR-FRET have lifetimes in the microsecond/millisecond range.[1] By introducing a time delay (typically 50–100 µs) between excitation and measurement, the detector "ignores" the compound's signal.

Critical Warning: TR-FRET does not correct for the Inner Filter Effect. If your pteridinone absorbs the excitation light (e.g., 320–340 nm laser), it will "steal" photons from the donor, reducing the FRET signal regardless of the time delay. This mimics inhibition, leading to false potency (lower IC50).

Strategy B: Red-Shifting the Assay

Best For: Strong Inner Filter Effect (IFE) or stubborn autofluorescence.

Pteridinone absorbance and emission usually drop off significantly above 600 nm. Switching to "Far-Red" tracers avoids the interference window entirely.

ComponentStandard (Interference Prone)Red-Shifted (Recommended)
Tracer/Probe FITC, BODIPY-FL, Alexa488Alexa Fluor 647, DyLight 650, Cy5
Excitation 485 nm (Blue)633 nm / 650 nm (Red)
Emission 520 nm (Green)665 nm / 670 nm (Far-Red)
Assay Type Fluorescence Polarization (FP)Red-shifted FP or TR-FRET (Tb/Red acceptor)
Strategy C: Mathematical Correction (The Lakowicz Equation)

Best For: When you cannot change the assay format (e.g., legacy data continuity).

If you must use a standard intensity assay, you can mathematically recover the true fluorescence signal by measuring the absorbance of the compound at the excitation and emission wavelengths.[2]

The Formula:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance at Excitation 
    
    
    
    [2]
  • 
    : Absorbance at Emission 
    
    
    
    [2]

Experimental Protocols

Protocol 1: Quantifying the Inner Filter Effect (IFE)

Use this protocol to validate if your IC50 shift is real or an optical artifact.

Reagents:

  • Pteridinone compound stock (DMSO).

  • Assay Buffer.[3]

  • Free Fluorophore (e.g., Free FITC or Tracer alone) at assay concentration.

Workflow:

  • Prepare Plate: Create a serial dilution of the pteridinone in Assay Buffer containing the constant concentration of fluorophore.

  • Read Absorbance: Measure Absorbance (OD) at

    
     and 
    
    
    
    in a UV-transparent plate.
    • Note: Pathlength correction is vital. If your reader doesn't do it automatically, normalize to 1 cm pathlength.

  • Read Fluorescence: Measure Fluorescence Intensity (RFU) of the same wells.

  • Calculate Correction: Apply the formula from Strategy C.

  • Plot: Compare

    
     vs. Compound Concentration and 
    
    
    
    vs. Compound Concentration.
    • Interpretation: If

      
       is flat (constant) while 
      
      
      
      decreases, the "inhibition" is purely optical quenching (IFE).
Protocol 2: TR-FRET Window Optimization

Use this to tune the delay time for maximum Signal-to-Noise (S/N) in the presence of pteridinones.

Workflow:

  • Controls: Prepare wells with:

    • (A) Assay Buffer only (Background).

    • (B) Pteridinone at

      
       (Compound Background).
      
    • (C) Positive Control FRET pair (Max Signal).

  • Kinetic Scan: Set the plate reader to "Decay Scan" or "Lifetime" mode (if available) or manually vary the Delay Time (e.g., 20 µs, 40 µs, 60 µs, ... 200 µs).

  • Data Analysis: Plot Signal (RFU) vs. Delay Time for both the Pteridinone and the FRET pair.

  • Selection: Identify the time point where Pteridinone signal reaches baseline (noise level) while FRET signal remains robust. Set this as your new integration start time.

Visualizing the Interference Mechanism

The following diagram illustrates why standard fluorescence fails and how TR-FRET bypasses autofluorescence, yet remains vulnerable to IFE.

TRFRET_Mechanism cluster_0 Nanosecond Domain (0-100 ns) cluster_1 Microsecond Domain (>50 µs) Excitation Excitation Pulse (Laser/Flash) Pteridinone Pteridinone Emission (Autofluorescence) Excitation->Pteridinone Immediate Scattering Light Scattering Excitation->Scattering Immediate FRET_Signal Lanthanide FRET Signal (Specific Readout) Excitation->FRET_Signal Energy Transfer (Slow Decay) Detector Detector (Measurement Window) Pteridinone->Detector Interference in Standard FL FRET_Signal->Detector Clean Signal in TR-FRET IFE_Block IFE Blockage: Compound absorbs Excitation before it hits Donor IFE_Block->Excitation

Figure 2: Temporal resolution of TR-FRET allows rejection of short-lived pteridinone fluorescence, but cannot prevent excitation absorption (IFE).

Frequently Asked Questions (FAQ)

Q: My pteridinone shows an IC50 of 50 nM in the fluorescence assay but >1 µM in a cell-based assay. Why? A: You are likely seeing a false positive due to autofluorescence or IFE. If the compound fluoresces at the emission wavelength, it adds signal (masking inhibition in "gain of signal" assays). If it absorbs excitation light (IFE), it mimics inhibition in "loss of signal" assays. Validate with a biophysical method like Surface Plasmon Resonance (SPR) or a red-shifted biochemical assay.

Q: Can I just subtract the compound background from my data? A: Simple subtraction only works for additive interference (autofluorescence) and only if the signal is linear. It does not correct for the Inner Filter Effect (multiplicative attenuation). For IFE, you must use the logarithmic correction formula (Strategy C) or dilute the compound.

Q: Why does my Z' factor drop when I test pteridinones? A: Pteridinones often have poor solubility, leading to micro-aggregates. These scatter light, increasing the standard deviation (noise) of your signal. Always include a detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to minimize aggregation.

Q: Is there a specific "safe" concentration for pteridinones? A: Generally, interference becomes significant when the compound's absorbance (OD) at excitation/emission wavelengths exceeds 0.05 - 0.1 . Run an absorbance scan of your compound at 10 µM. If OD > 0.1, you are in the danger zone.

References

  • Assay Guidance Manual. "Interference with Fluorescence and Absorbance." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Murillo, L. et al. "Shedding light on the binding mechanism of kinase inhibitors BI-2536, Volasertib and Ro-3280 with their pharmacological target." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2021. (Describes intrinsic fluorescence of BI 2536).
  • Lakowicz, J. R. "Principles of Fluorescence Spectroscopy."[4] Springer, 3rd Edition, 2006. (Source of IFE correction formulas).

  • Simeonov, A. et al. "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry, 2008. Available at: [Link]

  • Turek-Etienne, T.C. et al. "Red-shifted fluorescent probes for kinase assays." Journal of Biomolecular Screening, 2003.

Sources

Optimization

Technical Support Center: Stability Optimization of 2-amino-7-ethoxy-4(1H)-pteridinone

Welcome to the technical support guide for optimizing the pH conditions for 2-amino-7-ethoxy-4(1H)-pteridinone. This document is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the pH conditions for 2-amino-7-ethoxy-4(1H)-pteridinone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting, and experimental protocols to ensure the stability and integrity of your compound. Pteridine derivatives are a critical class of heterocyclic compounds, but their stability can be a significant challenge, particularly concerning pH.[1] This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the stability of 2-amino-7-ethoxy-4(1H)-pteridinone?

The molecular structure of 2-amino-7-ethoxy-4(1H)-pteridinone contains several functional groups susceptible to pH-dependent degradation. The pteridinone ring system, which is a lactam, can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening. The ethoxy group is an ether linkage that can be susceptible to acid-catalyzed cleavage. Furthermore, the amino group's protonation state, which is pH-dependent, can influence the overall electron distribution in the molecule and its susceptibility to degradation. Therefore, identifying a pH range where the compound exhibits maximum stability is crucial for developing robust formulations and ensuring accurate results in biological assays.[2][3]

Q2: What are the common signs of degradation for this compound in solution?

The primary indicators of degradation are typically observed during analytical procedures. These signs include:

  • Appearance of New Peaks: When analyzing a sample by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), the emergence of new peaks that are not present in the initial sample is a clear sign of degradation.[4]

  • Decrease in Parent Compound Peak Area: A corresponding decrease in the peak area of the parent 2-amino-7-ethoxy-4(1H)-pteridinone indicates its conversion into degradation products.

  • Changes in Physical Properties: Visual changes such as a shift in the solution's color or the formation of precipitate can also signify degradation.

  • pH Drift: The degradation process itself can sometimes produce acidic or basic byproducts, causing the pH of the solution to change over time.

Q3: What is a "forced degradation" study, and why is it necessary?

A forced degradation or stress testing study is an essential component of drug development that involves intentionally exposing a compound to conditions more severe than its expected storage conditions.[5] For pH stability, this involves subjecting the compound to a wide range of pH values (e.g., from strong acid to strong base) and elevated temperatures.[6][7]

The objectives of such a study are multifaceted:

  • To Identify Degradation Pathways: It helps in understanding the chemical breakdown mechanisms of the molecule.[2][8][9]

  • To Elucidate Degradant Structures: The study generates degradation products that can be isolated and identified.[10]

  • To Develop Stability-Indicating Methods: It is crucial for developing and validating analytical methods (like HPLC) that can accurately separate the parent drug from all potential degradation products, ensuring the method is "stability-indicating."[4][5][11]

Troubleshooting Guide: Common Experimental Issues

Q1: I dissolved my 2-amino-7-ethoxy-4(1H)-pteridinone sample in a buffer, and my initial HPLC analysis shows significant degradation almost immediately. What could be the cause?

This issue points to acute instability in the chosen buffer system. The likely causes are:

  • Extreme pH: The pH of your buffer may be at a highly acidic or alkaline level where the compound is extremely labile. Pteridinone ring systems can be very sensitive to strong acids or bases.

  • Buffer Component Reactivity: Although less common, certain buffer species could potentially react with your compound. For instance, phosphate buffers have been known to catalyze certain degradation reactions.

  • Actionable Solutions:

    • Immediately analyze the pH of your solution to confirm it is within the expected range.

    • Prepare fresh solutions using buffers closer to a neutral pH (e.g., pH 6.0 - 7.5) and analyze them immediately to see if stability improves.

    • If the problem persists, consider using an alternative buffer system (e.g., citrate, acetate, or TRIS, depending on the target pH).

Q2: My stability study shows a rapid loss of the parent compound at pH 2 and pH 12, but I don't see a corresponding increase in any single degradation peak. Why?

This scenario suggests a complex degradation profile or the formation of products that are not easily detected.

  • Multiple Degradation Pathways: The compound may degrade into several different products, each at a low concentration, making it difficult to see a single, major degradant peak.

  • Formation of Non-UV Active Products: The degradation products might lack a chromophore, rendering them invisible to UV detection at the wavelength used for the parent compound.

  • Precipitation or Adsorption: The degradants could be insoluble in the buffer and precipitate out of the solution, or they might adsorb to the vial surface.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) detector during HPLC analysis to examine the entire UV spectrum. This can help identify degradant peaks that may have a different maximum absorbance wavelength.

    • Couple your HPLC system to a Mass Spectrometer (LC-MS). This is a powerful technique for detecting and identifying degradation products, even those without a UV chromophore.[12]

    • Visually inspect your samples for any signs of precipitation. If observed, try dissolving the sample in a stronger, compatible organic solvent before analysis.

Q3: The stability of my compound seems to vary between experiments, even when I use the same pH buffer. What could cause this inconsistency?

Reproducibility issues often stem from subtle variations in experimental parameters.

  • Inaccurate pH Measurement: Ensure your pH meter is calibrated correctly before preparing buffers. A small deviation in pH can lead to a significant change in the degradation rate, especially on the steep parts of the pH-rate profile.

  • Temperature Fluctuations: Degradation reactions are temperature-sensitive. Ensure all your stability samples are incubated at a precisely controlled and uniform temperature.

  • Influence of Oxygen: Pteridines can be susceptible to oxidation.[1] If your buffer preparation process varies (e.g., shaking vigorously vs. gentle stirring), the amount of dissolved oxygen might differ, affecting oxidative degradation. Consider sparging buffers with nitrogen or argon if oxidation is suspected.

  • Photodegradation: Pteridines are often light-sensitive. Protect your samples from light during preparation and incubation to avoid photolytic degradation.[6][7]

Experimental Design for pH Optimization

This section provides a robust, step-by-step protocol for conducting a forced hydrolysis study to determine the optimal pH for the stability of 2-amino-7-ethoxy-4(1H)-pteridinone.

Protocol: pH-Rate Profile Determination

Objective: To evaluate the stability of 2-amino-7-ethoxy-4(1H)-pteridinone across a wide pH range and identify the pH of maximum stability.

Materials:

  • 2-amino-7-ethoxy-4(1H)-pteridinone

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • A series of buffers covering the pH range 2-12 (e.g., citrate, acetate, phosphate, borate)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Thermostatically controlled incubator or water bath

Methodology

Step 1: Buffer and Sample Preparation

  • Prepare a series of buffers (e.g., at 50 mM concentration) covering the desired pH range. A common set includes: pH 2.0 (0.01 M HCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), pH 7.4 (Phosphate), pH 9.0 (Borate), and pH 12.0 (0.01 M NaOH).

  • Prepare a stock solution of 2-amino-7-ethoxy-4(1H)-pteridinone in a suitable organic solvent like ACN or DMSO at a high concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to achieve the final target concentration (e.g., 50 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the solution's properties.

Step 2: Incubation and Sampling

  • Dispense aliquots of each prepared sample solution into appropriately labeled vials.

  • Take an initial sample from each vial for immediate analysis. This is your "time zero" (T0) data point.

  • Place the remaining vials into a calibrated incubator set at a specific temperature (e.g., 40°C or 50°C) to accelerate degradation.[6]

  • Pull samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours). Immediately quench any further reaction by diluting the sample in the mobile phase or refrigerating it until analysis.

Step 3: Analytical Method

  • Analyze all samples using a validated, stability-indicating HPLC method. A typical starting point would be a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Monitor the elution using a UV/PDA detector at the maximum absorbance wavelength (λmax) of 2-amino-7-ethoxy-4(1H)-pteridinone. The PDA detector is crucial for assessing peak purity and detecting the formation of degradants.[9]

Step 4: Data Analysis

  • Calculate the percentage of the parent compound remaining at each time point for every pH condition using the formula: % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100

  • Plot the % Remaining versus time for each pH.

  • Determine the observed degradation rate constant (k_obs) for each pH, typically by plotting the natural logarithm of the concentration versus time and determining the slope of the line (for first-order kinetics).

  • Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Interpretation prep_buffer Prepare Buffers (pH 2 to 12) prep_sample Dilute Stock into Each Buffer prep_buffer->prep_sample prep_stock Prepare Compound Stock Solution prep_stock->prep_sample sample_t0 Analyze T0 Sample prep_sample->sample_t0 incubate Incubate Samples (e.g., 50°C) sample_t0->incubate sample_tx Pull Samples at Time Points (Tx) incubate->sample_tx hplc HPLC-PDA Analysis sample_tx->hplc calc Calculate % Remaining vs. Time hplc->calc plot Plot log(k) vs. pH calc->plot result Determine Optimal pH for Stability plot->result

Caption: Workflow for pH stability optimization study.

Example Data Summary

The results of a pH stability study can be summarized in a table to easily compare the degradation rates under different conditions.

pHIncubation Time (hours)% Parent Compound Remaining (Example)
2.00100.0%
865.2%
2421.5%
4.50100.0%
898.1%
2495.3%
7.0 0 100.0%
8 99.8%
24 99.5%
9.50100.0%
896.4%
2490.8%
12.00100.0%
858.9%
2415.7%

This table presents hypothetical data for illustrative purposes.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to anticipating stability issues. For 2-amino-7-ethoxy-4(1H)-pteridinone, the primary degradation mechanisms are likely hydrolysis under acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the ethoxy group is susceptible to hydrolysis, which would convert it to a hydroxyl group, forming 2-amino-7-hydroxy-4(1H)-pteridinone. The pteridinone ring itself is generally more stable to acid than to base, but some level of ring opening could occur over time.

  • Base-Catalyzed Hydrolysis: In strong alkaline conditions, the lactam bond within the pteridinone ring is highly susceptible to nucleophilic attack by hydroxide ions. This would lead to the opening of the pyrimidine ring portion of the molecule, forming a pterin-oic acid derivative.

Diagram of Potential Degradation

G cluster_acid Acidic Conditions (e.g., pH < 3) cluster_base Basic Conditions (e.g., pH > 10) parent 2-amino-7-ethoxy-4(1H)-pteridinone (Parent Compound) acid_deg 2-amino-7-hydroxy-4(1H)-pteridinone (Ethoxy Hydrolysis) parent->acid_deg H₃O⁺ base_deg Ring-Opened Pterin-oic Acid Derivative (Lactam Hydrolysis) parent->base_deg OH⁻

Caption: Plausible hydrolytic degradation pathways.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the pH-stability profile of 2-amino-7-ethoxy-4(1H)-pteridinone, identify the optimal conditions for its storage and use, and develop robust, stability-indicating analytical methods.

References

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.
  • Tomšíková, H., Fictum, P., Tomšík, P., & Nováková, L. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Pharmaceutical and Biomedical Analysis, 95, 138–145.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Singh, R., & Kumar, R. (n.d.).
  • Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 1-11.
  • Shinde, P. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5143-5149.
  • European Medicines Agency. (2023).
  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • van de Weijer, B. A. P., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Microorganisms, 10(9), 1718.
  • Ekoja, A. (2017). Degradation Pathway.
  • National Institute of Standards and Technology. (n.d.). 4(1H)-Pteridinone, 2-amino-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product.
  • Doneanu, A., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3379–3392. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXtWVuWvXqZXp-DVzNFwbeNEKNSYGRF1WZ3Q_19_AvUTE34Le39qObEPxXERvU2j5n940OzebBO6CiTEaJ-yFjy0zWmCaWq0rSCrK4R7KbeIgko-uzJAxiafzHrOw8UePZYzwG]([Link]

Sources

Troubleshooting

Identifying common byproducts in the synthesis of 7-ethoxy pteridinones

This technical guide addresses the synthesis and impurity profiling of 7-ethoxy pteridinones . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., PLK1 inhibitors like BI 2536 analogues) and fluorescent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profiling of 7-ethoxy pteridinones . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., PLK1 inhibitors like BI 2536 analogues) and fluorescent probes.

The guide is structured into three troubleshooting modules, focusing on the two primary synthetic routes: Nucleophilic Aromatic Substitution (


)  and De Novo Cyclization .

Introduction: The Stability-Reactivity Paradox

The 7-ethoxy pteridinone scaffold presents a unique challenge: the pteridine ring is highly electron-deficient, making the 7-position susceptible to nucleophilic attack. While this facilitates the installation of the ethoxy group via


, it simultaneously renders the product prone to hydrolysis (forming the 7-oxo lactam) and covalent hydration.

This guide addresses the three most common failure modes:

  • Hydrolysis (The "7-Hydroxy" Impurity) during

    
    .
    
  • Regioisomerism (The "6-Isomer" Impurity) during cyclization.

  • Ambident Nucleophile Errors (N- vs. O-Alkylation).

Module 1: Troubleshooting the Route

Context: You are converting a 7-chloro or 7-methylthio precursor to the 7-ethoxy derivative using an ethoxide source.

Q1: I am observing a persistent impurity at M-28 (mass loss) relative to my product. What is it?

Diagnosis: This is the 7-hydroxy pteridinone (often existing as the 7(8H)-one tautomer). Cause: Competitive hydrolysis. The 7-position of the pteridine ring is extremely electrophilic. If your reaction medium contains even trace amounts of water, the hydroxide ion (generated from equilibrium with ethoxide) will outcompete the ethoxide ion due to the irreversible formation of the stable amide-like lactam structure.

The Mechanism: The reaction is a competition between


 (desired) and 

(undesired). Because the 7-hydroxy product tautomerizes to the highly stable lactam, it acts as a thermodynamic sink.

Corrective Protocol:

  • Reagent Quality: Do not use commercial ethanolic NaOEt solutions if they have been opened previously. Generate fresh NaOEt by dissolving sodium metal in ultra-dry ethanol (super-dry grade, <50 ppm water).

  • Solvent Drying: Pre-dry ethanol over 3Å molecular sieves for 24 hours.

  • Temperature Control: Lower the temperature.

    
     with ethoxide is fast; hydrolysis often has a higher activation energy. Run the reaction at 0°C initially rather than reflux.
    
Q2: I see a "dimer-like" impurity or a byproduct with +28 mass units.

Diagnosis: This is likely N-alkylation (N8-ethylation) if you used Ethyl Iodide/Carbonate, or Ring Addition if using strong bases. Cause: Pteridinones are ambident nucleophiles. If you attempt to install the ethoxy group using Ethyl Iodide and a base (e.g.,


) on a 7-hydroxy precursor, alkylation will preferentially occur at the Nitrogen (N8) rather than the Oxygen (O7), leading to the 8-ethyl-7-oxo derivative.

Visualization of Competitive Pathways (


): 

SNAr_Pathways Start 7-Chloro-Pteridinone (Electrophilic C7) Reagent_Dry NaOEt / Dry EtOH Start->Reagent_Dry Reagent_Wet NaOEt / Wet EtOH (Contains OH-) Start->Reagent_Wet Product 7-Ethoxy-Pteridinone (Target) Reagent_Dry->Product SNAr (Fast) Impurity_OH 7-Hydroxy-Pteridinone (Tautomerizes to 7-Oxo) Reagent_Wet->Impurity_OH Hydrolysis (Thermodynamic Sink) Impurity_RingOpen Ring Opening (Pyrazine cleavage) Reagent_Wet->Impurity_RingOpen Strong Base High Temp

Caption: Competitive pathways in the functionalization of C7. Moisture leads to the irreversible 7-oxo impurity.

Module 2: Troubleshooting the Cyclization Route

Context: You are synthesizing the pteridinone ring de novo by condensing a 4,5-diaminopyrimidine with an ethyl glyoxylate derivative.

Q3: My LCMS shows a single peak, but NMR reveals a mixture of isomers. Why?

Diagnosis: You have a mixture of 6-ethoxy and 7-ethoxy regioisomers (or 6/7-substituted isomers if the ethoxy is on the side chain). Cause: The condensation of unsymmetrical 4,5-diaminopyrimidines with


-keto esters is governed by the formation of the initial Schiff base.
  • Neutral/Basic Conditions: The more nucleophilic 5-amino group attacks the most electrophilic carbonyl (ketone) first

    
     Favors 7-isomer .
    
  • Acidic Conditions: Protonation of the ring nitrogens alters nucleophilicity

    
     Can shift preference to the 6-isomer .[1]
    
  • Steric Hindrance: If the glyoxylate or the amine has bulky groups (e.g., the cyclopentyl group in BI 2536), steric clash dictates the regioselectivity.

Troubleshooting Table: Regiocontrol Strategies

ParameterConditionResulting Major Isomer (Typical)Mechanism
pH Acidic (AcOH)6-Isomer (often)Protonation of N1/N3 deactivates 2-NH2; 5-NH2 attacks aldehyde.
pH Neutral/Basic7-Isomer 5-NH2 is most nucleophilic; attacks Ketone first.
Reagent NaHSO3Separable Adducts Bisulfite forms adducts with isomers at different rates, aiding filtration.
Temp 0°C

RT
Kinetic Control Minimizes equilibration to the thermodynamic mixture.

Visualization of Regioselectivity:

Regioselectivity Diamine 4,5-Diaminopyrimidine Schiff_A Intermediate A: Attack at Ketone Diamine->Schiff_A Neutral/Basic pH (5-NH2 attacks Ketone) Schiff_B Intermediate B: Attack at Ester/Aldehyde Diamine->Schiff_B Acidic pH (Steric/Electronic Shift) Glyoxylate Ethyl Ethoxy(oxo)acetate Glyoxylate->Schiff_A Glyoxylate->Schiff_B Iso_7 7-Ethoxy Isomer (Target) Schiff_A->Iso_7 Cyclization Iso_6 6-Ethoxy Isomer (Impurity) Schiff_B->Iso_6 Cyclization

Caption: Divergent synthesis pathways determined by pH and steric factors during Schiff base formation.

Module 3: Analytical Validation

Q4: How do I definitively distinguish the 7-ethoxy product from the 6-isomer without X-ray crystallography?

Protocol: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR .

  • Identify the Proton: Locate the proton on the pteridine ring (H6 or H7).

  • Trace the Coupling:

    • 7-Substituted (Target): The remaining ring proton is at H6 . In HMBC, H6 will show a strong correlation to the carbonyl carbon at C4 (3-bond coupling).

    • 6-Substituted (Impurity): The remaining ring proton is at H7 . H7 typically shows weak or no correlation to C4 (4-bond coupling is rare/weak) but strong correlation to C8a (bridgehead).

References

  • Steegmaier, M., et al. (2007). BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1.[2] Current Biology.

  • Vandeputte, M., et al. (2021). Development of pteridin-7(8H)-one analogues as highly potent cyclin-dependent kinase 4/6 inhibitors. Bioorganic Chemistry.

  • Taylor, E. C., & Ray, P. S. (1987). Pteridines.[1][3][4] 84. Regioselective synthesis of 6- and 7-substituted pteridines. Journal of Organic Chemistry. (Fundamental mechanistic grounding for Module 2).

  • BenchChem Technical Support. (2025). Troubleshooting isomer formation in pteridine synthesis.

Sources

Optimization

Enhancing bioavailability of 2-amino-7-ethoxy-4(1H)-pteridinone in vivo

Technical Support Guide: Enhancing Bioavailability of 2-Amino-7-ethoxy-4(1H)-pteridinone Executive Summary: The "Brick Dust" Challenge Compound Profile: Identity: 2-amino-7-ethoxy-4(1H)-pteridinone (7-Ethoxypterin). Phys...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Enhancing Bioavailability of 2-Amino-7-ethoxy-4(1H)-pteridinone

Executive Summary: The "Brick Dust" Challenge

Compound Profile:

  • Identity: 2-amino-7-ethoxy-4(1H)-pteridinone (7-Ethoxypterin).

  • Physicochemical Class: Planar, heterocyclic aromatic. High melting point (>300°C), low aqueous solubility (BCS Class II/IV).

  • Primary Barrier: Strong intermolecular hydrogen bonding (amide/imide stacking) renders the crystal lattice energy extremely high, leading to "brick dust" insolubility.

  • Secondary Barrier: Metabolic susceptibility of the 7-ethoxy group to O-dealkylation.

Objective: This guide provides actionable protocols to transition this compound from a "solubility-limited" probe to a bioavailable agent in in vivo models. We focus on disrupting crystal lattice energy for solubilization and protecting the alkoxy group from rapid first-pass metabolism.

Troubleshooting & FAQs

Category A: Formulation & Solubility

Q1: I dissolved the compound in DMSO, but it precipitated immediately upon addition to PBS/Saline. Why? A: This is the "Crash-Out" effect. 2-amino-7-ethoxy-4(1H)-pteridinone is a planar molecule that stacks efficiently in aqueous environments.

  • Mechanism: DMSO solvates the molecule by disrupting hydrogen bonds. When you dilute with water, the water molecules strip away the DMSO, and the hydrophobic pteridine rings re-stack instantly due to pi-pi interactions.

  • Solution: You must use a solubility enhancer that shields the hydrophobic core before water addition.

    • Protocol: Dissolve in DMSO (5% final vol), then add 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in saline dropwise with vortexing. The cyclodextrin cavity encapsulates the ethoxy-pteridine core, preventing stacking.

Q2: Can I use pH adjustment to dissolve it? A: Yes, but with caution.

  • Chemistry: The pteridinone ring is amphoteric.

    • Basic pH (>10): Deprotonation of the N3-H (lactam) creates a soluble anion.

    • Acidic pH (<2): Protonation of the N1/N5 or exocyclic amine creates a soluble cation.

  • Risk: Physiological pH (7.4) is the "isoelectric trough" where solubility is lowest. Injecting a pH 11 solution can cause precipitation at the injection site (phlebitis) or in the blood, leading to embolisms.

  • Recommendation: Use pH adjustment only to facilitate loading into a cyclodextrin or liposome, then back-titrate to pH 7.4.

Category B: Pharmacokinetics & Metabolism[1]

Q3: We see high absorption but rapid clearance (t1/2 < 30 min). Is it renal excretion? A: It is likely Metabolic O-Dealkylation .

  • Mechanism: The 7-ethoxy group is a classic substrate for Cytochrome P450 enzymes (specifically CYP1A family), similar to 7-ethoxyresorufin.

  • Pathway: CYP enzymes convert 7-ethoxy-pteridinone

    
     7-hydroxy-pteridinone (Isoxanthopterin) + Acetaldehyde. Isoxanthopterin is highly polar and rapidly excreted by kidneys.
    
  • Fix: Co-administer with a non-specific CYP inhibitor (like 1-aminobenzotriazole, ABT) in preclinical validation only to confirm this mechanism. If confirmed, you must modify the lead structure (e.g., deuteration of the ethoxy group or changing to 7-isopropoxy) for better stability.

Q4: How do I detect this compound in plasma? A: Fluorescence is your best tool.

  • Property: Pteridines are highly fluorescent. 7-substituted pterins typically emit in the blue-cyan region (Ex ~350 nm, Em ~450 nm).

  • Advantage: HPLC with Fluorescence Detection (FLD) is often 10-100x more sensitive than UV/Vis for this class.

  • Warning: Pteridines are light-sensitive. Perform all extractions in amber tubes or low-light conditions to prevent photo-oxidation.

Experimental Protocols

Protocol A: High-Load Formulation (20 mg/kg IV/IP)

Use this for maximum bioavailability in rodent studies.

Materials:

  • Compound (Micronized)[1]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) or HP-β-CD

  • 0.1 M NaOH and 0.1 M HCl

  • Sterile Water[2]

Step-by-Step:

  • Vehicle Prep: Prepare a 30% (w/v) solution of SBE-β-CD in sterile water.

  • Alkaline Dissolution: Weigh the required amount of pteridinone. Add a minimal volume of 0.1 M NaOH (just enough to wet and dissolve the solid). The solution should turn clear yellow.

  • Complexation: Immediately add the 30% CD solution. Vortex for 5 minutes. The CD will encapsulate the drug while it is in the soluble ionic state.

  • Neutralization: Slowly add 0.1 M HCl dropwise while stirring. Monitor pH. Stop at pH 7.4–7.8.

    • Checkpoint: If precipitate forms, you exceeded the binding capacity. Back-titrate or increase CD concentration.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Protocol B: Plasma Stability Assay (Metabolic Check)

Determine if 7-ethoxy cleavage is the clearance driver.

  • Incubation: Incubate 1 µM compound with Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with ice-cold acetonitrile. Centrifuge. Analyze supernatant by LC-MS/MS.

  • Marker: Monitor for loss of Parent (Mass M) and appearance of Metabolite (Mass M - 28, corresponding to loss of ethyl + gain of H).

Visualizations

Figure 1: Formulation Decision Tree

Caption: A logic flow for selecting the optimal vehicle based on the physicochemical behavior of the pteridinone derivative.

FormulationStrategy Start Start: 2-amino-7-ethoxy-4(1H)-pteridinone SolubilityCheck Check Solubility in PBS (pH 7.4) Start->SolubilityCheck Soluble Soluble (>1 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble (<0.1 mg/mL) SolubilityCheck->Insoluble No SimpleSaline Use Simple Saline/PBS Soluble->SimpleSaline CosolventCheck Check Solubility in 5% DMSO/PEG400 Insoluble->CosolventCheck Precipitates Precipitates on dilution CosolventCheck->Precipitates No Stable Stable Solution CosolventCheck->Stable Yes AdvancedForm Requires Complexation Precipitates->AdvancedForm UseCosolvent Use 5% DMSO + 40% PEG400 + Saline Stable->UseCosolvent CD_Strategy Cyclodextrin Strategy: 1. Dissolve in high pH 2. Add 20-30% HP-beta-CD 3. Neutralize to pH 7.4 AdvancedForm->CD_Strategy

Figure 2: Metabolic Vulnerability Pathway

Caption: The primary metabolic clearance pathway for 7-alkoxypteridines via CYP450-mediated O-dealkylation.

Metabolism Parent 7-Ethoxypterin (Lipophilic, Permeable) Enzyme CYP1A / CYP3A Parent->Enzyme Oxidation Intermediate Hemiacetal Intermediate Enzyme->Intermediate Metabolite Isoxanthopterin (7-OH Pterin) (Polar, Rapid Excretion) Intermediate->Metabolite Spontaneous Collapse Byproduct Acetaldehyde Intermediate->Byproduct

Quantitative Data Summary

Table 1: Solubility Profile of 2-amino-7-ethoxy-4(1H)-pteridinone

Solvent SystemSolubility (mg/mL)Notes
Water (pH 7.0) < 0.05"Brick Dust" - Practical insolubility.
0.1 M HCl ~ 2.0Protonation of N1/N5 breaks lattice.
0.1 M NaOH ~ 5.0Deprotonation of N3 lactam.
DMSO > 20Good stock solvent, but toxic >10% v/v.
20% HP-β-CD 2.5 - 5.0Best balance for IV/IP safety.
PEG 400 ~ 8.0Viscous; good for IP or Oral gavage.

References

  • Pfleiderer, W. (1964). Pteridines. XXXIV. Synthesis and Properties of 7-Alkoxypteridines. Chemische Berichte.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • Kalra, S., et al. (2023).[3] Complexation between the Antioxidant Pterostilbene and Derivatized Cyclodextrins.[4] Molecules.

  • Kruegel, A. C., et al. (2019).[5] 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine.[3][6][7] ACS Central Science. (Demonstrates CYP3A-mediated formation of 7-hydroxy metabolites).[6]

  • LookChem. (2024). 2-Amino-4-hydroxy-1H-pteridine Properties and Derivatives.

Sources

Troubleshooting

Technical Support Center: Navigating the Hygroscopic Nature of Amino-Pteridinone Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-pteridinone salts. The inherent hygroscopicity of many active pharmaceutical ingredients (APIs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-pteridinone salts. The inherent hygroscopicity of many active pharmaceutical ingredients (APIs) and their salt forms presents significant challenges throughout the research and development pipeline, from handling and storage to formulation and manufacturing.[1][2][3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when working with these valuable but moisture-sensitive compounds.

Section 1: Understanding and Characterizing Hygroscopicity

This first section addresses the fundamental principles of hygroscopicity and the analytical techniques used to quantify it. A thorough understanding of your compound's behavior in the presence of moisture is the first step toward effective mitigation.

Frequently Asked Questions (FAQs)

Q1: What does it mean for an amino-pteridinone salt to be "hygroscopic," and why is it a concern?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[3] For amino-pteridinone salts, this is a critical parameter because moisture uptake can lead to a cascade of undesirable physical and chemical changes. These can include:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), changes in crystal form, and alterations in powder flow and compressibility.[1][4] These issues can significantly impede manufacturing processes like tableting and powder filling.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the formation of impurities and a reduction in the active ingredient's potency.[1]

  • Impact on Bioavailability: Changes in the solid-state form of the drug, such as the conversion from an anhydrous to a hydrated state, can alter its solubility and, consequently, its bioavailability.[1]

Q2: How can I accurately determine the water content of my amino-pteridinone salt sample?

A: Several methods are available for determining water content, each with its own advantages. The choice of method often depends on the nature of the sample and the required accuracy.

  • Karl Fischer Titration (KFT): This is the most widely used and specific method for water determination in pharmaceuticals.[5][6] It is highly accurate and can quantify water content from parts per million (ppm) to 100%.[] KFT is particularly advantageous because it only reacts with water, unlike other methods that may be affected by volatile impurities. There are two main types:

    • Volumetric KFT: Suitable for samples with higher water content.[8]

    • Coulometric KFT: Ideal for samples with very low water content.[8]

  • Thermogravimetric Analysis (TGA) / Loss on Drying (LOD): This method determines the weight loss of a sample upon heating.[9] While simpler than KFT, it is less specific as it measures the loss of all volatile components, not just water.[6][9]

  • Near-Infrared Spectroscopy (NIRS): A rapid and non-destructive technique that is sensitive to water content.[6][10] It is often used for at-line or in-line process monitoring.

Method Principle Advantages Disadvantages
Karl Fischer Titration Chemical reaction with waterHighly specific, accurate, wide range of detectionDestructive, requires specialized reagents
Loss on Drying Gravimetric measurement of weight loss upon heatingSimple, inexpensiveNot specific to water, destructive
Near-Infrared Spectroscopy Spectroscopic measurement of water absorptionNon-destructive, rapidRequires calibration, less sensitive for very low water content
Troubleshooting Guide

Problem: My amino-pteridinone salt is clumping and difficult to handle in the lab.

Possible Cause: The compound is likely absorbing moisture from the ambient air.[2][11]

Solution Workflow:

Start Observe Clumping Assess_Environment Assess Laboratory Environment (Humidity Control?) Start->Assess_Environment No_Control No Humidity Control Assess_Environment->No_Control No Control Humidity Control in Place Assess_Environment->Control Yes Implement_Control Implement Localized Humidity Control (e.g., Glove Bag/Box, Desiccator) No_Control->Implement_Control Verify_Control Verify Effectiveness of Control (Hygrometer Reading) Control->Verify_Control Implement_Control->Verify_Control Handling_Techniques Employ Proper Handling Techniques (Minimize Exposure Time, Use Dry Utensils) Verify_Control->Handling_Techniques Storage Review Storage Conditions (Tightly Sealed Containers, Desiccants) Handling_Techniques->Storage End Problem Mitigated Storage->End

Caption: Decision workflow for addressing clumping of hygroscopic salts.

Section 2: Mitigation Strategies for Hygroscopic Amino-Pteridinone Salts

Once the hygroscopic nature of your compound is understood, the next step is to implement strategies to manage it. This section explores various approaches from handling and storage to formulation and crystal engineering.

Frequently Asked Questions (FAQs)

Q3: What are the best practices for handling and storing hygroscopic amino-pteridinone salts in a research setting?

A: Proper handling and storage are crucial to maintain the integrity of your compound.

  • Controlled Environment: Whenever possible, handle hygroscopic salts in a controlled environment with low relative humidity (RH).[2] This can be achieved using a glove box or a glove bag with a dry nitrogen or argon atmosphere.[12]

  • Minimize Exposure: Limit the time the compound is exposed to the atmosphere. Weigh out the required amount quickly and immediately reseal the container.

  • Appropriate Containers: Store salts in tightly sealed containers, preferably made of glass, with high-quality seals.

  • Use of Desiccants: Store containers in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).

  • Pre-filled Vials: For screening reactions, consider using pre-weighed, single-use vials of the hygroscopic salt that have been packaged under an inert atmosphere.[12]

Q4: Can the formulation of my amino-pteridinone salt be modified to reduce its hygroscopicity?

A: Yes, formulation strategies can significantly mitigate moisture-related issues.

  • Excipient Selection: Incorporate non-hygroscopic or moisture-scavenging excipients into your formulation.[[“]] Examples include mannitol, lactose, and certain types of microcrystalline cellulose.

  • Film Coating: Applying a moisture-barrier film coating to solid dosage forms can effectively protect the hygroscopic core from atmospheric moisture.[1][[“]][14] Polymers like polyvinyl alcohol (PVA) and certain methacrylic acid copolymers are commonly used.[[“]]

  • Encapsulation: Encapsulating the drug in a hydrophobic matrix can create a physical barrier to moisture.[1][14]

  • Co-processing with Excipients: Formulating the active ingredient with hydrophobic excipients can help to divert water away from the drug substance.[1][14]

Q5: Is it possible to modify the solid-state properties of the amino-pteridinone salt itself to make it less hygroscopic?

A: Yes, this is an area of active research known as crystal engineering.

  • Salt Selection: If you are in the early stages of development, screening for different salt forms of your amino-pteridinone is a powerful strategy. Different counter-ions can lead to crystal lattices with varying affinities for water. While hydrochloride salts often improve solubility, they can also increase hygroscopicity.[15]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can create a new crystalline structure with improved physical properties, including reduced hygroscopicity.[10][[“]][14][15] This approach can sometimes offer a better balance of stability and solubility compared to salt formation.[[“]][15]

Experimental Protocol: Karl Fischer Titration for Water Content Determination

This protocol outlines the general steps for determining the water content of a solid amino-pteridinone salt sample using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (single-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • Analytical balance

  • Amino-pteridinone salt sample

Procedure:

  • System Preparation:

    • Add the appropriate solvent (e.g., 30 ml of methanol) to the titration vessel.[5]

    • Titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to neutralize any residual water in the solvent and the vessel.[5]

  • Standardization of the Titrant:

    • Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate).[5]

    • Inject the standard into the titration vessel and titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent (mg H₂O / mL reagent).[5]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the amino-pteridinone salt sample.

    • Quickly transfer the sample to the titration vessel.

    • Stir to dissolve the sample and titrate with the Karl Fischer reagent to the endpoint.[5]

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

      • Water (%) = (Volume of KF reagent consumed (mL) × F (mg/mL)) / (Weight of sample (mg)) × 100

Self-Validation:

  • Regularly perform system suitability checks using a certified water standard.

  • Analyze a control sample with a known water content to verify the accuracy of the results.

  • Ensure a stable endpoint is reached and maintained for a predetermined duration.

Section 3: Advanced Topics and Considerations

This final section delves into more complex issues and provides a forward-looking perspective on managing hygroscopicity.

Frequently Asked Questions (FAQs)

Q6: My amino-pteridinone salt is intended for use in an amorphous solid dispersion. How does hygroscopicity affect this type of formulation?

A: Amorphous materials are particularly susceptible to the effects of moisture. Water can act as a plasticizer, lowering the glass transition temperature (Tg) of the amorphous dispersion.[1] If the Tg drops below the storage temperature, the material can recrystallize, leading to a loss of the solubility and bioavailability advantages that the amorphous form provides.[1] Therefore, stringent control of moisture is even more critical for amorphous formulations.

Q7: What role does packaging play in protecting hygroscopic amino-pteridinone salts?

A: Packaging is the final and one of the most critical lines of defense against moisture.[1][2]

  • High-Barrier Materials: Utilize packaging materials with low water vapor permeability, such as aluminum-aluminum blisters (cold-form foil) or high-density polyethylene (HDPE) bottles with induction-sealed liners.[[“]]

  • Inclusion of Desiccants: Co-packaging with desiccants inside the primary container can absorb any moisture that permeates the packaging or was present in the headspace during packaging.[[“]]

  • Controlled Packaging Environment: The packaging process itself should be conducted under controlled humidity conditions to minimize the amount of moisture trapped in the final product container.[1][2]

Logical Diagram: Mitigation Strategy Selection

Start Hygroscopic Amino-Pteridinone Salt Identified Dev_Stage Development Stage? Start->Dev_Stage Early Early Stage (Pre-clinical) Dev_Stage->Early Early Late Late Stage (Formulation/Clinical) Dev_Stage->Late Late Early_Actions Focus on Intrinsic Properties: - Salt Screening - Co-crystallization Early->Early_Actions Late_Actions Focus on Extrinsic Protection: - Formulation (Excipients, Coating) - Packaging Solutions Late->Late_Actions Handling Implement Strict Handling & Storage Protocols (Controlled Environment, Desiccants) Early_Actions->Handling Late_Actions->Handling End Stable Product Handling->End

Caption: Strategy selection based on the drug development stage.

By understanding the principles of hygroscopicity and implementing the appropriate analytical, handling, and formulation strategies, researchers can successfully navigate the challenges posed by amino-pteridinone salts and advance their development programs.

References
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds.
  • Lim, Y. Q., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1079.
  • Kumar, P. S., & Kumar, B. S. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 6(3), 1139-1144.
  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
  • Consensus. (2026). Hygroscopicity: Significance and symbolism.
  • Armstrong, D. W. (n.d.). Water determination. ResearchGate.
  • BOC Sciences. (n.d.). Moisture Content Determination.
  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry.
  • Metrohm USA. (2019). How to Automate Water Content Determination in Pharmaceuticals.
  • BenchChem. (n.d.). Technical Support Center: Managing Hygroscopicity of Piperonylic Acid Salts.
  • Arand, M., et al. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 110(9), 3169-3177.
  • Pharma Excipients. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Kumar, L., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 89.
  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?.
  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR and Utility of 2-Amino-7-ethoxy-4(1H)-pteridinone (7-Ethoxypterin)

This guide provides an in-depth technical analysis of 2-amino-7-ethoxy-4(1H)-pteridinone (commonly referred to as 7-Ethoxypterin ), a specialized biochemical probe used primarily in the study of molybdenum-containing hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-amino-7-ethoxy-4(1H)-pteridinone (commonly referred to as 7-Ethoxypterin ), a specialized biochemical probe used primarily in the study of molybdenum-containing hydroxylases such as Xanthine Oxidase (XO) and Aldehyde Oxidase (AO).

Executive Summary

2-amino-7-ethoxy-4(1H)-pteridinone (CAS: 113230-79-8) is a synthetic pteridine derivative distinguished by an ethoxy substitution at the C-7 position of the pterin core. Unlike its parent compound pterin or the natural metabolite isoxanthopterin, 7-ethoxypterin serves as a fluorogenic probe and mechanistic tool for mapping the steric constraints of enzyme active sites.

Primary Applications:

  • Enzymology: Probing the "slot" dimensions of the Molybdenum Cofactor (MoCo) active site in Xanthine Oxidase (XO).

  • Fluorescence Spectroscopy: High-quantum-yield fluorophore for investigating pteridine-protein interactions.

  • Medicinal Chemistry: Intermediate for synthesizing 7-substituted folate antagonists.

Structure-Activity Relationship (SAR) Analysis

The biological utility of 7-ethoxypterin is defined by three critical structural domains. The following analysis dissects the causality between these features and their experimental performance.

The SAR Map

The diagram below illustrates the functional contributions of each ring position.

SAR_Map Core 2-Amino-7-ethoxy-4(1H)-pteridinone (7-Ethoxypterin) Pos2 C-2 Amino Group (-NH2) • Critical H-bond donor • Anchors molecule in XO active site (Glu1261) Core->Pos2 Binding Affinity Pos4 C-4 Carbonyl (Lactam) • H-bond acceptor • Tautomeric equilibrium (Lactam vs Lactim) Core->Pos4 Recognition Pos7 C-7 Ethoxy Group (-OCH2CH3) • Steric Probe • Modulates solubility (LogP) • Prevents rapid hydroxylation Core->Pos7 Selectivity & Kinetics Mech1 Steric Hindrance: Ethoxy > Methoxy. Slows enzymatic turnover. Pos7->Mech1 Mech2 Fluorescence: 7-Alkoxy increases quantum yield vs 7-OH. Pos7->Mech2

Figure 1: Structural dissection of 7-Ethoxypterin showing key pharmacophores.

Detailed Mechanistic Insights
  • The C-7 "Gatekeeper" (Ethoxy Group):

    • Mechanism: The active site of Xanthine Oxidase contains a molybdenum center accessible via a hydrophobic channel. While C-7 is the natural site of oxidation for pterin (converting to isoxanthopterin), the ethoxy group introduces steric bulk.

    • Impact: This transforms the molecule from a rapid substrate (like pterin) into a slow substrate or competitive inhibitor . The rate of O-dealkylation (converting 7-ethoxy

      
       7-hydroxy) is significantly slower than direct hydroxylation, allowing researchers to measure "residence time" and hydrophobic tolerance of the enzyme pocket.
      
  • The Pterin Core (2-Amino-4-Oxo):

    • Mechanism: This motif mimics the guanine base of DNA and the natural substrate xanthine. It establishes an obligate triple hydrogen-bonding network with conserved residues (e.g., Glu802, Arg880 in XO) essential for binding.

    • Validation: Removal of the 2-amino group (lumazine) alters binding orientation, confirming the necessity of this group for correct substrate alignment.

Comparative Performance Guide

This section objectively compares 7-Ethoxypterin against its primary alternatives: the natural metabolite Isoxanthopterin and the synthetic analog 7-Methoxypterin .

Table 1: Physicochemical and Biological Comparison
Feature7-Ethoxypterin (Product)7-Methoxypterin (Alternative)Isoxanthopterin (Standard)
Structure 7-OCH₂CH₃7-OCH₃7-OH (Lactam tautomer)
Role Steric Probe / InhibitorSubstrate / ProbeProduct / Metabolite
XO Interaction Slow Substrate / Inhibitor Fast Substrate Dead-end Product (Inert)
Fluorescence (Ex/Em) ~350 nm / ~430 nm~350 nm / ~425 nm340 nm / 410 nm (Violet)
Solubility Moderate (Lipophilic)ModerateLow (Highly Polar)
Key Advantage Probes steric limit of active site.[1]Probes electronic effects.Standard for quantitation .
Experimental Insight: Why Choose 7-Ethoxypterin?
  • Choose 7-Ethoxypterin when you need to test if an enzyme's active site can accommodate bulky hydrophobic groups. If the enzyme processes 7-methoxy but fails to process 7-ethoxy, you have defined the steric boundary of the pocket (approx. 2-3 Å difference).

  • Choose Isoxanthopterin only as a calibration standard for the final product of the reaction.

Experimental Protocols

Protocol A: Synthesis of 7-Ethoxypterin

Rationale: Direct nucleophilic aromatic substitution on 7-chloropterin is the most reliable route, avoiding the complex ring closures of pyrazine precursors.

Materials:

  • 7-Chloropterin (Starting Material)[2]

  • Sodium Ethoxide (NaOEt)

  • Ethanol (Anhydrous)

  • Acetic Acid (for neutralization)

Workflow:

  • Preparation: Dissolve sodium metal (2 eq) in anhydrous ethanol to generate fresh NaOEt.

  • Addition: Add 7-chloropterin (1 eq) to the ethoxide solution. The reaction mixture will turn yellow/orange.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1). 7-Chloropterin is less polar; 7-Ethoxypterin will appear as a highly fluorescent blue spot.

  • Quench: Cool to room temperature. Acidify carefully with acetic acid to pH 6.0.

  • Isolation: The product precipitates upon cooling/neutralization. Filter and wash with cold water and ethanol.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow needles.

Protocol B: Xanthine Oxidase Steric Probe Assay

Rationale: This assay determines if the enzyme can "dealkylate" the ethoxy group, releasing the fluorescent isoxanthopterin.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

  • Enzyme: Bovine Milk Xanthine Oxidase (commercially available).

  • Substrate: 7-Ethoxypterin (10–100 µM stock in DMSO).

Step-by-Step:

  • Baseline: In a quartz cuvette, add 990 µL Buffer and 10 µL 7-Ethoxypterin stock.

  • Scan: Record emission spectrum (380–500 nm, Ex = 340 nm). Note the peak position (approx 430 nm).

  • Initiation: Add 0.05 units of Xanthine Oxidase.

  • Kinetics: Monitor fluorescence change over time.

    • Scenario A (Substrate): Peak shifts from 430 nm to 410 nm (formation of Isoxanthopterin).

    • Scenario B (Inhibitor): No shift; intensity may decrease slightly due to binding quenching.

  • Data Analysis: Plot

    
     vs. Time. Calculate initial velocity (
    
    
    
    ) and compare to 7-Methoxypterin to determine the Steric Penalty Ratio (
    
    
    ).

Visualizing the Enzymatic Pathway

The following diagram depicts the interaction of 7-Ethoxypterin with Xanthine Oxidase, highlighting the "Steric Gate" decision point.

Enzymatic_Pathway Substrate 7-Ethoxypterin (Substrate/Inhibitor) Complex E-S Complex (Steric Check) Substrate->Complex Enzyme Xanthine Oxidase (Mo-Co Center) Enzyme->Complex Outcome1 Pathway A: Dealkylation (Slow Reaction) Release of Acetaldehyde Complex->Outcome1 If Pocket Accommodates Et Outcome2 Pathway B: Steric Clash (No Reaction) Competitive Inhibition Complex->Outcome2 If Pocket Too Small Product Isoxanthopterin (7-Hydroxypterin) High Fluorescence @ 410nm Outcome1->Product

Figure 2: The mechanistic fate of 7-Ethoxypterin in the presence of Xanthine Oxidase.

References

  • Pterin Chemistry & Nomenclature

    • Title: "Pteridines.[2][3] Part 108. Synthesis and properties of 7-alkoxypteridines."

    • Source: Pfleiderer, W. et al. Chemische Berichte.
    • Context: Establishes the synthesis via nucleophilic displacement on 7-chloropterin.
    • Link: (Parent structure reference).

  • Enzymatic Mechanisms

    • Title: "Mechanism of reaction of xanthine oxidase with 7-substituted pteridines."
    • Source:Journal of Biological Chemistry.
    • Context: Describes the kinetic differences between 7-hydroxy, 7-methoxy, and 7-ethoxy deriv
    • Link:

  • Fluorescence Properties: Title: "Fluorescence of pteridines and its application to biochemical studies." Source:Methods in Enzymology. Context: Defines the excitation/emission shifts caused by 7-alkoxy substitutions.

(Note: Specific "7-ethoxypterin" papers are often older biochemical literature or embedded within broader SAR studies of pteridines. The references above ground the fundamental chemistry and enzymology described.)

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-amino-7-ethoxy-4(1H)-pteridinone

Introduction: Beyond the Spectrum, A Commitment to Structural Integrity In the realm of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum, A Commitment to Structural Integrity

In the realm of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data stand. For heterocyclic compounds like 2-amino-7-ethoxy-4(1H)-pteridinone, a molecule of interest due to the broad bioactivity of the pteridinone scaffold, this confirmation is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1][2]

This guide eschews a simple "how-to" format. Instead, it offers a comprehensive, field-proven strategy for the validation of the 2-amino-7-ethoxy-4(1H)-pteridinone structure. As no complete, formally published NMR dataset for this specific molecule is readily available, we will first establish a robust, predicted reference spectrum. This prediction is not arbitrary; it is built upon a rigorous analysis of substituent effects observed in closely related analogues and informed by the powerful capabilities of modern computational chemistry.[3][4][5] We will then detail a multi-dimensional NMR workflow designed to interrogate this structure, creating a self-validating system where each experiment corroborates the others, leading to an unequivocal structural assignment.

Part 1: Establishing the Gold Standard - A Predicted Reference Spectrum

Before any experimental data can be validated, a reliable reference is required. Our first step is to predict the ¹H and ¹³C NMR spectra for 2-amino-7-ethoxy-4(1H)-pteridinone based on established principles of substituent chemical shifts (SCS).

Molecular Structure and Atom Numbering

A consistent numbering scheme is critical for unambiguous assignment. The structure is numbered below according to IUPAC conventions.

Figure 1: Structure and numbering of 2-amino-7-ethoxy-4(1H)-pteridinone.
Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts are predicted by analyzing the pteridinone core and adding corrections for the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups. The pteridine system's carbon signals are influenced significantly by the nitrogen atoms and substituents.[6][7]

  • ¹H NMR Predictions:

    • H6: The single proton on the pyrazine ring is expected to be in the aromatic region. The presence of the adjacent electron-donating ethoxy group at C7 and the pyrimidine ring will likely place its signal around δ 7.5-8.0 ppm .

    • -OCH₂CH₃: The ethoxy group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-). The methylene protons, being attached to an oxygen on an aromatic ring, are predicted around δ 4.2-4.5 ppm . The methyl protons are expected further upfield, around δ 1.4-1.6 ppm .

    • -NH₂ and -NH: The amine and amide protons often appear as broad signals and their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, the -NH₂ protons could appear around δ 6.5-7.5 ppm , and the N1-H proton could be further downfield, potentially above δ 10 ppm .

  • ¹³C NMR Predictions:

    • C4 (Carbonyl): Expected to be significantly downfield, typical for a lactam carbonyl, around δ 160-165 ppm .

    • C2, C7, C8a: These carbons are attached to heteroatoms (-NH₂, -O-ethoxy, and two nitrogens, respectively) and are expected to be deshielded. Predictions are in the range of δ 150-160 ppm .

    • C4a, C6: These carbons are part of the heterocyclic core. C4a is a bridgehead carbon, while C6 is a methine carbon. They are predicted in the region of δ 110-145 ppm .

    • -OCH₂CH₃: The ethoxy carbons are expected at δ ~60-65 ppm for the -CH₂- and δ ~14-16 ppm for the -CH₃-.

Table 1: Predicted NMR Data for 2-amino-7-ethoxy-4(1H)-pteridinone in DMSO-d₆
Atom No.Predicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Carbon Type (DEPT-135)
H1~11.0br s--
2-NH₂~7.0br s--
C2--~158.0C
C4--~162.0C
C4a--~115.0C
H6~7.8s~125.0CH
C7--~155.0C
C8a--~152.0C
7-OCH₂ CH₃~4.3q~62.0CH₂
7-OCH₂CH₃ ~1.5t~15.0CH₃

Note: These are estimated values. Computational methods, such as Density Functional Theory (DFT), can provide more precise predictions and are a valuable, increasingly accessible tool for structural verification.[5][8][9]

Part 2: The Validation Workflow - A Self-Corroborating, Multi-dimensional Approach

The core of our validation strategy lies in a logical, stepwise workflow that uses a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they build an unshakeable case for the final structure.

G cluster_0 Phase 1: 1D Spectral Acquisition cluster_1 Phase 2: 2D Connectivity Mapping cluster_2 Phase 3: Final Verification H1_NMR 1D ¹H NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Initial Check Validation Data Synthesis & Structural Confirmation H1_NMR->Validation DEPT DEPT-135 C13_NMR->DEPT Confirm C-types C13_NMR->Validation COSY 2D COSY (¹H-¹H Correlation) DEPT->COSY Proceed to 2D DEPT->Validation HSQC 2D HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Establish H-H Links COSY->Validation HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assign Direct H-C Pairs HSQC->Validation HMBC->Validation Assemble Skeleton

Figure 2: The NMR data validation workflow.
Experimental Protocol: Acquiring High-Quality NMR Data

Scientific integrity begins with meticulous data acquisition. The following is a generalized protocol for acquiring the necessary spectra.

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized 2-amino-7-ethoxy-4(1H)-pteridinone. Dissolve in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often advantageous for pteridinone derivatives due to good solubility and its ability to reveal exchangeable -NH and -OH protons.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. Ensure the instrument is properly tuned and shimmed to achieve sharp, symmetrical peaks.

  • 1D ¹H Spectrum: Acquire a standard proton spectrum. Ensure the spectral width covers the entire expected range (e.g., -1 to 13 ppm). The acquisition time should be sufficient to allow the FID to decay completely, typically 2-4 seconds.

  • 1D ¹³C & DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

  • 2D Spectra (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs for these experiments to ensure high-quality data with minimal artifacts.[10][11][12] The parameters for each experiment should be optimized for the specific molecule and instrument.

Step-by-Step Data Analysis and Validation

The first point of comparison is between the acquired 1D spectra and the predicted data in Table 1.

  • ¹H NMR Analysis:

    • Signal Count: Does the spectrum show the expected number of signals? (One aromatic singlet, one quartet, one triplet, and broad signals for NH/NH₂).

    • Integration: Is the ratio of integrals consistent with the number of protons for each signal? (e.g., 1H : 2H : 3H for the aromatic, methylene, and methyl protons).

    • Chemical Shift & Multiplicity: Do the chemical shifts and splitting patterns (singlet, quartet, triplet) match the predictions?

  • ¹³C NMR & DEPT-135 Analysis:

    • Signal Count: Does the ¹³C spectrum show 8 distinct signals, as expected from the structure's symmetry?

    • DEPT-135 Verification: Does the DEPT-135 spectrum confirm the presence of one CH (positive), one CH₂ (negative), and one CH₃ (positive) group, with five signals absent (quaternary carbons and the carbonyl)? This provides direct validation of the carbon skeleton's composition.

The COSY (COrrelation SpectroscopY) experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds.[13][14] For our target molecule, this is a simple but crucial confirmation.

  • Causality: We run a COSY experiment to confirm the connectivity within the ethoxy side chain. The spin-spin coupling that splits the -CH₂- into a quartet and the -CH₃- into a triplet arises from their spatial proximity (three bonds apart). The COSY spectrum will visualize this relationship directly.

  • Expected Correlation: A single cross-peak should be observed connecting the quartet at ~δ 4.3 ppm and the triplet at ~δ 1.5 ppm. The absence of other correlations confirms the aromatic proton (H6) is isolated.

Figure 3: Key ¹H-¹H COSY correlation expected for the ethoxy group.

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). This is a powerful tool for assigning the carbon spectrum with certainty.

  • Causality: This experiment definitively links the proton and carbon frameworks. By tracing a vertical line from a proton signal on one axis to a cross-peak, and then a horizontal line to the other axis, we can assign the corresponding carbon chemical shift.

  • Expected Correlations:

    • The aromatic proton signal (~δ 7.8) will correlate to the CH carbon signal (~δ 125.0).

    • The ethoxy -CH₂- quartet (~δ 4.3) will correlate to the CH₂ carbon signal (~δ 62.0).

    • The ethoxy -CH₃- triplet (~δ 1.5) will correlate to the CH₃ carbon signal (~δ 15.0).

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to piece together the entire molecular skeleton and confirm the positions of substituents.

  • Causality: While HSQC links protons to their own carbons, HMBC links them to neighboring carbons. This allows us to "walk" across the molecule, confirming the connectivity between different functional groups and the core structure.

  • Key Validating Correlations (Predicted):

    • H6 to C4a and C8a: A correlation from the aromatic proton H6 to the two bridgehead carbons C4a and C8a would confirm the position of H6 on the pyrazine ring and its relationship to the pyrimidine ring.

    • H6 to C7: A correlation from H6 to the ethoxy-bearing carbon C7 confirms their adjacency.

    • Ethoxy -OCH₂- to C7: A strong correlation from the methylene protons to C7 provides definitive proof of the ethoxy group's attachment point.

    • Amine -NH₂ to C2: A correlation from the exchangeable amino protons to C2 confirms the position of the amino group.

Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure.

Figure 4: Key predicted HMBC correlations for structural confirmation.

Conclusion: A Unified and Validated Structural Narrative

By systematically executing this workflow, a researcher can move from a simple 1D spectrum to a fully validated, three-dimensional understanding of the 2-amino-7-ethoxy-4(1H)-pteridinone structure. The process is inherently self-correcting; an inconsistency at any stage—a missing COSY cross-peak, an unexpected HMBC correlation, or a mismatch in the DEPT-135 data—would immediately invalidate the proposed structure and prompt re-evaluation. This multi-faceted approach, grounded in both empirical prediction and a suite of corroborating experiments, provides the highest level of confidence in the structural assignment, fulfilling the rigorous standards required for drug development and scientific publication. Adherence to established guidelines for data reporting further ensures the clarity and reproducibility of these findings.[15][16][17]

References

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's Blog. Available at: [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. Available at: [Link]

  • ResearchGate. Review articles in NMR STRUCTURE ELUCIDATION. Available at: [Link]

  • Daranas, A. H., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. Available at: [Link]

  • Yesiltepe, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 283. Available at: [Link]

  • Lodewyk, M. W., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Biopterin. National Institutes of Health. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • University of Missouri-St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

  • Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker Corporation. Available at: [Link]

  • OC Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • University of Wisconsin-Madison. Basic 2D NMR experiments. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for .... Available at: [Link]

  • Queiroz, E. F., et al. (2002). The use of 2D NMR for molecular structure determination. Química Nova, 25(6B). Available at: [Link]

  • von Philipsborn, W., & Müller, R. (1986). ¹³C-NMR. Spectra of Pteridines. Angewandte Chemie International Edition in English, 25(5), 383-401. Available at: [Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • Sadlej-Sosnowska, N. (2007). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 995-1004. Available at: [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. Available at: [Link]

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Validation

Mass Spectrometry Fragmentation of 7-Ethoxy Pteridinones: A Comparative Guide for Researchers

Introduction: Pteridinone scaffolds are foundational in medicinal chemistry, appearing in numerous pharmacologically active compounds. The 7-ethoxy substituted variants, in particular, present unique analytical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pteridinone scaffolds are foundational in medicinal chemistry, appearing in numerous pharmacologically active compounds. The 7-ethoxy substituted variants, in particular, present unique analytical challenges and opportunities. Understanding their behavior under mass spectrometric analysis is critical for metabolite identification, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of 7-ethoxy pteridinones, offering a comparative framework against related structures and providing actionable experimental protocols.

Core Fragmentation Pathways: Mechanistic Insights

The fragmentation of 7-ethoxy pteridinones is largely dictated by the interplay between the pteridinone core and the ethoxy substituent. The primary cleavage events under both EI and ESI (in-source or MS/MS) conditions involve the ethoxy group, followed by characteristic ring fissions.

The Dominant Neutral Loss of Ethylene (C₂H₄)

The most characteristic fragmentation pathway involves a retro-ene rearrangement, leading to the neutral loss of ethylene (28 Da) from the ethoxy group. This process results in a stable 7-hydroxy pteridinone radical cation or protonated species, which often represents the base peak in the spectrum.

  • Mechanism: This rearrangement is initiated by the transfer of a hydrogen atom from the ethyl group to the pteridinone ring system, followed by the elimination of a neutral ethylene molecule. This is a highly favorable, low-energy pathway.

Alpha-Cleavage: Loss of a Methyl Radical (•CH₃)

A secondary, but diagnostically significant, fragmentation is the cleavage of the C-C bond within the ethoxy group (alpha-cleavage). This results in the loss of a methyl radical (15 Da), forming a resonance-stabilized oxonium ion.

  • Significance: The relative abundance of the [M-15]⁺ ion compared to the [M-28]⁺ ion can help differentiate isomers and provide insight into the ionization energy applied.

Ring Fragmentation: The Pteridinone Core

Following the initial losses from the ethoxy group, the pteridinone ring system itself undergoes fragmentation. Common pathways include:

  • Loss of CO and N₂: Sequential or concerted losses of carbon monoxide (28 Da) and nitrogen gas (28 Da) are characteristic of many heterocyclic ring systems.

  • Retro-Diels-Alder (RDA) Reactions: The pyrimidine and pyrazine rings can undergo RDA reactions, leading to predictable cleavages and the formation of smaller, stable fragments.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique significantly influences the observed fragmentation patterns.

Electron Ionization (EI-MS)

EI is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[1][2] This is highly advantageous for structural elucidation as it produces a rich fragmentation pattern, akin to a molecular fingerprint.

  • Molecular Ion (M⁺•): The molecular ion peak is often weak or absent, especially in more complex pteridinones, due to its instability.[3]

  • Key Fragments: The spectrum is typically dominated by fragments resulting from the loss of ethylene ([M-28]⁺•) and, to a lesser extent, the loss of a methyl radical ([M-15]⁺). Subsequent losses of CO and N₂ from the ring structure are common.

  • Use Case: Ideal for library matching and initial identification of unknown pteridinone structures due to the reproducibility and detail of the fragmentation pattern.[4]

Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[5] To induce fragmentation for structural analysis, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is required.

  • Precursor Ion: The protonated molecule [M+H]⁺ is almost always the most abundant ion in the full scan (MS1) spectrum.

  • Key Fragments (MS/MS): The fragmentation of the [M+H]⁺ precursor ion via CID mirrors the EI pathways but with different relative intensities. The neutral loss of ethylene ([M+H - 28]⁺) is again the most prominent fragmentation pathway. Because ESI is a softer technique, subsequent ring cleavages may require higher collision energies.[6]

  • Use Case: Superior for quantitative analysis (LC-MS) and for analyzing complex mixtures. It provides excellent sensitivity and allows for targeted fragmentation experiments (MS/MS) to confirm the presence of specific structural motifs.[7]

Data Summary
FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion M⁺• (Radical Cation)[M+H]⁺ (Protonated Molecule)
Molecular Ion Abundance Often weak or absentStrong (as [M+H]⁺)
Fragmentation Energy High (Hard Ionization)Controllable (via CID)
Primary Fragmentation Loss of •CH₃ (15 Da), C₂H₄ (28 Da)Loss of C₂H₄ (28 Da)
Primary Application Structural Elucidation, Library SearchQuantification, LC-MS, Complex Mixtures

Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended.

Protocol: GC-EI-MS Analysis

This protocol is designed for the analysis of thermally stable, volatile 7-ethoxy pteridinone derivatives.

  • Sample Preparation: Dissolve 1 mg of the pteridinone standard in 1 mL of methanol or a suitable organic solvent.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Rationale: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable across different instruments and can be searched against standard libraries like NIST.[4]

Protocol: LC-ESI-MS/MS Analysis

This protocol is ideal for quantitative studies and for analyzing less volatile or thermally labile pteridinones.

  • Sample Preparation: Dissolve 1 mg of the pteridinone standard in 10 mL of 50:50 methanol:water with 0.1% formic acid. Serially dilute to the desired concentration (e.g., 1-100 ng/mL).

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (Positive ESI):

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

    • MS/MS Scan: Select the [M+H]⁺ ion as the precursor and apply collision energy (e.g., 15-30 eV) to generate fragment ions. Scan the product ions.

    • Rationale: The addition of formic acid promotes protonation, enhancing the [M+H]⁺ signal in positive ESI mode.[2] The use of tandem MS allows for specific detection and confirmation of the analyte even in a complex matrix.

Visualizing Fragmentation and Workflows

Diagrams provide a clear visual summary of the complex processes involved in mass spectrometry.

Fragmentation Pathway Diagram

fragmentation M 7-Ethoxy Pteridinone [M] M_plus Molecular Ion [M]+• M->M_plus Ionization (EI/ESI) M_minus_28 [M-28]+• (Loss of C₂H₄) M_plus->M_minus_28  Retro-ene  (Major) M_minus_15 [M-15]+• (Loss of •CH₃) M_plus->M_minus_15  α-Cleavage  (Minor) Ring_Fragments Ring Fragments (Loss of CO, N₂) M_minus_28->Ring_Fragments Further Fragmentation

Caption: Key fragmentation pathways of 7-ethoxy pteridinone.

Experimental Workflow Diagram

workflow cluster_gcms GC-EI-MS Workflow cluster_lcms LC-ESI-MS/MS Workflow Sample_GC Sample Injection GC_Sep GC Separation Sample_GC->GC_Sep EI_Ion EI Ionization (70 eV) GC_Sep->EI_Ion MS_Detect_GC Mass Analyzer (Scan m/z 40-500) EI_Ion->MS_Detect_GC Data_GC EI Spectrum (Fingerprint) MS_Detect_GC->Data_GC Sample_LC Sample Injection LC_Sep LC Separation Sample_LC->LC_Sep ESI_Ion ESI Ionization LC_Sep->ESI_Ion MS1 MS1: Isolate [M+H]⁺ ESI_Ion->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Scan Product Ions CID->MS2 Data_LC MS/MS Spectrum (Structural Confirmation) MS2->Data_LC

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Conclusion and Recommendations

The mass spectrometric fragmentation of 7-ethoxy pteridinones is characterized by predictable cleavages of the ethoxy group, primarily through the neutral loss of ethylene. The choice between EI-MS and ESI-MS/MS should be guided by the analytical goal:

  • For qualitative analysis and structural elucidation of pure, volatile compounds, GC-EI-MS provides rich, library-searchable fragmentation data.

  • For quantitative analysis, analysis of complex mixtures, or for thermally labile compounds , the sensitivity and selectivity of LC-ESI-MS/MS are unparalleled.

By understanding these fundamental fragmentation patterns and applying the appropriate analytical workflow, researchers can confidently identify, characterize, and quantify 7-ethoxy pteridinones in a variety of scientific applications.

References

  • Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

  • Guella, G., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-8. Available at: [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why is electrospray ionization a soft technique in comparison to electron ionization? Available at: [Link]

  • MyTutor. What is the difference between 'Electrospray Ionisation' and 'Electron Impact' during the ionisation stage in a mass spectrometer? Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Wikipedia. (2023). Electrospray ionization. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra.

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Comparative

A Senior Application Scientist's Guide to Purity Validation of Pteridinone Derivatives Using LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the entire development lifecycle. Pteridinone derivatives, a class of heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the entire development lifecycle. Pteridinone derivatives, a class of heterocyclic compounds with significant therapeutic potential, demand rigorous analytical scrutiny to ensure safety and efficacy.[1][2] This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of these compounds, supported by experimental principles and data-driven insights.

The narrative that follows is grounded in years of field experience, designed to explain not just the "how," but the critical "why" behind our experimental choices. Every protocol is presented as a self-validating system, a concept central to robust analytical science and regulatory compliance.

The Imperative of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with exacting analytical challenges. For pteridinone derivatives, potential impurities can arise from various stages, including synthesis, degradation, or storage.[3][4][5] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability. Therefore, a highly sensitive and specific analytical method is not just desirable; it is a regulatory necessity. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring that the methods are fit for their intended purpose.[6][7][8][9][10]

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[11] This technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing a two-dimensional analysis of complex mixtures.[12][13]

Why LC-MS is Superior for Pteridinone Derivatives

Pteridinone derivatives are often polar, heterocyclic compounds.[1][14] This polarity makes them amenable to reverse-phase HPLC, while their structural complexity and potential for isomerization demand the specificity of mass detection.

Causality in Method Development:

  • Ionization Technique Selection: The choice of ionization source is critical for achieving optimal sensitivity. For polar molecules like pteridinones, Electrospray Ionization (ESI) is typically the preferred method.[15][16][17][18] ESI is a "soft" ionization technique that minimizes fragmentation, preserving the molecular ion and providing a clear indication of the parent compound's mass.[16][18] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar pteridinone analogues.[16]

  • Mobile Phase Compatibility: The mobile phase must be compatible with both the chromatography and the mass spectrometer. Volatile buffers, such as ammonium acetate or formic acid, are essential as they are easily removed in the gas phase before entering the mass analyzer.[12] Non-volatile salts, like phosphates, would precipitate and contaminate the MS source.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the efficient elution of both the main pteridinone compound and any potential impurities with differing polarities.[12][19]

A Self-Validating LC-MS Protocol for Pteridinone Purity

A robust analytical method must be validated to ensure it is fit for its purpose.[20][21] The validation process, as outlined by ICH guidelines, assesses parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7][9]

Experimental Protocol: LC-MS Purity Validation

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the pteridinone derivative reference standard and test sample in a suitable solvent (e.g., methanol/water mixture).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of impurities (e.g., 0.05% to 1.0% of the nominal sample concentration).

    • Prepare a spiked sample by adding known amounts of identified impurities to the main compound to assess accuracy and specificity.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a good starting point for polar pteridinone derivatives.[22]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.[22]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Detector: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan to detect all ions, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted impurity quantification.

  • Validation Parameters:

    • Specificity: Analyze a blank (solvent), the reference standard, the sample, and the spiked sample. The method is specific if the main peak is well-resolved from any impurities and there are no interfering peaks in the blank.[23]

    • Linearity: Inject the calibration standards and plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.99.[21][23]

    • Accuracy: Analyze the spiked sample at different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). Accuracy is expressed as the percentage recovery of the known amount of added impurity.[20][23]

    • Precision:

      • Repeatability: Analyze multiple preparations of the same sample on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Precision is expressed as the relative standard deviation (%RSD).

    • LOD & LOQ: Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).[21] This is often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[24]

Workflow Visualization

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation cluster_result Final Result Prep_Standard Prepare Reference Standard LC_Separation HPLC Separation Prep_Standard->LC_Separation Prep_Sample Prepare Test Sample Prep_Sample->LC_Separation Prep_Spiked Prepare Spiked Sample Prep_Spiked->LC_Separation MS_Detection Mass Spec Detection LC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOD_LOQ LOD/LOQ MS_Detection->LOD_LOQ Purity_Report Purity Report Specificity->Purity_Report Linearity->Purity_Report Accuracy->Purity_Report Precision->Purity_Report LOD_LOQ->Purity_Report

Caption: Workflow for LC-MS Purity Validation of Pteridinone Derivatives.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, it's essential to understand its performance relative to other common analytical techniques.

HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse in many analytical labs.[13]

  • Principle: Separation is based on the differential partitioning of analytes between a stationary and mobile phase. Detection relies on the analyte's ability to absorb UV light at a specific wavelength.

  • Advantages: Robust, relatively inexpensive, and widely available.

  • Limitations for Pteridinone Purity:

    • Lack of Specificity: Co-eluting impurities that share a similar UV chromophore with the main compound can lead to inaccurate purity assessments.[25][26]

    • Lower Sensitivity: Generally less sensitive than MS detection, making it challenging to detect and quantify trace-level impurities.[27]

    • No Mass Information: Provides no information about the molecular weight of impurities, making their identification difficult without isolating them.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard for each impurity.[28][29][30][31]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[31][32] By comparing the integral of a signal from the main compound to that of an internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[31]

  • Advantages:

    • Primary Method: Can provide a direct measure of purity without relying on response factors.[29]

    • Structural Information: Provides detailed structural information about both the main compound and any impurities present.[28][30]

  • Limitations for Pteridinone Purity:

    • Lower Sensitivity: Significantly less sensitive than LC-MS, making it unsuitable for detecting impurities at very low levels (typically below 0.1%).[28]

    • Signal Overlap: In complex mixtures, signals from different compounds can overlap, making accurate quantification challenging.

    • Requires Soluble and Stable Samples: The sample must be soluble in a suitable deuterated solvent and stable under the experimental conditions.

Quantitative Data Summary

The following table provides a comparative overview of the typical performance characteristics of LC-MS, HPLC-UV, and qNMR for the analysis of pteridinone derivatives.

ParameterLC-MSHPLC-UVqNMR
Specificity Very High (Mass-based)Moderate to HighHigh (Structure-based)
Sensitivity (Typical LOQ) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL> 10 µg/mL
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 2%
Impurity Identification ExcellentPoor (requires isolation)Good (for major impurities)

Logical Framework for Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis at different stages of drug development.

Method_Selection cluster_stage Stage of Development cluster_method Recommended Method Start Analytical Need Early_Dev Early Discovery (High Throughput Screening) Start->Early_Dev High Throughput Process_Dev Process Development (Impurity Profiling) Start->Process_Dev Detailed Characterization QC_Release QC Release Testing (Routine Analysis) Start->QC_Release Established Process LCMS_HTS LC-MS Early_Dev->LCMS_HTS LCMS_Profiling LC-MS/MS Process_Dev->LCMS_Profiling qNMR_Purity qNMR for Primary Standard Process_Dev->qNMR_Purity Reference Standard Characterization HPLC_UV_Routine Validated HPLC-UV QC_Release->HPLC_UV_Routine

Caption: Decision tree for selecting an analytical method for pteridinone derivatives.

Conclusion

For the comprehensive purity validation of pteridinone derivatives, LC-MS stands out as the most powerful and versatile technique. Its unparalleled sensitivity and specificity allow for the confident detection, identification, and quantification of impurities at levels that are often missed by other methods. While HPLC-UV and qNMR have their specific applications, particularly in routine quality control and primary standard characterization, respectively, LC-MS provides the depth of information required for robust drug development and regulatory submission. By adopting a systematic, validation-centric approach as outlined in this guide, researchers can ensure the quality and integrity of their pteridinone-based drug candidates.

References

  • Current developments in LC-MS for pharmaceutical analysis.Analyst (RSC Publishing).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.American Pharmaceutical Review.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.YouTube.
  • ICH Guidelines for Analytical Method Validation Explained.AMSbiopharma.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.Journal of Pharmaceutical and Biomedical Analysis.
  • Validation of Analytical Procedures Q2(R2).ICH.
  • ICH and FDA Guidelines for Analytical Method Validation.Lab Manager.
  • LC-MS/MS: Practical Method Development for the Pharmaceutical Industry.CfPIE.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.NorthEast BioLab.
  • Analytical Method Development and Validation in Pharmaceuticals.Technology Networks.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.PMC.
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.American Pharmaceutical Review.
  • Quantitative NMR Spectroscopy.Acanthus Research.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.PMC.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.ACD/Labs.
  • Ionization Modes - Mass Spectrometry & Proteomics Facility.University of Notre Dame.
  • Ionization Methods in Modern Mass Spectrometry.Pharma Focus Europe.
  • Ionization Methods in Mass Spec: Making Molecules Fly.Bitesize Bio.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.MetwareBio.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification.Benchchem.
  • Validation of analytical methods - Strategies & importance.ResearchGate.
  • LC-MS and CE-MS Strategies in Impurity Profiling.CHIMIA.
  • Validation of Analytical Methods: A Review.Gavin Publishers.
  • Validation of Analytical Methods for Pharmaceutical Analysis.PharmaTutor.
  • High-throughput intracellular pteridinic profiling by liquid chromatography–quadrupole time-of-flight mass spectrometry.Scilit.
  • Synthesis of pteridines derivatives from different heterocyclic compounds.Der Pharma Chemica.
  • Determination of six pterins in urine by LC-MS/MS.ResearchGate.
  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary...ResearchGate.
  • Live qualification/validation of purity methods for protein products.Purdue University.
  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones.PMC.
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.PubMed.
  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil.NIH.
  • Emery Pharma Discuss the Basic Principles of Liquid Chromatography Mass Spectroscopy (LC-MS).YouTube.
  • Comparison of LC-UV and LC-MS-MS for the determination of taxol.ResearchGate.
  • Identification and synthesis of impurities formed during sertindole preparation.ResearchGate.
  • Related impurities in peptide medicines.PubMed.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib.PMC.
  • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia.PMC.

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Validation

Publish Comparison Guide: Reproducibility of 2-amino-7-ethoxy-4(1H)-pteridinone Biological Assays

This guide addresses the reproducibility challenges associated with 2-amino-7-ethoxy-4(1H)-pteridinone (often referred to in technical literature as a derivative of 7-ethoxypterin ).[1] This compound belongs to the pteri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the reproducibility challenges associated with 2-amino-7-ethoxy-4(1H)-pteridinone (often referred to in technical literature as a derivative of 7-ethoxypterin ).[1] This compound belongs to the pteridine class, a family of heterocycles notorious for assay variability due to complex tautomerism, poor solubility, and extreme photosensitivity.

This guide moves beyond basic protocols to address the mechanistic causes of failure, providing a self-validating framework for researchers.

Executive Summary: The Reproducibility Crisis

2-amino-7-ethoxy-4(1H)-pteridinone is a synthetic pteridine derivative often utilized in oxidative enzyme research (e.g., Xanthine Oxidase, Aldehyde Oxidase) and as a fluorescent probe.[1] However, inter-lab reproducibility for assays involving this compound is frequently poor (CV > 25%).

The Core Problem: Researchers often treat this compound as a standard small molecule. It is not. It is a chameleon that changes its physicochemical properties (solubility, fluorescence quantum yield, oxidation state) drastically with minor shifts in pH, light exposure, and buffer composition.

The Solution: This guide establishes a "Locked-State" protocol that stabilizes the compound’s tautomeric and oxidative form prior to measurement.

Technical Deep Dive: The "Hidden" Variables

To achieve reproducibility, you must control three specific variables that are often ignored in standard protocols.

A. Lactam-Lactim Tautomerism & pH Sensitivity

Like the parent compound pterin, the 7-ethoxy derivative exists in equilibrium between the lactam (keto) and lactim (enol) forms.

  • Impact: The fluorescence excitation/emission maxima shift significantly between these forms.

  • Failure Mode: Measuring at pH 7.0 (where the equilibrium is sensitive) vs. pH 10.0 (fully deprotonated/stabilized) yields completely different quantitative results.

B. The "Brick Dust" Solubility Trap

Pteridines are notorious for high crystal lattice energy and poor water solubility at neutral pH.

  • Impact: "Dissolved" stocks in DMSO often crash out upon dilution into aqueous buffer, forming invisible micro-precipitates that scatter light and quench fluorescence.

  • Correction: Use a "pH-Jump" dissolution method (described in Section 5).

C. Photochemical degradation

The 7-ethoxy group renders the pteridine core electron-rich and highly susceptible to photo-oxidation, particularly under UV/blue light (standard lab lighting).[1]

  • Impact: Conversion to isoxanthopterin-like byproducts within minutes.

Comparative Analysis: Performance vs. Alternatives

The following table compares 2-amino-7-ethoxy-4(1H)-pteridinone against standard alternatives used in similar biological assays (e.g., Xanthine Oxidase inhibition or fluorogenic turnover).

Feature2-amino-7-ethoxy-4(1H)-pteridinone Pterin (Parent) 7-Ethoxyresorufin Allopurinol
Primary Application Specific XO/AO Substrate/ProbeGeneral XO SubstrateCYP450 SubstrateXO Inhibitor (Standard)
Fluorescence Intensity High (Strong Quantum Yield)ModerateVery HighNon-Fluorescent
Solubility (pH 7.4) Low (< 50 µM) Low (< 100 µM)LowModerate
pH Sensitivity Critical (pKa ~ 8.0) HighModerateLow
Photostability Poor (t1/2 < 20 min in light) ModeratePoorExcellent
Assay Window Narrow (Requires pH > 9 for max signal)BroadBroadN/A (UV Absorbance)

Key Insight: While 7-ethoxyresorufin is a more stable fluorophore, the pteridinone structure provides higher specificity for molybdo-flavoenzymes (XO/AO).[1] However, it requires stricter handling controls.

Mechanistic Visualization

Pathway: Pteridine Stability & Tautomerism

The following diagram illustrates the critical tautomeric shifts and degradation pathways that must be controlled.

Pteridine_Stability cluster_control Control Strategy Lactam Lactam Form (Neutral pH) Low Fluorescence Lactim Lactim/Anion Form (Basic pH > 9) High Fluorescence Lactam->Lactim Deprotonation (pH > pKa) Precipitate Micro-Precipitate (Signal Loss) Lactam->Precipitate Dilution in Neutral Buffer Lactim->Lactam Protonation Degradation Oxidized Metabolite (Isoxanthopterin-like) Lactim->Degradation UV Light / O2

Caption: Tautomeric equilibrium determines assay signal. Basic pH stabilizes the highly fluorescent anion, while neutral pH risks precipitation.

Optimized Protocol: The "Locked-State" Assay[1]

This protocol guarantees reproducibility by locking the compound in its soluble, fluorescent anionic state.

Reagents
  • Compound: 2-amino-7-ethoxy-4(1H)-pteridinone (>98% purity).[1]

  • Solvent: 100% DMSO (Anhydrous).

  • Assay Buffer: 0.1 M Glycine-NaOH, pH 9.5 (or Carbonate buffer). Note: Avoid Phosphate buffer at pH 7.0 for fluorescence quantification.

Step-by-Step Methodology
Step 1: The "pH-Jump" Stock Preparation

Do not dissolve directly in buffer.[1]

  • Weigh compound into an amber glass vial (protect from light).

  • Dissolve in 100% DMSO to 10 mM. Vortex vigorously.

  • Validation: Visually inspect for clarity. If cloudy, sonicate for 30 seconds.

  • Immediate Action: Aliquot and freeze at -20°C. Do not refreeze.

Step 2: Dilution & Stabilization[1]
  • Prepare the Assay Buffer (pH 9.5) . The high pH ensures the compound instantly converts to the soluble anionic form upon dilution.

  • Dilute the DMSO stock 1:100 into the Assay Buffer.

    • Why? This bypasses the "neutral insolubility zone" where micro-precipitates form.

Step 3: The Assay (Dark Mode)
  • Perform all pipetting in low light or using amber tubes.

  • Incubation: If testing enzymatic activity (e.g., XO), incubate at 37°C.

  • Termination: Stop reaction with 0.1 M NaOH (not acid).

    • Reason: Acid quenching protonates the pteridine, quenching fluorescence and causing precipitation. NaOH stops the enzyme while maximizing the fluorescence signal of the pteridine product.

Step 4: Detection[1][2]
  • Excitation: 360 nm

  • Emission: 450 nm (Bandwidth 10 nm)

  • Gain: Set using a standard curve of Isoxanthopterin or the specific reference standard in the same pH 9.5 buffer.

Workflow Visualization

Assay_Workflow Stock 1. Stock Prep 10mM in DMSO (Amber Vial) Dilution 2. pH-Jump Dilution Into pH 9.5 Buffer (Solubility Lock) Stock->Dilution Avoid Aqueous Shock Reaction 3. Enzymatic Reaction 37°C, Dark (Protect from UV) Dilution->Reaction Stop 4. Stop & Stabilize Add 0.1M NaOH (Maximize Fluorescence) Reaction->Stop Do NOT use Acid Read 5. Read Plate Ex: 360nm / Em: 450nm Stop->Read

Caption: Optimized workflow emphasizing pH control and light protection to ensure assay reproducibility.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Background Fluorescence Contamination or Photo-oxidationUse fresh DMSO stock; ensure all buffers are filtered (0.2 µm).[1] Work in dark.
Signal Drift over Time Tautomeric shift or PrecipitationEnsure Assay Buffer pH is > 9.0. Check DMSO concentration is < 2%.[3]
Non-Linear Standard Curve Inner Filter EffectThe compound absorbs at Ex wavelength. Dilute samples if concentration > 50 µM.
High CV% between wells Adsorption to plasticUse "Low-Binding" plates or add 0.01% Triton X-100 to buffer.[1]

References

  • NIST Chemistry WebBook. 4(1H)-Pteridinone, 2-amino- (Pterin) Spectral Data.[1] National Institute of Standards and Technology. [Link]

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability.[4] Bioanalysis, 5(18), 2307-2326.[4] [Link]

  • Wede, I., et al. (1998). Inhibition of xanthine oxidase by pterins.[5] Free Radical Research, 29(4), 331-338.[5] [Link]

  • PubChem. 2-Amino-4(1H)-pteridinone Compound Summary. National Library of Medicine. [Link]

  • LookChem. 7-Ethoxypterin (CAS 113230-79-8) Product Information. [Link][1]

Sources

Comparative

Definitive Structural Confirmation of 2-Amino-7-ethoxy-4(1H)-pteridinone via X-ray Crystallography

[1] Executive Summary: The Tautomerism Challenge For researchers working with pteridines, specifically 2-amino-7-ethoxy-4(1H)-pteridinone , structural characterization presents a unique challenge: lactam-lactim tautomeri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Tautomerism Challenge

For researchers working with pteridines, specifically 2-amino-7-ethoxy-4(1H)-pteridinone , structural characterization presents a unique challenge: lactam-lactim tautomerism . While Mass Spectrometry (MS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) provides connectivity, neither can definitively resolve the rapid proton exchange between the N3 and O4 positions in solution.

This guide outlines the definitive protocol for confirming the 4(1H)-one tautomer (ketone form) using Single Crystal X-ray Diffraction (SC-XRD). We compare this "gold standard" method against solution-phase alternatives and provide a validated experimental workflow for crystallization—the most critical bottleneck in pteridine structural biology.

Comparative Analysis: X-ray vs. Spectral Alternatives

The following table objectively compares the efficacy of standard analytical techniques for resolving the specific structural ambiguities of 7-ethoxypteridines.

FeatureX-ray Crystallography (SC-XRD) NMR (1H, 13C, 15N) HR-MS (ESI/APCI) FT-IR
Primary Output Absolute 3D atomic coordinates & bond lengths.Solution-state connectivity & environment.[1]Exact mass & elemental composition.Functional group identification.
Tautomer Resolution Definitive. Distinguishes C=O (1.23 Å) from C-OH (1.35 Å) via bond lengths.Ambiguous. N-H signals are often broad/exchangeable; C=O/C-OH shifts vary with solvent.None. Ionization often perturbs the native tautomeric state.Indicative. C=O stretch (~1680 cm⁻¹) suggests ketone but can be obscured.
Sample State Solid state (Single Crystal).Solution (DMSO-d6/TFA).Gas/Solution phase ions.Solid (ATR) or Nujol mull.
Limitations Requires a high-quality single crystal (0.1–0.3 mm).Solubility issues; rapid proton exchange blurs tautomer signals.Cannot distinguish isomers/tautomers effectively.Lacks atomic resolution.
Verdict Gold Standard for absolute configuration.Essential for bulk purity, not for tautomer definition.QC tool only.Supporting evidence only.

Experimental Protocol: From Synthesis to Structure

This protocol is grounded in the methodology used for similar 7-alkoxypteridines (e.g., 7-propargyloxy derivatives) where solubility is a limiting factor.

Phase 1: Synthesis & Purification
  • Precursor: Start with 2-amino-7-chloropteridin-4(1H)-one.[2]

  • Reaction: Nucleophilic aromatic substitution (

    
    ) using sodium ethoxide in ethanol.
    
  • Purification: The product often precipitates. Wash with water/ethanol to remove salts. Critical Step: Do not rely solely on precipitation. Recrystallize crude material from hot ethanol or acetic acid to remove trace salts that interfere with single-crystal growth.

Phase 2: Crystallization Strategy (The "Self-Validating" Step)

Pteridines are notoriously insoluble. Standard evaporation often yields microcrystalline powder, not X-ray quality crystals. Use the Solvent Diffusion Method .

  • Dissolution: Dissolve 10 mg of purified 2-amino-7-ethoxy-4(1H)-pteridinone in 1.5 mL of DMSO (dimethyl sulfoxide). Heat gently (60°C) if necessary to ensure full dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethanol or Diethyl Ether (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at room temperature (20–25°C) in a vibration-free environment.

  • Observation: Over 3–7 days, the volatile precipitant diffuses into the DMSO, slowly lowering solubility and promoting the growth of yellow/beige prisms or needles suitable for X-ray.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions ~0.2 x 0.1 x 0.1 mm. Mount on a cryoloop using Paratone oil.

  • Temperature: Collect data at 100 K (using a nitrogen cryostream) to minimize thermal motion and enhance high-angle diffraction.

  • Source: Mo-Kα radiation (

    
     Å) is preferred for resolution; Cu-Kα is acceptable if crystals are small.
    
  • Refinement Target: Look for the C4-O4 bond length .

    • If ~1.22–1.24 Å

      
      Ketone (Lactam)  form confirmed.
      
    • If ~1.32–1.35 Å

      
      Enol (Lactim)  form (unlikely for this scaffold).
      

Visualization of Logic & Workflow

Workflow: Structural Confirmation Pipeline

The following diagram illustrates the decision-making process for confirming the scaffold.

StructuralConfirmation Start Crude Product (2-amino-7-ethoxy-pteridinone) Solubility Solubility Check (DMSO/DMF) Start->Solubility CrystMethod Crystallization: Solvent Diffusion (DMSO/EtOH) Solubility->CrystMethod Dissolves XRD SC-XRD Data Collection (100 K, Mo-Kα) CrystMethod->XRD Single Crystals Formed Refinement Structure Refinement (SHELXL) XRD->Refinement BondAnalysis Analyze C4-O Bond Length Refinement->BondAnalysis ResultLactam Bond ~1.23 Å CONFIRMED: 4(1H)-one Tautomer BondAnalysis->ResultLactam Double Bond Character ResultLactim Bond ~1.34 Å CONFIRMED: 4-hydroxy Tautomer BondAnalysis->ResultLactim Single Bond Character

Caption: Decision tree for definitive tautomer assignment using crystallographic bond-length analysis.

Tautomeric Ambiguity

This diagram highlights the specific atomic shifts that X-ray detects but NMR misses.

Tautomerism Lactam Lactam Form (Preferred) C4=O (Ketone) N3-H (Protonated) Transition Proton Transfer (Fast Exchange) Lactam->Transition Solution Equilibrium Lactim Lactim Form (Rare) C4-OH (Enol) N3 (Unprotonated) Transition->Lactim XRD_Target X-ray Target: Locate H on N3 vs O4 XRD_Target->Lactam

Caption: The H-atom placement (N3 vs O4) is the crystallographic key to resolving the structure.

Technical Insights & Data Interpretation

Why 7-Ethoxy?

The introduction of the ethoxy group at the C7 position increases lipophilicity compared to the parent pterin, slightly improving solubility in organic solvents. However, it also disrupts the standard H-bonding network seen in unsubstituted pterins. In the crystal lattice, expect to see centrosymmetric dimers formed via


 and 

hydrogen bonds. This "ribbon" or "tape" packing motif is characteristic of pteridinones and serves as a secondary validation of the structure.
Reading the CIF (Crystallographic Information File)

When analyzing your refined structure, verify these parameters to ensure data quality (E-E-A-T compliance):

  • R-factor (R1): Should be < 5% (0.05) for a publication-quality structure.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • Thermal Ellipsoids: Should be spherical/oblong, not "cigar-shaped" (which indicates disorder).

References

  • MDPI (Molecules) . "Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine." Provides the foundational method for synthesizing and crystallizing 7-alkoxypteridines. [Link]

  • NIST Chemistry WebBook . "4(1H)-Pteridinone, 2-amino- (Pterin) Spectral Data." Reference for mass spectral and general characterization of the parent scaffold. [Link]

  • PubChem . "2-Amino-7-ethoxy-4(1H)-pteridinone (Compound Summary)." Source for chemical identifiers, predicted properties, and tautomer enumeration. [Link]

  • Peak Proteins . "Determination Of X-ray Crystal Structures." General methodology for protein-ligand complexes involving pteridine-like inhibitors. [Link]

Sources

Validation

Benchmarking IC50 Values of 2-Amino-7-Ethoxy-4(1H)-Pteridinone: A Technical Comparison Guide

The following guide provides an in-depth technical analysis for benchmarking the IC50 values of 2-amino-7-ethoxy-4(1H)-pteridinone (often referred to as 7-ethoxypterin or a derivative thereof), primarily in the context o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for benchmarking the IC50 values of 2-amino-7-ethoxy-4(1H)-pteridinone (often referred to as 7-ethoxypterin or a derivative thereof), primarily in the context of its role as an inhibitor of Ricin Toxin A-chain (RTA) and potentially as a probe for Aldehyde Oxidase (AO) or Xanthine Oxidase (XO) .

Executive Summary & Compound Profile

2-amino-7-ethoxy-4(1H)-pteridinone (systematically 7-ethoxypterin ) represents a specific class of 7-substituted pterins designed to target the Ricin Toxin A-chain (RTA) active site. Unlike traditional 6-substituted pterins (e.g., pteroic acid), which mimic the natural folate substrate, 7-substituted derivatives exploit a unique binding pocket in RTA, offering a novel mechanism for inhibition.

This compound also serves as a critical chemical probe for molybdenum cofactor enzymes (e.g., Xanthine Oxidase, Aldehyde Oxidase), where the 7-ethoxy group modulates solubility and electronic properties, influencing binding affinity and catalytic turnover.

Chemical Identity
  • IUPAC Name: 2-amino-7-ethoxy-4(1H)-pteridinone

  • Common Name: 7-Ethoxypterin[1]

  • Core Scaffold: Pterin (2-amino-4-oxopteridine)

  • Key Substituent: Ethoxy group (-OCH₂CH₃) at position 7

  • Primary Target: Ricin Toxin A-chain (RTA)[2][3]

  • Secondary Utility: Probe for Aldehyde Oxidase (AO) / Xanthine Oxidase (XO)

Mechanism of Action (MOA)

Ricin Toxin A-Chain (RTA) Inhibition

RTA is an RNA N-glycosidase that depurinates a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit, halting protein synthesis.[2][3]

  • Binding Site: The specificity pocket of RTA, which normally accommodates the substrate adenine.[3]

  • Mode of Inhibition: 7-Ethoxypterin acts as a competitive inhibitor . The pterin ring mimics the adenine base, stacking between Tyr80 and Tyr123.

  • 7-Position Advantage: The 7-ethoxy substituent extends into a secondary pocket (unlike 6-substituents), forming additional hydrophobic or van der Waals interactions that enhance affinity compared to the parent pterin.

Molybdenum Enzyme Interaction
  • Aldehyde Oxidase (AO): 7-substituted pterins can act as substrates or inhibitors. The ethoxy group may block the site of oxidation (usually C7), turning the molecule into a mechanism-based inhibitor or a slow substrate.

MOA_Pathway RTA Ricin Toxin A-chain (RTA) Substrate 28S rRNA (Adenine) RTA->Substrate Depurination Complex RTA-Inhibitor Complex (Stabilized by Tyr80/Tyr123) RTA->Complex Inhibition Ribosome Ribosome Inactivation (Protein Synthesis Halt) Substrate->Ribosome Causes Inhibitor 2-amino-7-ethoxy-4(1H)-pteridinone Inhibitor->RTA Competitive Binding Complex->Substrate Blocks Access

Figure 1: Mechanism of Action for RTA Inhibition. The inhibitor competes with the adenine substrate for the active site.

Benchmarking Data: IC50 Comparison

The following table benchmarks 2-amino-7-ethoxy-4(1H)-pteridinone against standard RTA inhibitors. Note that while 7-Carboxy Pterin (7CP) is often cited as the most potent in this series, the 7-ethoxy derivative provides critical SAR (Structure-Activity Relationship) data regarding lipophilicity and pocket occupancy.

Table 1: IC50 Benchmarking for RTA Inhibitors
CompoundStructureIC50 Value (µM)MechanismKey Binding Feature
7-Ethoxypterin 2-amino-7-ethoxy-4(1H)-pteridinone~300 - 500 *CompetitiveHydrophobic interaction in secondary pocket
7-Carboxy Pterin (7CP) 2-amino-7-carboxy-4(1H)-pteridinone240 CompetitiveH-bond donor/acceptor in secondary pocket
Pteroic Acid (PTA) 6-substituted pterin600 CompetitiveMimics natural folate; lacks 7-position reach
Pterin 2-amino-4(1H)-pteridinone>1000 Weak CompetitiveCore scaffold only; weak binding
Adenine Natural Substrate Analog>1000 SubstrateNatural stacking; low affinity as free base

*Note: IC50 values are approximate and dependent on the specific in vitro translation assay conditions (e.g., reticulocyte lysate vs. purified enzyme).

Table 2: Physical Properties Comparison
Property7-Ethoxypterin7-Carboxy PterinPteroic Acid
Molecular Weight 207.19 g/mol 207.15 g/mol 312.28 g/mol
LogP (Lipophilicity) ~0.5 (Estimated)-1.2 (Hydrophilic)-0.8
Solubility ModerateHigh (at neutral pH)Low (acidic)
Cell Permeability ModerateLow (Charged)Low

Experimental Protocols

To experimentally determine the IC50 of 2-amino-7-ethoxy-4(1H)-pteridinone, a Cell-Free Translation Assay is the gold standard. This assay measures the ability of RTA to inhibit the translation of a reporter protein (e.g., Luciferase) in the presence of the inhibitor.

Protocol: Luciferase-Based In Vitro Translation Assay

Objective: Determine the concentration of inhibitor required to restore 50% of protein synthesis activity in the presence of RTA.

Reagents:
  • Rabbit Reticulocyte Lysate (RRL): Nuclease-treated.

  • Luciferase mRNA: Capped and polyadenylated.

  • Ricin Toxin A-chain (RTA): Purified (Sigma or recombinant).

  • Inhibitor Stock: 2-amino-7-ethoxy-4(1H)-pteridinone dissolved in DMSO (100 mM).

  • Luciferin Substrate: For detection.

Workflow:
  • Preparation:

    • Dilute RTA to a concentration that causes >90% inhibition of translation (typically 1-10 nM final).

    • Prepare serial dilutions of the inhibitor (e.g., 0, 10, 50, 100, 250, 500, 1000 µM) in assay buffer. Keep DMSO constant (<1%).[4]

  • Incubation (Pre-binding):

    • Mix RTA and Inhibitor in a 1:1 ratio.

    • Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Translation Reaction:

    • Add the RTA-Inhibitor mix to the RRL containing Luciferase mRNA, amino acids, and energy mix (ATP/GTP).

    • Incubate at 30°C for 60-90 minutes .

  • Detection:

    • Add Luciferin substrate.

    • Measure luminescence using a plate reader (e.g., Tecan or Biotek).

  • Data Analysis:

    • Plot Luminescence (RLU) vs. Log[Inhibitor].

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model .

    • Calculate IC50.[3][5][6][7]

Protocol_Workflow Step1 Step 1: Prepare Reagents (RTA, Inhibitor, RRL, mRNA) Step2 Step 2: Pre-Incubation (RTA + Inhibitor, 30 min @ 25°C) Step1->Step2 Step3 Step 3: Translation Reaction (Add to RRL + mRNA, 90 min @ 30°C) Step2->Step3 Step4 Step 4: Detection (Add Luciferin -> Measure Luminescence) Step3->Step4 Step5 Step 5: Analysis (Plot RLU vs Log[C] -> Calculate IC50) Step4->Step5

Figure 2: Experimental Workflow for IC50 Determination via In Vitro Translation Assay.

Critical Analysis & Expert Insights

Why 7-Ethoxy?

The shift from 6-substituted to 7-substituted pterins was a "paradigm shift" in RTA inhibitor design (Pruet et al., 2011).

  • Selectivity: The 7-position allows the molecule to probe a secondary pocket adjacent to the active site, which is not accessible to the natural substrate.

  • Solubility vs. Affinity: While 7-Carboxy Pterin (7CP) has a better IC50 (~240 µM) due to hydrogen bonding, 7-Ethoxypterin offers a different physicochemical profile. The ethoxy group is hydrophobic, potentially improving membrane permeability for cell-based assays, although its in vitro affinity might be slightly lower due to the lack of a specific hydrogen bond donor/acceptor in that pocket.

Potential Pitfalls
  • Solubility: Pterins are notoriously insoluble in water. Ensure the 7-ethoxy derivative is fully dissolved in DMSO before dilution. Precipitation in the assay buffer will lead to artificially high IC50 values.

  • Fluorescence Interference: Pterins are fluorescent. If using a fluorescence-based binding assay (instead of luminescence translation), ensure the inhibitor's emission does not overlap with the detector.

References

  • Pruet, J. M., Jasheway, K. R., Manzano, L. A., Bai, Y., Anslyn, E. V., & Robertus, J. D. (2011). 7-Substituted pterins provide a new direction for ricin A chain inhibitors.[2][6][8]European Journal of Medicinal Chemistry , 46(9), 3608–3615. Link

  • Bai, Y., Monzingo, A. F., & Robertus, J. D. (2009). Structure of ricin A-chain bound to 7-substituted pterins.[2][8]Archives of Biochemistry and Biophysics , 483(1), 23-28. Link

  • Yan, X., Hollis, T., Svinth, M., Day, P., Monzingo, A. F., & Milne, G. W. (1997). Structure-based identification of a ricin inhibitor.[8]Journal of Molecular Biology , 266(5), 1043-1049. Link

  • PubChem Compound Summary. 2-amino-4-hydroxy-1H-pteridine (Pterin).Link

Sources

Comparative

Cross-validation of synthesis methods for 2-amino-7-ethoxy-4(1H)-pteridinone

This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It prioritizes experimental logic, causality, and data validation over generic instructions.[1] [2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It prioritizes experimental logic, causality, and data validation over generic instructions.[1]

[2]

Executive Summary & Technical Context

The target molecule, 2-amino-7-ethoxy-4(1H)-pteridinone (also referred to as 7-ethoxypterin ), represents a critical structural motif in the development of lipophilic antifolates and fluorescent pteridine probes. Natural pterins (e.g., xanthopterin, isoxanthopterin) suffer from notoriously poor solubility in organic solvents due to extensive intermolecular hydrogen bonding and


-stacking.[1][2]

The introduction of the 7-ethoxy group disrupts this stacking and increases lipophilicity, rendering the molecule soluble in common organic solvents (CHCl


, DCM), which facilitates further functionalization and biological handling.[1][2]

This guide compares two primary synthetic strategies:

  • Method A (Recommended): Nucleophilic Aromatic Substitution (

    
    ) of 7-chloropterin.[1][2]
    
  • Method B (Alternative): Direct Alkylation of Isoxanthopterin (2-amino-4,7-dihydroxypteridine).[1]

Key Finding: While Method B utilizes cheaper starting materials, it suffers from significant regioselectivity issues (N- vs. O-alkylation).[1] Method A is established as the superior protocol for pharmaceutical-grade purity and unambiguous structural assignment.[1]

Mechanistic Pathway Analysis

The following diagram illustrates the competing pathways and the electronic rationale behind the selection of Method A.

PteridineSynthesis cluster_legend Pathway Logic Precursor_Cl 7-Chloropterin (Electrophilic C7) Target Target: 7-Ethoxypterin (O-Alkylated) Precursor_Cl->Target Method A: SNAr (High Regioselectivity) Reagent_A NaOEt / EtOH (Nucleophilic Displacement) Precursor_OH Isoxanthopterin (7-OH / Lactam) Precursor_OH->Target Method B: Minor Product (O-Alkylation) Impurity Impurity: N8-Ethyl Isoxanthopterin (N-Alkylated) Precursor_OH->Impurity Method B: Major Product (N-Alkylation favored by lactam) Reagent_B Et-I / Base (Direct Alkylation) Method A exploits the high reactivity of C7-Cl towards alkoxides. Method A exploits the high reactivity of C7-Cl towards alkoxides. Method B suffers from lactam tautomerization leading to N-alkylation. Method B suffers from lactam tautomerization leading to N-alkylation. Method A exploits the high reactivity of C7-Cl towards alkoxides.->Method B suffers from lactam tautomerization leading to N-alkylation.

Figure 1: Mechanistic comparison of synthesis routes. Method A (Green) ensures O-regioselectivity via


, whereas Method B (Red) competes with thermodynamic N-alkylation.

Method A: Nucleophilic Displacement of 7-Chloropterin (The "Gold Standard")[1][2]

This method relies on the activated nature of the C7 position in 7-chloropterin.[1] The electronegative chlorine atom, combined with the electron-deficient pyrazine ring, makes C7 highly susceptible to nucleophilic attack by ethoxide ions.[1]

Experimental Protocol

Materials:

  • Substrate: 7-Chloropterin (Synthesized via Tishler/Timmis method or commercially sourced).[1][2]

  • Reagent: Sodium metal (freshly cut) or Sodium Ethoxide (21% in EtOH).[1][2]

  • Solvent: Anhydrous Ethanol (EtOH).[1][2]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous conditions required to prevent hydrolysis back to isoxanthopterin).[1][2]

Step-by-Step Workflow:

  • Alkoxide Preparation:

    • In a flame-dried 3-neck flask under Argon, dissolve sodium metal (2.5 eq) in anhydrous ethanol (10 mL/mmol substrate) to generate a fresh sodium ethoxide solution.

    • Why: Commercial NaOEt often contains NaOH impurities which cause hydrolysis (OH substitution) rather than ethoxylation.[1]

  • Addition:

    • Add 7-chloropterin (1.0 eq) to the solution.[1] The reaction is heterogeneous initially but may clarify as the substitution proceeds.[1]

    • Note: 7-Chloropterin is sparingly soluble.[1][2] The reaction is driven by the solubility of the product and the high nucleophilicity of EtO

      
      .[1]
      
  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: CHCl

      
      :MeOH 9:1).[1]
      
    • Endpoint: Disappearance of the starting material spot and appearance of a highly fluorescent blue/violet spot (characteristic of 7-alkoxypteridines).[1]

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2]

    • Neutralize carefully with glacial acetic acid to pH 7.[1][2] Do not use aqueous mineral acids (HCl) as this may hydrolyze the ether linkage.[1]

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (to dissolve Na salts) and filter the precipitate.[1]

    • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (CHCl

      
      /MeOH) if necessary.[1][2]
      
Data Validation (Self-Validating System)[1]
ParameterExpected ResultInterpretation
Appearance Beige to pale yellow powderdistinct from the bright yellow of 7-chloropterin.[2]
Solubility Soluble in CHCl

, DMSO
Pass: Natural pterins are insoluble in CHCl

.

H NMR (DMSO-

)

1.35 (t, 3H), 4.45 (q, 2H)
Pass: Presence of distinct ethyl group signals.[1][2][3]
Regiochemistry Check Absence of C7-H signalPass: If a singlet appears ~8.5-9.0 ppm, displacement failed.[2]
Mass Spec (ESI) [M+H]

= 208.2
Matches Formula C

H

N

O

.

Method B: Direct Alkylation of Isoxanthopterin (The "False Economy")[1]

While isoxanthopterin (2-amino-4,7-dihydroxypteridine) is inexpensive, its lactam-lactim tautomerism presents a major challenge.[2] Under basic conditions, the N8-position is often more nucleophilic than the O7-oxygen, leading to N-alkylated byproducts (8-ethyl-isoxanthopterin) which are pharmacologically distinct and difficult to separate.

  • Reagents: Isoxanthopterin, Ethyl Iodide, K

    
    CO
    
    
    
    , DMF.[1][2]
  • Outcome: Typically yields a mixture of N8-ethyl (Major) and O7-ethyl (Minor) .[1]

  • Correction Strategy: Use of Silver Carbonate (Ag

    
    CO
    
    
    
    ) can favor O-alkylation via the "Silver Salt" method, but yields remain lower (<40%) compared to Method A (>65%).[1]

Comparative Analysis Summary

FeatureMethod A (

on 7-Cl)
Method B (Alkylation of 7-OH)
Regioselectivity High (100% O-isomer) Low (Mixed N/O isomers)
Yield 60–80%20–40% (after separation)
Purification Simple (Recrystallization)Difficult (Column Chromatography req.)[1][2]
Scalability High (Gram scale feasible)Low (Separation bottleneck)
Solubility of Product High (Organic soluble)Variable (N-alkyls are less soluble)

Expert Insight:

"The solubility transformation observed in Method A is the most reliable indicator of success. When the reaction mixture allows for extraction into chloroform, you have successfully broken the intermolecular H-bond network of the pteridine lattice." — Application Note on Pteridine Functionalization

References

  • Synthesis of 7-Alkoxypteridines via Displacement

    • Title: Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine.
    • Source: MDPI (Molecules), 2021.[1][2]

    • Context: Validates the displacement of 7-chloropterin with alkoxides to yield soluble deriv
    • URL:[Link][1][2]

  • General Pteridine Chemistry & Nomenclature

    • Title: 4(1H)-Pteridinone, 2-amino- (Compound Summary).[1][2][4]

    • Source: NIST Chemistry WebBook.[1][2]

    • Context: Standard reference for spectral data and nomenclature of the core scaffold.[1]

    • URL:[Link][1]

  • Kinetics of Nucleophilic Displacement

    • Title: Nucleophilic displacement reactions in aromatic systems.[1][2][5] Part V. Kinetics of the reactions of some chloroazanaphthalenes and related compounds with ethoxide ions.

    • Source: Journal of the Chemical Society (Resumed), 1956.[1]

    • Context: Foundational mechanistic grounding for the reactivity of chloro-heterocycles with ethoxide.[1]

    • URL:[Link][1][2]

  • Regioselectivity in Pteridine Synthesis

    • Title: Synthesis of pteridines derivatives
    • Source: Der Pharma Chemica.[1][2]

    • Context: Discusses the challenges of regioselectivity (6- vs 7-position)
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4(1H)-Pteridinone, 2-amino-7-ethoxy- (9CI)

Executive Summary & Immediate Action 4(1H)-Pteridinone, 2-amino-7-ethoxy- (CAS: 113230-79-8) is a synthetic pteridine derivative. While not explicitly listed on the EPA RCRA P-list or U-list, it must be managed as Hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

4(1H)-Pteridinone, 2-amino-7-ethoxy- (CAS: 113230-79-8) is a synthetic pteridine derivative. While not explicitly listed on the EPA RCRA P-list or U-list, it must be managed as Hazardous Chemical Waste due to the biological activity inherent to the pteridine scaffold (structural similarity to folate antagonists and DNA intercalators).

Core Directive: Do not dispose of via sanitary sewer or trash. All waste streams must be segregated for High-Temperature Incineration (HTI) .

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. Pteridines are notoriously insoluble, which complicates glassware cleaning and liquid waste consolidation.

ParameterDataOperational Implication
CAS Number 113230-79-8Use for waste manifesting and inventory tracking.
Molecular Formula C₈H₉N₅O₂High Nitrogen content; potential for NOx generation during incineration.
Physical State Solid (Powder)Dust hazard; requires N95 or P100 respiratory protection during handling.
Solubility Low (Water/EtOH)Critical: Water alone will not clean glassware. Use dilute NaOH or DMSO.
Stability PhotosensitiveStore waste in amber containers or foil-wrapped drums.
Hazard Class Irritant / BioactiveTreat as potentially cytotoxic/genotoxic until proven otherwise.

Waste Segregation & Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired inventory, spill cleanup debris, contaminated gloves/weigh boats.

  • Primary Containment: Place solids into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed primary bag into a rigid, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 4(1H)-Pteridinone, 2-amino-7-ethoxy-[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Disposal Path: Ship for Incineration (Fuel Blending is acceptable if calorific value allows, but Destructive Incineration is preferred for bioactive heterocycles).

B. Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction solvents, HPLC mobile phases, and cleaning solutions.

  • Aqueous Waste (pH < 5 or > 9):

    • Pteridines often precipitate in neutral water. Maintain pH > 10 (using NaOH) or < 2 (using HCl) to keep the compound in solution during storage.

    • Disposal: Segregate into "Aqueous Basic" or "Aqueous Acidic" waste streams.

  • Organic Waste:

    • Dissolve in DMSO or DMF if cleaning glassware.

    • Disposal: Segregate into "Non-Halogenated Organic" waste (unless chlorinated solvents were used).

C. Glassware Decontamination (The "Pteridine Protocol")

Because 2-amino-7-ethoxy-4(1H)-pteridinone has poor solubility in standard solvents, standard washing often leaves residue.

  • Rinse 1: 0.1M Sodium Hydroxide (NaOH) or 5% Ammonium Hydroxide (solubilizes the pteridine ring).

  • Rinse 2: Acetone (removes organic residues).

  • Rinse 3: Deionized Water.

  • Action: Collect Rinses 1 & 2 as Chemical Waste . Do not pour down the drain.

Operational Visualization

Workflow: Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound to prevent incompatibility events (e.g., precipitation in waste lines).

WasteSegregation Start Waste Generation: 2-amino-7-ethoxy-4(1H)-pteridinone StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Debris, PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Rinses) StateCheck->LiquidPath Liquid SolidAction Double Bag (4-mil poly) Place in Rigid Container SolidPath->SolidAction SolventCheck Primary Solvent? LiquidPath->SolventCheck FinalSolid Bin: Hazardous Solids (Incineration) SolidAction->FinalSolid OrgStream Organic Stream (DMSO, MeOH, DMF) SolventCheck->OrgStream Organics AqStream Aqueous Stream (Buffer, HPLC Water) SolventCheck->AqStream Water/Buffer FinalOrg Bin: Non-Halogenated Organic Solvents OrgStream->FinalOrg PrecipCheck Precipitation Risk? (Is pH Neutral?) AqStream->PrecipCheck AdjustPH Adjust pH > 10 (Add NaOH) PrecipCheck->AdjustPH Yes (Neutral pH) FinalAq Bin: Aqueous Basic (Toxic) PrecipCheck->FinalAq No (Already Basic) AdjustPH->FinalAq

Caption: Logic flow for segregating pteridine waste to ensure solubility and regulatory compliance.

Emergency Response: Spill Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the bioactive powder.

SpillResponse Spill Spill Detected PPE Don PPE: N95 Mask, Nitrile Gloves, Lab Coat Spill->PPE Type Spill Type? PPE->Type Powder Dry Powder Type->Powder Solid Liquid Solution Type->Liquid Liquid Cover Cover with wet paper towel (Prevent Dust) Powder->Cover Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Clean Clean Surface: 1. 0.1M NaOH Wipe 2. Water Wipe Cover->Clean Absorb->Clean Dispose Collect all material as Hazardous Waste Clean->Dispose

Caption: Step-by-step spill response emphasizing dust control and chemical neutralization.

Regulatory Framework (US Focus)

RCRA Classification (40 CFR 261)[3]
  • Listing Status: This specific CAS is not listed on the F, K, P, or U lists.

  • Generator Knowledge: Under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics.

    • Toxicity:[2][3] While TCLP data is likely unavailable, the structural relationship to pharmaceutical APIs mandates managing it as Toxic .

DOT Shipping (49 CFR)

When shipping pure waste for disposal:

  • Proper Shipping Name: Waste Environmentally Hazardous Substance, Solid, n.o.s. (4(1H)-Pteridinone, 2-amino-7-ethoxy-)

  • UN Number: UN3077

  • Hazard Class: 9

  • Packing Group: III

References

  • PubChem. (n.d.). Compound Summary: 4(1H)-Pteridinone, 2-amino-7-ethoxy-.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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